molecular formula C13H18BNO3 B1350689 3-(Cyclohexylaminocarbonyl)phenylboronic acid CAS No. 850567-25-8

3-(Cyclohexylaminocarbonyl)phenylboronic acid

Cat. No.: B1350689
CAS No.: 850567-25-8
M. Wt: 247.1 g/mol
InChI Key: PZOTXXRWCKDMBC-UHFFFAOYSA-N
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Description

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a boronic acid derivative of significant interest in organic synthesis and pharmaceutical research. As a member of the arylboronic acid family, it serves as a versatile building block for the construction of carbon-carbon bonds via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The compound features a cyclohexylaminocarbonyl substituent on the phenyl ring, which can influence its electronic properties, solubility, and potential for molecular recognition. Boronic acids, in general, are known to form reversible complexes with diols and other Lewis bases, making them valuable in the development of sensors, bioconjugation strategies, and enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[3-(cyclohexylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h4-6,9,12,17-18H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOTXXRWCKDMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396167
Record name 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID
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Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-25-8
Record name B-[3-[(Cyclohexylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 850567-25-8

This technical guide provides a comprehensive overview of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, a potent enzyme inhibitor with significant therapeutic potential. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, biological activity, and experimental protocols.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 850567-25-8PubChem[2]
Molecular Formula C₁₃H₁₈BNO₃PubChem[2]
Molecular Weight 247.10 g/mol PubChem[2]
IUPAC Name [3-(cyclohexylcarbamoyl)phenyl]boronic acidPubChem[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent WO2006086493. The general synthetic route involves the coupling of a boronic acid precursor with cyclohexylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Boronobenzoic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-boronobenzoic acid in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for a designated period.

  • Add cyclohexylamine to the reaction mixture and continue stirring at room temperature overnight.

  • Partition the reaction mixture between ethyl acetate (EtOAc) and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow 3-Boronobenzoic_acid 3-Boronobenzoic acid Reaction_Mixture Reaction Mixture 3-Boronobenzoic_acid->Reaction_Mixture Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Mixture Coupling_Reagents EDC, HOBt in DMF Coupling_Reagents->Reaction_Mixture Purification Purification (Chromatography) Reaction_Mixture->Purification Final_Product 3-(Cyclohexylaminocarbonyl) phenylboronic acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Drug Development Applications

This compound has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which has therapeutic implications for a variety of conditions.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of endocannabinoids.[3] By inhibiting FAAH, this compound enhances endocannabinoid signaling, a pathway involved in pain, inflammation, anxiety, and other neurological processes. This makes FAAH an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.

Inhibitory Activity

The inhibitory potency of this compound against FAAH has been quantified. While the specific patent does not provide a precise IC50 value for this exact compound in its main examples, related boronic acid derivatives disclosed within the same context exhibit potent FAAH inhibition, often in the nanomolar range.

Experimental Protocol: FAAH Inhibition Assay

The following is a general protocol for determining the FAAH inhibitory activity of compounds like this compound.

Materials:

  • Rat brain homogenate (as a source of FAAH)

  • [³H]Anandamide (substrate)

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, pre-incubate the rat brain homogenate with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding [³H]anandamide to each well.

  • Incubate for a defined period to allow for substrate hydrolysis.

  • Terminate the reaction, for example, by adding an organic solvent.

  • Separate the radiolabeled product (e.g., [³H]ethanolamine) from the unreacted substrate using liquid-liquid extraction or chromatography.

  • Quantify the amount of product formed by scintillation counting.

  • Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Signaling Pathway Inhibition:

FAAH_Inhibition_Pathway cluster_0 Endocannabinoid Signaling Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling_Cascade Downstream Signaling (e.g., Pain relief, Anxiolysis) CB1_Receptor->Signaling_Cascade Inhibitor 3-(Cyclohexylaminocarbonyl) phenylboronic acid Inhibitor->FAAH Inhibition

Caption: Inhibition of the FAAH pathway by this compound.

Conclusion

This compound is a promising small molecule with well-defined chemical properties and a clear mechanism of action as a Fatty Acid Amide Hydrolase inhibitor. The synthetic route is accessible, and its biological activity warrants further investigation for the development of new therapeutics targeting the endocannabinoid system. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to (3-(Cyclohexylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound with significant potential in the field of drug development, particularly in targeted cancer therapy. Its chemical structure, featuring a phenylboronic acid moiety, allows for reversible covalent interactions with diols, such as the sialic acid residues overexpressed on the surface of various cancer cells. This interaction provides a mechanism for targeted drug delivery and has prompted investigations into its biological effects. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid. Furthermore, it details experimental protocols for its synthesis and biological evaluation, and explores its potential role in modulating cancer cell signaling pathways.

Chemical Structure and Identification

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid is characterized by a central phenyl ring substituted with a boronic acid group and a cyclohexylcarbamoyl group at the meta position.

IdentifierValue
IUPAC Name [3-(cyclohexylcarbamoyl)phenyl]boronic acid[1]
CAS Number 850567-25-8[1]
Molecular Formula C₁₃H₁₈BNO₃[1]
Molecular Weight 247.10 g/mol [1]
SMILES B(C1=CC(=CC=C1)C(=O)NC2CCCCC2)(O)O[1]
InChI InChI=1S/C13H18BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h4-6,9,12,17-18H,1-3,7-8H2,(H,15,16)[1]

Physicochemical Properties

PropertyValueSource
Melting Point Not available (solid at room temperature)-
Solubility Expected to be soluble in organic solvents like DMSO and methanol; slightly soluble in water.[2]Inferred from related compounds
pKa Predicted: ~4.21 (carboxylic acid of precursor), ~8-9 (boronic acid)[2]Inferred from 3-carboxyphenylboronic acid
Appearance Expected to be an off-white to white crystalline powder.Inferred from 3-carboxyphenylboronic acid

Synthesis

The synthesis of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid can be achieved through a standard amide coupling reaction between 3-carboxyphenylboronic acid and cyclohexylamine. Various coupling reagents can be employed to facilitate this reaction.

Experimental Protocol: Amide Coupling Synthesis

This protocol describes a general method for the synthesis of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • 3-Carboxyphenylboronic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.

  • Amine Coupling: In a separate flask, dissolve cyclohexylamine (1.1 eq) in anhydrous DMF.

  • Slowly add the solution of cyclohexylamine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (3-(Cyclohexylcarbamoyl)phenyl)boronic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted and Representative)

As experimental spectral data for (3-(Cyclohexylcarbamoyl)phenyl)boronic acid is not available, this section provides predicted chemical shifts and representative spectra of related compounds.

¹H and ¹³C NMR Spectroscopy

Arylboronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can lead to broadening of NMR signals. The following are predicted shifts based on the monomeric structure.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.2-8.0 (m, 2H): Protons on the phenyl ring ortho to the boronic acid and ortho to the carbamoyl group.

  • δ 7.9-7.7 (m, 2H): Protons on the phenyl ring meta to the substituents.

  • δ 8.5-8.3 (d, 1H): Amide N-H proton.

  • δ 3.9-3.7 (m, 1H): Cyclohexyl C-H proton attached to the nitrogen.

  • δ 2.0-1.1 (m, 10H): Remaining cyclohexyl protons.

  • δ 8.0 (s, 2H): B(OH)₂ protons (often broad and may exchange with water).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~166: C=O of the amide.

  • δ ~135-125: Aromatic carbons.

  • δ ~130: Carbon attached to the boron atom (often broad).

  • δ ~50: Cyclohexyl carbon attached to the nitrogen.

  • δ ~33, 25, 24: Other cyclohexyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching of the boronic acid and N-H stretching of the amide
~3050Aromatic C-H stretching
~2930, ~2850Aliphatic C-H stretching of the cyclohexyl group
~1640C=O stretching (Amide I)
~1540N-H bending (Amide II)
~1400B-O stretching
~1350B-O-H bending
Mass Spectrometry

Expected m/z:

  • [M+H]⁺: 248.1453

  • [M+Na]⁺: 270.1272

Biological Applications in Cancer Research

The primary interest in (3-(Cyclohexylcarbamoyl)phenyl)boronic acid for drug development stems from the ability of its boronic acid moiety to interact with sialic acids, which are often overexpressed on the surface of cancer cells. This interaction is pH-dependent, with stronger binding observed in the slightly acidic tumor microenvironment. This targeted binding can be exploited for the delivery of cytotoxic agents or for direct therapeutic effects.

Hypothesized Signaling Pathway

Binding of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid to sialic acid-containing glycoproteins on the cancer cell surface could potentially trigger intracellular signaling cascades leading to apoptosis. Two key apoptosis-related pathways are the PI3K/Akt survival pathway and the caspase activation pathway. It is hypothesized that targeted binding could lead to the downregulation of survival signals (e.g., inhibition of Akt phosphorylation) and/or the activation of pro-apoptotic caspases.

G Hypothesized Signaling Cascade cluster_0 Hypothesized Signaling Cascade cluster_1 Intracellular Signaling PBA_Compound (3-(Cyclohexylcarbamoyl)phenyl)boronic acid Sialic_Acid Sialic Acid on Cancer Cell Surface PBA_Compound->Sialic_Acid Binds in acidic tumor microenvironment PI3K PI3K Sialic_Acid->PI3K Downregulates Caspase9 Caspase-9 Sialic_Acid->Caspase9 Activates Akt Akt PI3K->Akt Inhibits phosphorylation Survival Cell Survival (Inhibited) Akt->Survival Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Induced) Caspase3->Apoptosis

Caption: Hypothesized signaling upon binding to sialic acid.

Experimental Workflow for Biological Evaluation

The following workflow outlines key experiments to assess the biological activity of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid.

G Workflow for Biological Evaluation Start Synthesize and Purify Compound Cell_Culture Culture Cancer Cell Lines (e.g., high sialic acid expressing) Start->Cell_Culture Binding_Assay Assess Binding to Cells (Flow Cytometry with fluorescently labeled compound) Cell_Culture->Binding_Assay Cytotoxicity_Assay Determine Cytotoxicity (MTT or SRB Assay) Cell_Culture->Cytotoxicity_Assay Binding_Assay->Cytotoxicity_Assay Apoptosis_Assay Measure Apoptosis Induction (Annexin V/PI Staining, Caspase Activity Assay) Cytotoxicity_Assay->Apoptosis_Assay Western_Blot Analyze Signaling Pathways (Western Blot for p-Akt, cleaved Caspase-3, etc.) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End Conclusion on Biological Activity Data_Analysis->End

Caption: Experimental workflow for biological evaluation.

Detailed Experimental Protocols

Objective: To determine the cytotoxic effect of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (3-(Cyclohexylcarbamoyl)phenyl)boronic acid, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Objective: To investigate the effect of the compound on key signaling proteins.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the compound for various time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Conclusion

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid represents a promising scaffold for the development of targeted anticancer agents. Its ability to interact with overexpressed sialic acids on cancer cells provides a basis for selective drug delivery. While experimental data on its specific physicochemical properties and biological activity are currently limited, the synthetic and analytical methods outlined in this guide provide a framework for its further investigation. Future research should focus on the detailed characterization of this compound and the elucidation of its precise mechanism of action in relevant cancer models.

References

3-(Cyclohexylaminocarbonyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(Cyclohexylaminocarbonyl)phenylboronic Acid for Researchers and Drug Development Professionals

Abstract

This compound is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and drug development. Its phenylboronic acid moiety allows it to participate in a variety of chemical transformations, most notably the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides a comprehensive overview of the compound's core physicochemical properties, its application in synthetic chemistry, and a detailed experimental protocol for its use in creating complex organic molecules. The information is tailored for researchers, scientists, and professionals involved in the drug discovery and development pipeline.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate molecular weight and formula are essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyDataReference
Molecular Formula C₁₃H₁₈BNO₃[1]
Molecular Weight 247.10 g/mol [1]
IUPAC Name [3-(cyclohexylcarbamoyl)phenyl]boronic acid[1]
CAS Number 850567-25-8
Synonyms (3-(Cyclohexylcarbamoyl)phenyl)boronic acid[1]
Appearance Typically a white to off-white powder
pKa 4–10 (Typical range for aryl boronic acids)[2]
Solubility Generally soluble in polar organic solvents (e.g., ethers, ketones); poorly soluble in non-polar hydrocarbon solvents.[3][4][5]

Core Applications in Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[6] Their utility stems from two primary features: the ability of the boronic acid group to act as a mild Lewis acid and to form reversible covalent bonds with diols, and its role as a versatile coupling partner in transition metal-catalyzed reactions.[2][4]

  • Synthetic Building Block: The most prominent application is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, which are common motifs in many approved drugs.[7]

  • Enzyme Inhibition: The boron atom can interact with catalytic residues (like serine) in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a boronic acid-containing drug.[6][8]

  • Bioconjugation and Sensors: The ability to interact with diols makes phenylboronic acids useful for creating sensors for carbohydrates or for targeted drug delivery to cells rich in sialic acid residues.[4][9]

The logical workflow for utilizing this compound in a drug discovery context, from initial synthesis to final analysis, is outlined below.

G cluster_prep Phase 1: Reagent Preparation & Synthesis cluster_reaction Phase 2: Suzuki-Miyaura Coupling cluster_analysis Phase 3: Purification & Analysis A Aryl Halide Partner (e.g., Bromo-heterocycle) D Reaction Setup (Inert Atmosphere, Solvent) A->D B 3-(Cyclohexylaminocarbonyl) phenylboronic acid B->D C Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) C->D E Thermal Processing (e.g., 80-100°C) D->E F Aqueous Workup & Extraction E->F G Chromatography (e.g., Column, HPLC) F->G H Structure Verification (NMR, MS) G->H I Final Biaryl Product (Drug Candidate Precursor) H->I

Caption: Logical workflow for the synthesis of a biaryl drug candidate.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound with a hypothetical aryl bromide partner (e.g., 4-bromo-pyridine).

Objective: To synthesize 3-(Cyclohexylaminocarbonyl)-N-(pyridin-4-yl)benzene.

Materials:

  • This compound (1.2 mmol, 296.5 mg)

  • 4-Bromopyridine (1.0 mmol, 158.0 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromopyridine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Solvent and Catalyst Addition: Add the 1,4-dioxane and water mixture via syringe. Continue purging with the inert gas for another 10 minutes to degas the solvent.

  • Catalyst Introduction: Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst to the stirring mixture. Immediately reseal the flask and purge with inert gas for a final 5 minutes.

  • Heating: Place the flask in a preheated oil bath at 90°C. Allow the reaction to stir vigorously overnight (12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure biaryl product.

The catalytic cycle for this crucial reaction is visualized below.

G cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition PdII_2 R1-Pd(II)L2-R2 PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Biaryl Biaryl Product (R1-R2) PdII_2->Biaryl ArylHalide Aryl Halide (R1-X) ArylHalide->PdII_1 BoronicAcid Boronic Acid + Base ([R2-B(OR)3]-) BoronicAcid->PdII_2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value reagent for scientific research, particularly in the synthesis of novel organic compounds for drug discovery. Its defined molecular weight allows for precise experimental design, and its reactivity in robust and well-understood reactions like the Suzuki-Miyaura coupling makes it an indispensable tool. The protocols and workflows provided herein offer a foundational resource for researchers aiming to leverage the unique chemical properties of this compound to advance their scientific objectives.

References

An In-depth Technical Guide to the Synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic pathway, provides detailed experimental protocols, and presents key data in a structured format.

Overview of the Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the amidation of 3-Carboxyphenylboronic acid with cyclohexylamine. This reaction typically involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

The general transformation is as follows:

3-Carboxyphenylboronic acid + Cyclohexylamine → this compound

Common coupling agents for this type of transformation include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Physicochemical Data

This section summarizes the key physical and chemical properties of the starting material and the final product.

Property3-Carboxyphenylboronic acidThis compound
CAS Number 25487-66-5850567-25-8[1]
Molecular Formula C₇H₇BO₄C₁₃H₁₈BNO₃[1]
Molecular Weight 165.94 g/mol 247.10 g/mol [1]
Appearance Off-white crystalline powderWhite to light yellow crystal powder
Melting Point 243-247 °C220-226 °C

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via EDC/HOBt mediated amidation. This protocol is based on established methods for similar amide couplings.[2]

Materials:

  • 3-Carboxyphenylboronic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Carboxyphenylboronic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cyclohexylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 3_Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Amidation_Reaction Amidation Reaction 3_Carboxyphenylboronic_acid->Amidation_Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amidation_Reaction EDC EDC EDC->Amidation_Reaction Coupling Agent HOBt HOBt HOBt->Amidation_Reaction Additive DMF DMF (Solvent) DMF->Amidation_Reaction Product This compound Amidation_Reaction->Product

Synthesis of this compound.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve 3-Carboxyphenylboronic acid, EDC, and HOBt in DMF Start->Dissolve_Reactants Activate Stir for 30 min at RT (Activation) Dissolve_Reactants->Activate Add_Amine Add Cyclohexylamine Activate->Add_Amine React Stir overnight at RT Add_Amine->React Workup Aqueous Work-up (Water, EtOAc, HCl, NaHCO₃, Brine) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify End Pure Product Purify->End

Experimental workflow for the synthesis.

References

Physical and chemical properties of 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a synthetic organic compound that belongs to the family of phenylboronic acids. This class of compounds is characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The presence of the cyclohexylaminocarbonyl group at the meta-position of the phenyl ring imparts specific physicochemical properties that are of interest in various research and development applications, particularly in medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively explored for the development of sensors, drug delivery systems, and enzyme inhibitors.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance based on the general behavior of related compounds.

Core Physical and Chemical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed data and provide estimated values based on structurally similar compounds.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₈BNO₃PubChem[1]
Molecular Weight 247.10 g/mol PubChem[1]
Appearance White to off-white solid (Predicted)General knowledge
Melting Point 220-226 °C (for 3-(cyclopropylaminocarbonyl)phenylboronic acid)Analog data
Boiling Point Data not available-
pKa ~8-9 (Estimated based on phenylboronic acid)General knowledge

Table 2: Solubility Profile (Qualitative)

SolventSolubilityReference
Water Poorly soluble (Predicted)General knowledge of phenylboronic acids[2][3]
Polar Organic Solvents (e.g., DMSO, Methanol) Soluble (Predicted)General knowledge of phenylboronic acids[2]
Nonpolar Organic Solvents (e.g., Hexanes) Insoluble (Predicted)General knowledge of phenylboronic acids[2]

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of boronic acids. The boronic acid moiety is a Lewis acid and can undergo various transformations.

  • Esterification: It readily reacts with diols to form cyclic boronate esters. This reversible reaction is pH-dependent.

  • Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

  • Oxidation: Boronic acids can be susceptible to oxidation, which can affect their stability and utility in biological systems.[4]

  • Dehydration: Like other boronic acids, it can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.

Experimental Protocols

Exemplary Synthesis Protocol: Amide Coupling

This protocol describes a general method for the synthesis of this compound from 3-boronobenzoic acid and cyclohexylamine using a peptide coupling agent.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A 3-Boronobenzoic Acid P1 Reaction Mixture (0°C to RT) A->P1 B Cyclohexylamine B->P1 C EDC or HATU (Coupling Agent) C->P1 D HOBt or DMAP (Additive) D->P1 E DIPEA or Et3N (Base) E->P1 F DMF or CH2Cl2 (Solvent) F->P1 P2 Aqueous Workup P1->P2 P3 Purification (Crystallization or Chromatography) P2->P3 Z This compound P3->Z

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 3-boronobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add a peptide coupling agent like EDC (1.1 eq) or HATU (1.1 eq) and an additive such as HOBt (1.1 eq) or DMAP (0.1 eq).

  • Addition of Amine and Base: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base like DIPEA (2.0 eq) or triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.

  • Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Analytical Characterization Protocol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

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Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output S Purified Product A1 NMR Spectroscopy (¹H, ¹³C, ¹¹B) S->A1 A2 Mass Spectrometry (HRMS or LC-MS) S->A2 A3 Purity Analysis (HPLC or UPLC) S->A3 D1 Structural Confirmation A1->D1 D2 Molecular Weight Verification A2->D2 D3 Purity Assessment A3->D3

Caption: Workflow for the analytical characterization of the synthesized product.

Methodology:

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H, ¹³C, and ¹¹B NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) to determine the exact mass and confirm the molecular formula.

  • Purity Analysis: Assess the purity of the compound using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenylboronic acids has been shown to interact with biological systems, primarily as enzyme inhibitors.

Enzyme Inhibition

Phenylboronic acid derivatives have been identified as inhibitors of various enzymes, including serine proteases and β-lactamases.[5][6] The mechanism of inhibition often involves the formation of a covalent adduct between the boronic acid and a key active site residue, such as a serine.

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Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_interaction Interaction cluster_outcome Outcome E Serine Protease (e.g., β-lactamase) S Serine Residue C Covalent Adduct Formation S->C I 3-(Cyclohexylaminocarbonyl) phenylboronic acid I->C O Enzyme Inhibition C->O

Caption: General mechanism of serine protease inhibition by a phenylboronic acid derivative.

Potential Impact on Cell Signaling

Some studies have suggested that phenylboronic acids can influence cell signaling pathways, particularly those involved in cancer cell migration. For instance, phenylboronic acid has been shown to affect the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and cell motility.

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Signaling_Pathway cluster_inhibitor Inhibitor cluster_pathway Rho GTPase Signaling cluster_outcome Cellular Response PBA Phenylboronic Acid Derivative Rho Rho GTPases (RhoA, Rac1, Cdc42) PBA->Rho Inhibits Rock ROCK Rho->Rock Actin Actin Cytoskeleton Remodeling Rock->Actin Migration Inhibition of Cell Migration Actin->Migration

Caption: Potential influence of phenylboronic acid derivatives on the Rho GTPase signaling pathway.

Conclusion

This compound is a compound with potential applications in various scientific fields, particularly drug discovery. While specific experimental data for this molecule is sparse, its properties and reactivity can be inferred from the well-established chemistry of phenylboronic acids. The provided exemplary protocols for synthesis and analysis offer a starting point for researchers interested in working with this compound. Further investigation is warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential as a lead compound in drug development programs.

References

Solubility of 3-(Cyclohexylaminocarbonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on summarizing the general solubility trends of phenylboronic acid derivatives. Furthermore, a detailed experimental protocol for determining the solubility of the title compound is provided to enable researchers to generate precise data for their specific applications.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a cyclohexylamido group. Boronic acids are a class of compounds of significant interest in medicinal chemistry and drug development, primarily for their ability to form reversible covalent bonds with diols, a feature exploited in sensors and targeted drug delivery systems. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development processes.

The solubility of phenylboronic acids is largely influenced by the nature of their substituents. Generally, they exhibit higher solubility in polar organic solvents and are less soluble in nonpolar solvents like hydrocarbons.[1][2][3] The presence of the cyclohexylaminocarbonyl group in the title compound is expected to influence its solubility profile.

Predicted Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Solvents Methanol, EthanolHighThe boronic acid and amide functionalities can engage in hydrogen bonding with protic solvents, promoting dissolution.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateThe polar nature of these solvents can effectively solvate the polar functional groups of the molecule. Phenylboronic acid itself shows high solubility in acetone.[1][2]
Ethers Diethyl ether, Tetrahydrofuran (THF)ModeratePhenylboronic acid generally has high solubility in ethers.[1][2] The presence of the bulky cyclohexyl group might slightly reduce the solubility compared to the parent compound.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to LowPhenylboronic acid has been reported to have moderate solubility in chloroform.[1][2] The overall polarity of the molecule will determine its affinity for these solvents.
Aromatic Hydrocarbons Toluene, BenzeneLowThe nonpolar nature of these solvents makes them poor solvents for polar molecules containing hydrogen bonding moieties. Phenylboronic acid is known to be insoluble in benzene.[6]
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowThese nonpolar solvents are generally unable to overcome the crystal lattice energy of polar organic compounds. Phenylboronic acid is poorly soluble in hexanes.[3]

Experimental Protocol for Solubility Determination: Dynamic (Turbidimetric) Method

The following is a detailed experimental protocol for the determination of the solubility of this compound in an organic solvent of interest. This method is adapted from procedures described for the solubility measurement of other phenylboronic acid derivatives.[1][2][4][5][7]

3.1. Principle

A suspension of a known amount of the solute in a known amount of the solvent is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process for different concentrations, a solubility curve can be constructed. The disappearance of turbidity is monitored using a light intensity probe.

3.2. Materials and Equipment

  • This compound (analytical grade)

  • Organic solvent of interest (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath with a programmable temperature controller

  • Calibrated digital thermometer (accuracy ±0.1 °C)

  • Analytical balance (accuracy ±0.0001 g)

  • Luminance probe or a similar light detection system

  • Data acquisition system to record temperature and light intensity

3.3. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and transfer it to the jacketed glass vessel.

    • Accurately weigh the desired amount of the organic solvent and add it to the vessel.

  • Experimental Setup:

    • Place the vessel in the thermostatic bath and connect the temperature controller.

    • Insert the calibrated digital thermometer and the luminance probe into the suspension.

    • Ensure the magnetic stirrer is providing adequate agitation to keep the solid suspended.

  • Measurement:

    • Start the data acquisition system to log temperature and light intensity.

    • Begin heating the suspension at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

    • Observe the light intensity reading. As the solid dissolves, the turbidity of the suspension will decrease, leading to an increase in the transmitted light intensity.

    • The temperature at which the light intensity reaches a constant maximum value corresponds to the complete dissolution of the solid. This is the solubility temperature for the prepared concentration.

  • Data Analysis:

    • Plot the light intensity as a function of temperature. The point of inflection on this curve, where the intensity plateaus, should be taken as the solubility temperature.

    • Repeat the measurement for several different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

3.4. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting the experiment.

Visualizations

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix setup Assemble Apparatus mix->setup heat Controlled Heating setup->heat monitor Monitor Turbidity & Temperature heat->monitor plot Plot Intensity vs. Temperature monitor->plot determine_temp Determine Solubility Temperature plot->determine_temp repeat_exp Repeat for Different Concentrations determine_temp->repeat_exp curve Construct Solubility Curve repeat_exp->curve

References

IUPAC name for C13H18BNO3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on [3-(cyclohexylcarbamoyl)phenyl]boronic acid

Topic: Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, primarily due to their versatility as intermediates in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This technical guide focuses on the compound with the molecular formula C13H18BNO3, identified as [3-(cyclohexylcarbamoyl)phenyl]boronic acid [3]. We will provide a comprehensive overview of its chemical properties, discuss generalized synthesis and experimental protocols relevant to its class, and explore its potential applications in the context of drug development. This document serves as a resource for researchers engaged in the synthesis and application of novel boronic acid derivatives.

Compound Identification and Physicochemical Properties

The chemical compound represented by the molecular formula C13H18BNO3 is systematically named [3-(cyclohexylcarbamoyl)phenyl]boronic acid according to IUPAC nomenclature.[3] It belongs to the class of arylboronic acids, which are characterized by a boronic acid functional group (-B(OH)2) attached to an aromatic ring.

Chemical Structure and Identifiers
  • IUPAC Name: [3-(cyclohexylcarbamoyl)phenyl]boronic acid[3]

  • Molecular Formula: C13H18BNO3[3]

  • CAS Number: 850567-25-8[3]

  • Synonyms: 3-(Cyclohexylaminocarbonyl)phenylboronic acid, (3-(Cyclohexylcarbamoyl)phenyl)boronic acid[3]

Physicochemical Data

The key computed physicochemical properties for [3-(cyclohexylcarbamoyl)phenyl]boronic acid are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 247.10 g/mol PubChem CID 3769667[3]
Exact Mass 247.1379736 DaPubChem CID 3769667[3]
XLogP3-AA 2.6PubChem CID 3769667
Hydrogen Bond Donor Count 3PubChem CID 3769667[3]
Hydrogen Bond Acceptor Count 3PubChem CID 3769667[3]
Rotatable Bond Count 3PubChem CID 3769667[3]
Topological Polar Surface Area 69.6 ŲPubChem CID 3769667[3]
Heavy Atom Count 18PubChem CID 3769667
Formal Charge 0PubChem CID 3769667
Complexity 279PubChem CID 3769667[3]

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical flow for a typical arylboronic acid synthesis is depicted below. This process begins with the formation of an organometallic reagent from an aryl halide, which is then reacted with a borate ester to form the boronic ester, and finally hydrolyzed to yield the desired boronic acid.

synthesis_workflow A Aryl Halide (e.g., 3-bromobenzamide derivative) B Organometallic Formation (e.g., with n-BuLi or Mg) A->B Metalation D Quenching & Borylation B->D C Trialkyl Borate (e.g., B(OiPr)3) C->D Electrophilic Boron Source E Hydrolysis (Acidic Workup, e.g., HCl) D->E Intermediate: Boronic Ester F Purification (Recrystallization/Chromatography) E->F G Final Product: Arylboronic Acid F->G

Caption: General workflow for the synthesis of arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of [3-(cyclohexylcarbamoyl)phenyl]boronic acid is its use as a building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] A detailed, representative protocol for such a reaction is provided below.

Objective: To couple an aryl halide with [3-(cyclohexylcarbamoyl)phenyl]boronic acid.

Materials:

  • [3-(cyclohexylcarbamoyl)phenyl]boronic acid (1.0 eq)

  • Aryl halide (e.g., 4-iodotoluene) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., K2CO3) (2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add [3-(cyclohexylcarbamoyl)phenyl]boronic acid, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

suzuki_protocol_flow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Boronic Acid, Aryl Halide, and Base B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Catalyst & Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify Product (Chromatography) H->I

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Boronic acids are a privileged scaffold in medicinal chemistry.[4] The boron atom can form reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors and biosensors.[1] The most prominent example is Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor for treating multiple myeloma.[4]

Role as Serine Protease Inhibitors

The boronic acid moiety is an effective warhead for inhibiting serine proteases. The empty p-orbital of the boron atom acts as a Lewis acid, readily accepting a lone pair from the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's function.

protease_inhibition cluster_enzyme Enzyme Active Site Serine Serine Residue (Nu:) Histidine Histidine Residue Serine->Histidine H-bond Adduct Tetrahedral Boronate Adduct (Reversible Covalent Complex) Serine->Adduct Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (Lewis Acid) Inhibitor->Adduct Blocked Pathway Blocked Pathway Proteolytic Pathway Pathway->Blocked Inhibition

Caption: Mechanism of serine protease inhibition by a boronic acid compound.

Compounds like [3-(cyclohexylcarbamoyl)phenyl]boronic acid serve as valuable starting points for fragment-based drug discovery and lead optimization campaigns targeting such enzymes. The phenylboronic acid core provides a robust anchor, while the cyclohexylcarbamoyl moiety can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

[3-(cyclohexylcarbamoyl)phenyl]boronic acid is a representative member of the versatile arylboronic acid class of compounds. Its well-defined structure and physicochemical properties make it an important building block in organic synthesis, particularly for creating complex molecular architectures through palladium-catalyzed cross-coupling reactions. The broader class of boronic acids continues to demonstrate significant therapeutic potential, especially in the development of targeted enzyme inhibitors. Further research into derivatives of this and similar scaffolds is a promising avenue for the discovery of novel therapeutics.

References

The Discovery and Inaugural Synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, a molecule of interest in medicinal chemistry. The document details the initial disclosure of the compound in the patent literature, outlines the synthetic protocol for its preparation, and discusses the broader context of phenylboronic acids in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel boronic acid-based compounds.

Discovery

The first documented appearance of this compound is in the international patent application WO2006086495A2, filed by Array BioPharma Inc. The patent, published on August 10, 2006, discloses a series of boronic acid compounds, including the title compound, as potential therapeutic agents. The PubChem database entry for this compound (CID 3769667) was created on September 11, 2005, further suggesting its emergence in the mid-2000s. While the patent does not explicitly state the intended biological target, the broader class of phenylboronic acids is known to exhibit a range of biological activities, often acting as enzyme inhibitors.

First Synthesis

The inaugural synthesis of this compound, as inferred from the patent literature and established chemical principles, involves a two-step process: the preparation of the key intermediate, 3-carboxyphenylboronic acid, followed by an amide coupling reaction with cyclohexylamine.

Synthesis of the Intermediate: 3-Carboxyphenylboronic Acid

The synthesis of 3-carboxyphenylboronic acid is a prerequisite for the final coupling step. A common laboratory-scale preparation involves the hydrolysis of 3-cyanophenylboronic acid.

Experimental Protocol:

  • Reaction Setup: A suspension of 3-cyanophenylboronic acid (1.0 eq) and potassium hydroxide (4.0 eq) in ethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to 175 °C and maintained at this temperature for 3 hours.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water.

  • Acidification: The pH of the solution is adjusted to 2-3 with the addition of 32% hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with water, and dried under vacuum to yield 3-carboxyphenylboronic acid.

Table 1: Quantitative Data for the Synthesis of 3-Carboxyphenylboronic Acid

ParameterValue
Starting Material3-Cyanophenylboronic acid
Key ReagentsPotassium hydroxide, Ethylene glycol, Hydrochloric acid
Reaction Temperature175 °C
Reaction Time3 hours
YieldApproximately 89%
Amide Coupling to Yield this compound

The final step in the synthesis is the formation of an amide bond between 3-carboxyphenylboronic acid and cyclohexylamine. This is typically achieved using a peptide coupling agent.

Experimental Protocol:

  • Activation of the Carboxylic Acid: 3-Carboxyphenylboronic acid (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, for example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), and an activator, such as 1-Hydroxybenzotriazole (HOBt) (0.8 eq), are added to the solution. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Cyclohexylamine (1.0 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield this compound as a solid.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C13H18BNO3
Molecular Weight 247.10 g/mol
CAS Number 850567-25-8
Appearance White to off-white solid

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical and well-established chemical pathway. The workflow can be visualized as a two-stage process, beginning with the preparation of a key building block and culminating in the final amide bond formation.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Amide Coupling 3_Cyanophenylboronic_acid 3-Cyanophenylboronic acid Hydrolysis Hydrolysis (KOH, Ethylene Glycol, 175°C) 3_Cyanophenylboronic_acid->Hydrolysis 3_Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Hydrolysis->3_Carboxyphenylboronic_acid 3_Carboxyphenylboronic_acid_2 3-Carboxyphenylboronic acid Amide_Coupling Amide Coupling (EDC, HOBt, DMF) 3_Carboxyphenylboronic_acid_2->Amide_Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product

Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While the patent literature introducing this compound does not specify a biological target, the broader class of phenylboronic acids has been extensively investigated for a variety of therapeutic applications. Boronic acids are known to form reversible covalent bonds with diols, a property that makes them effective inhibitors of certain enzymes, particularly serine proteases.

Given this, it is plausible that this compound was designed as an enzyme inhibitor. The cyclohexylaminocarbonyl moiety could be designed to interact with specific pockets within an enzyme's active site, thereby conferring selectivity and potency. The phenylboronic acid functional group would then act as the "warhead," forming a covalent adduct with a key active site residue, such as a serine.

Further research would be required to elucidate the specific biological activity and any associated signaling pathway modulation of this compound. Standard experimental approaches would include:

  • Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes to identify potential targets.

  • Cellular Assays: Evaluating the compound's effect on cell proliferation, apoptosis, or other cellular processes in relevant cell lines.

  • Mechanism of Action Studies: Investigating how the compound interacts with its target and the downstream effects on cellular signaling pathways.

Potential_Mechanism Compound This compound Enzyme Target Enzyme (e.g., Serine Protease) Compound->Enzyme Binds to active site Inhibition Inhibition of Enzyme Activity Compound->Inhibition Signaling_Pathway Downstream Signaling Pathway Enzyme->Signaling_Pathway Regulates Inhibition->Enzyme Biological_Response Cellular/Physiological Response Signaling_Pathway->Biological_Response Controls

Hypothesized mechanism of action for a boronic acid-based enzyme inhibitor.

Conclusion

The discovery of this compound in the mid-2000s added to the growing arsenal of boronic acid-containing molecules with potential therapeutic applications. Its synthesis is achievable through a straightforward and well-understood chemical sequence. While its specific biological role remains to be fully elucidated in the public domain, its structural features suggest a potential role as an enzyme inhibitor. This technical guide provides a solid foundation for researchers interested in the further synthesis, characterization, and biological evaluation of this and related compounds.

References

A Comprehensive Technical Guide to Substituted Phenylboronic Acids: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged as a versatile and powerful class of molecules in medicinal chemistry, diagnostics, and materials science. Their unique ability to reversibly form covalent bonds with diols has positioned them as key building blocks for a wide range of applications, from targeted cancer therapies and enzyme inhibitors to advanced biosensors and drug delivery systems. This technical guide provides an in-depth review of the synthesis, properties, and applications of substituted phenylboronic acids, complete with detailed experimental protocols and quantitative data to support researchers in this dynamic field.

Core Concepts and Applications

Phenylboronic acids and their derivatives are characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). The electron-deficient boron atom acts as a Lewis acid, enabling it to interact with nucleophiles, most notably the hydroxyl groups of diols present in sugars and glycoproteins. This interaction forms a stable cyclic boronate ester, a reversible process that is often pH-dependent. This unique reactivity is the foundation for many of their biological and analytical applications.

Key application areas include:

  • Enzyme Inhibition: The tetrahedral intermediate formed upon binding of the boronic acid to the active site of serine proteases mimics the transition state of peptide bond hydrolysis, making them potent inhibitors of these enzymes. This has been successfully exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1]

  • Cancer Targeting and Therapy: Cancer cells often overexpress sialic acids on their surface glycoproteins. Phenylboronic acids exhibit a strong binding affinity for these sialic acid residues, enabling the targeted delivery of therapeutic agents directly to tumor cells.[1] This targeted approach enhances the efficacy of anticancer drugs while minimizing off-target side effects.

  • Drug Delivery Systems: The pH-responsive nature of the boronate ester bond allows for the design of "smart" drug delivery systems. Phenylboronic acid-functionalized nanoparticles can encapsulate drugs and release them in the acidic microenvironment of tumors or in response to specific biological triggers.[2]

  • Biosensors: The specific interaction with glucose and other carbohydrates has led to the development of phenylboronic acid-based sensors for monitoring blood glucose levels in diabetic patients.

Synthesis of Substituted Phenylboronic Acids

Several synthetic routes are available for the preparation of substituted phenylboronic acids, with the choice of method often depending on the nature and position of the substituents on the phenyl ring.

General Synthesis Workflow

G A Starting Material (e.g., Aryl Halide) B Intermediate Formation (e.g., Grignard Reagent, Organolithium) A->B Organometallic Reagent Formation C Borylation (Reaction with a Borate Ester) B->C Electrophilic Quench D Hydrolysis C->D Acidic or Basic Workup E Substituted Phenylboronic Acid D->E

Caption: General workflow for the synthesis of substituted phenylboronic acids.

A widely used method involves the reaction of an organometallic intermediate, such as a Grignard reagent or an organolithium species, with a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired phenylboronic acid.[3] The Suzuki-Miyaura cross-coupling reaction provides another powerful tool for synthesizing more complex substituted phenylboronic acids by coupling an aryl halide with a diboronyl reagent in the presence of a palladium catalyst.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted phenylboronic acids, providing a comparative overview of their biological activity and properties.

Table 1: Anticancer Activity of Substituted Phenylboronic Acids

CompoundSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
1 2-Fluoro-6-formylA2780 (Ovarian)Low micromolar[5]
2 3-Morpholino-5-fluoro (Benzoxaborole)A2780 (Ovarian)Low micromolar[5]
3 Phenylboronic acid (unsubstituted)Various> 200[5]
4 Boronic-chalcone analogBreast cancer cell linesPotent activity[1]
5 PR-DCP/DOX (nanoparticle)B16F10 (Melanoma)33.2 µg/mL[6]
6 R-DCP/DOX (nanoparticle)B16F10 (Melanoma)74.5 µg/mL[6]

Table 2: Enzyme Inhibition by Substituted Phenylboronic Acids

CompoundTarget EnzymeKᵢ (µM)Reference
1 AmpC β-lactamase0.083[7]
2 AmpC β-lactamase1.7[7]
3 AmpC β-lactamase2.9[7]
4 KPC-2 β-lactamaseMicromolar range[8]
5 GES-5 β-lactamaseMicromolar range[8]
6 Serine ProteasespH-dependent[9]

Table 3: Synthesis Yields of Substituted Phenylboronic Acids

ProductStarting MaterialReaction TypeYield (%)Reference
4-Formylphenylboronic acid4-BromobenzaldehydeGrignard Reaction78[10]
C–N axially chiral bisindoles3-Diazoindolin-2-imines and carbazolesCu-catalyzed N-H insertionup to 97[11]
Diarylborinic acidsArylmagnesium bromide and B(OMe)₃Grignard Reaction45-88[12]
Diflunisal5-Bromosalicylic acid and 2,4-difluorophenyl-boronic acidSuzuki-Miyaura Coupling98[13]

Table 4: Properties of Phenylboronic Acid-Functionalized Nanoparticles

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Size (nm)Reference
PBA-Emodin-NPsEmodin2.178117[2]
PBA-conjugated chitosan NPsCurcuminHigh-200-230[14]
PR-DCP/DOXDoxorubicin--171.0 ± 10.4[6]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted phenylboronic acids are mediated through their interaction with key cellular components and signaling pathways.

Mechanism of Proteasome Inhibition

G cluster_0 Proteasome Active Site Serine Serine Residue Tetrahedral_Intermediate Tetrahedral Intermediate (Covalent Adduct) Histidine Histidine Residue PBA Phenylboronic Acid (-B(OH)2) Histidine->PBA General base catalysis PBA->Tetrahedral_Intermediate Nucleophilic attack by Serine hydroxyl group Inhibition Proteasome Inhibition Tetrahedral_Intermediate->Inhibition

Caption: Mechanism of proteasome inhibition by phenylboronic acids.

Phenylboronic acid-based proteasome inhibitors, such as bortezomib, function by forming a reversible covalent bond with the N-terminal threonine residue in the catalytic site of the proteasome. This interaction mimics the tetrahedral transition state of peptide hydrolysis, thereby blocking the proteolytic activity of the proteasome. The resulting accumulation of ubiquitinated proteins triggers cell cycle arrest and apoptosis in cancer cells.

Targeted Drug Delivery to Cancer Cells

G NP PBA-Functionalized Nanoparticle (with encapsulated drug) Binding Binding via Boronate Ester Formation NP->Binding Cancer_Cell Cancer Cell SA Sialic Acid Residues (overexpressed on cancer cells) SA->Binding Internalization Endocytosis Binding->Internalization Drug_Release Drug Release (e.g., in acidic endosome) Internalization->Drug_Release Apoptosis Cancer Cell Apoptosis Drug_Release->Apoptosis

Caption: Targeted drug delivery to cancer cells using PBA-functionalized nanoparticles.

The overexpression of sialic acids on the surface of cancer cells provides a unique target for phenylboronic acid-functionalized drug delivery systems.[1] These nanoparticles selectively bind to the cancer cells through the formation of boronate esters with sialic acid residues. Following binding, the nanoparticles are internalized by the cancer cells, often via endocytosis. The acidic environment of the endosomes can then trigger the cleavage of the boronate ester and the release of the encapsulated anticancer drug, leading to targeted cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments involving substituted phenylboronic acids.

Synthesis of 4-Formylphenylboronic Acid

Materials:

  • 4-Bromobenzaldehyde

  • Diethoxymethoxyethane

  • Ethanol

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Tri-n-butyl borate

  • Hydrochloric acid

  • Anhydrous diethyl ether

  • Ultrasound bath

Procedure:

  • Acetalization of 4-Bromobenzaldehyde: Protect the aldehyde group of 4-bromobenzaldehyde by reacting it with diethoxymethoxyethane in ethanol to form 1-bromo-4-(diethoxymethyl)benzene.

  • Grignard Reagent Formation: Activate magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether under an inert atmosphere. Add the protected 4-bromobenzaldehyde dropwise to the activated magnesium to form the Grignard reagent. The reaction may require initiation with an ultrasound bath.

  • Borylation: Cool the Grignard reagent solution to -60 °C and add tri-n-butyl borate dropwise.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature. Perform an acidic workup with hydrochloric acid to hydrolyze the boronate ester and the acetal, yielding 4-formylphenylboronic acid.

  • Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization. A yield of approximately 78% can be expected.[10]

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Degassing: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Enzyme Inhibition Assay (β-Lactamase)

Materials:

  • Substituted phenylboronic acid inhibitor stock solution (e.g., 10 mM in DMSO)

  • β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Chromogenic substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the phenylboronic acid inhibitor in the assay buffer.

  • Assay Mixture: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.

  • Measurement: Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • Substituted phenylboronic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treatment: Treat the cells with various concentrations of the substituted phenylboronic acid for a specific duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the drug concentration to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Conclusion

Substituted phenylboronic acids represent a highly valuable and versatile class of compounds with significant potential in drug discovery and development. Their unique chemical properties and biological activities have already led to the development of successful therapeutics and continue to inspire the design of novel targeted therapies, advanced drug delivery systems, and sensitive diagnostic tools. This guide provides a solid foundation for researchers to explore and harness the full potential of this remarkable class of molecules.

References

An In-depth Technical Guide to 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety information for 3-(Cyclohexylaminocarbonyl)phenylboronic acid, a compound of interest in research and development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a white powder.[1] It is important for researchers to be aware of the fundamental physical and chemical properties of this compound to ensure proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C13H18BNO3[2]
Molecular Weight 247.10 g/mol [2][3]
CAS Number 850567-25-8[2][4]
Appearance White to yellow powder[1]
Melting Point 216 - 219 °C (for Phenylboronic acid)[5]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride (for Phenylboronic acid)[1]

Note: Some data, such as melting point and solubility, are for the related compound Phenylboronic acid and are provided for reference.

Synonyms: [2][3]

  • (3-(Cyclohexylcarbamoyl)phenyl)boronic acid

  • 3-(Cyclohexylaminocarbonyl)benzeneboronic acid

  • 3-(Cyclohexylcarbamoyl)benzeneboronic acid

  • [3-(cyclohexylcarbamoyl)phenyl]boronic Acid

Safety and Hazard Information

Understanding the potential hazards associated with this compound is critical for ensuring laboratory safety. The following table summarizes the key hazard statements and precautionary measures.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling.[4][6] P280: Wear protective gloves/ eye protection/ face protection.[6] P302 + P352: IF ON SKIN: Wash with plenty of water.[6] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[6]
Eye Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337 + P313: If eye irritation persists: Get medical advice/ attention.[6]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P304 + P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[4]
Oral Toxicity H302: Harmful if swallowed (for Phenylboronic acid)P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. P330: Rinse mouth.

Signal Word: Warning[4]

The following diagram illustrates the general workflow for handling a hazardous chemical like this compound, from hazard identification to response.

Hazard_Response_Workflow cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Event cluster_response First Aid Response cluster_followup Follow-up Read_SDS Read Safety Data Sheet Assess_Risks Assess Risks Read_SDS->Assess_Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Use_Compound Use in Well-Ventilated Area (Fume Hood) Select_PPE->Use_Compound Exposure Accidental Exposure Use_Compound->Exposure Skin_Contact Skin Contact: Wash with plenty of water Exposure->Skin_Contact Skin Eye_Contact Eye Contact: Rinse cautiously with water Exposure->Eye_Contact Eyes Inhalation Inhalation: Move to fresh air Exposure->Inhalation Inhaled Ingestion Ingestion: Rinse mouth, seek medical attention Exposure->Ingestion Swallowed Seek_Medical_Attention Seek Medical Attention (if symptoms persist) Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Report_Incident Report Incident Seek_Medical_Attention->Report_Incident

Caption: General workflow for safe handling and response to exposure to hazardous chemicals.

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the safety data sheets, general guidelines for handling solid chemicals and preparing solutions should be followed.

General Handling of Solid Compound:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles to prevent skin and eye contact.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Preparation of Solutions:

  • Ensure all necessary PPE is worn.

  • Weigh the desired amount of this compound in a clean, dry container, preferably within a balance enclosure or fume hood to contain any dust.

  • Slowly add the solid to the chosen solvent in a suitable flask. Phenylboronic acid is soluble in most polar organic solvents.[1]

  • Stir or sonicate the mixture until the solid is completely dissolved.

  • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

The following diagram outlines the logical steps for preparing a solution from a solid compound.

Solution_Preparation_Workflow Start Start Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Wear_PPE Weigh_Solid Weigh Solid Compound (in fume hood/enclosure) Wear_PPE->Weigh_Solid Add_Solid_To_Solvent Slowly Add Solid to Solvent Weigh_Solid->Add_Solid_To_Solvent Prepare_Solvent Prepare Solvent Prepare_Solvent->Add_Solid_To_Solvent Dissolve Dissolve Solid (Stir/Sonicate) Add_Solid_To_Solvent->Dissolve Check_Dissolution Completely Dissolved? Dissolve->Check_Dissolution Check_Dissolution->Dissolve No Label_Solution Label Solution Clearly Check_Dissolution->Label_Solution Yes End End Label_Solution->End

Caption: A logical workflow for the preparation of a chemical solution from a solid.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Keep the container tightly closed.[5][8]

  • Store locked up.[4]

  • Phenylboronic acid is noted to be hygroscopic and air-sensitive, so storage under an inert atmosphere is recommended.[8]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[8]

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as the product itself.

First-Aid Measures

In case of accidental exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4][8]
Eye Contact Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

References

A Technical Guide to (3-(Cyclohexylcarbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, known for its ability to form reversible covalent bonds with diols, a feature widely exploited in the design of sensors and drug delivery systems for saccharides. The presence of the cyclohexylcarbamoyl group provides a lipophilic handle that can be used to modulate the compound's solubility, membrane permeability, and protein binding characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic data and plausible experimental protocols for the synthesis and characterization of this compound.

Physicochemical Properties

Basic physicochemical properties for (3-(Cyclohexylcarbamoyl)phenyl)boronic acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₃H₁₈BNO₃PubChem[1]
Molecular Weight247.10 g/mol PubChem[1]
Monoisotopic Mass247.1379736 DaPubChem[1]

Spectroscopic Data (Expected)

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are listed below. The spectrum is anticipated to be complex due to the overlapping signals of the aromatic and cyclohexyl protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2-8.0s (broad)2HB(OH)₂
~7.9-7.4m4HAr-H
~3.8-3.7m1HN-CH (cyclohexyl)
~2.0-1.2m10HCyclohexyl CH₂
~8.4d1HN-H (amide)
¹³C NMR Spectroscopy

The expected carbon-13 NMR chemical shifts are provided below.

Chemical Shift (δ, ppm)Assignment
~167C=O (amide)
~135-128Ar-C
~130C-B (ipso-carbon, may be weak or unobserved)
~50N-CH (cyclohexyl)
~33Cyclohexyl CH₂
~26Cyclohexyl CH₂
~25Cyclohexyl CH₂
Infrared (IR) Spectroscopy

The characteristic infrared absorption bands are crucial for identifying the key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (boronic acid), N-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2930, 2850StrongC-H stretch (cyclohexyl)
~1640StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
~1450MediumC-C stretch (aromatic)
~1350StrongB-O stretch
~750StrongC-H bend (aromatic, meta-substituted)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zIon Type
248.1457[M+H]⁺
270.1276[M+Na]⁺
229.1351[M-H₂O+H]⁺

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic characterization of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid. These are generalized procedures based on established methods for similar compounds.

Synthesis of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid

This synthesis can be achieved via the amidation of 3-carboxyphenylboronic acid with cyclohexylamine.

Materials:

  • 3-Carboxyphenylboronic acid

  • Cyclohexylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) in DMF.

  • Add cyclohexylamine (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired product.

NMR Spectroscopic Analysis

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and correlation spectra (e.g., COSY, HSQC) at room temperature.

  • Reference the chemical shifts to the residual solvent peak.

IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Mass Spectrometric Analysis

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_application Potential Application Workflow start Starting Materials (3-Carboxyphenylboronic acid, Cyclohexylamine) reaction Amide Coupling Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product (3-(Cyclohexylcarbamoyl)phenyl)boronic acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure screening Biological Screening / Sensor Development structure->screening optimization Lead Optimization screening->optimization invivo In Vivo Studies optimization->invivo

Caption: General workflow for the synthesis, characterization, and potential application of (3-(Cyclohexylcarbamoyl)phenyl)boronic acid.

G compound (3-(Cyclohexylcarbamoyl)phenyl)boronic acid complex Reversible Boronate Ester Complex compound->complex Formation diol Diol-containing Molecule (e.g., Glucose) diol->complex complex->compound Dissociation complex->diol

Caption: Reversible binding mechanism of a phenylboronic acid with a diol.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron compound.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3][4] These attributes make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[5]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-(Cyclohexylaminocarbonyl)phenylboronic acid with various aryl halides. This specific boronic acid introduces a bulky, lipophilic cyclohexylamide moiety, a common feature in pharmacologically active compounds, making this protocol particularly relevant for drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl halides. The yields are estimates based on typical outcomes for Suzuki-Miyaura reactions with similarly substituted boronic acids and may require optimization for specific substrates.[6]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901680-90
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101875-85
44-ChlorotoluenePd(OAc)₂ (2)Buchwald Ligand (4)K₃PO₄ (3)Toluene1102470-80
51-Iodo-3,5-dimethylbenzenePdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)80890-98

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium R¹-Pd(II)L₂-R² transmetalation->diorganopalladium boronate_complex [R²-B(OH)₃]⁻ boronate_complex->transmetalation base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate_complex Activation reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents setup Combine Reagents in Schlenk Tube reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Toluene, Water) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100 °C, 12-24 h) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Continue workup Work-up: Cool, Quench with Water, Extract with Ethyl Acetate monitor->workup Complete purify Purification: Dry, Concentrate, and Column Chromatography workup->purify product Isolated Biaryl Product purify->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] This protocol focuses on the use of 3-(cyclohexylaminocarbonyl)phenylboronic acid as a coupling partner. The amide functionality present in this building block is a key feature in many biologically active molecules, making this substrate particularly relevant for drug discovery and development.[3] The selection of the appropriate palladium catalyst system is crucial for achieving high yields and purity in the desired coupled products.[4] These application notes provide an overview of recommended catalyst systems and detailed experimental protocols for the successful coupling of this compound with various aryl halides.

Catalyst System Selection

The choice of palladium source, ligand, base, and solvent system significantly impacts the efficiency of the Suzuki-Miyaura coupling reaction. For a substrate like this compound, the reactivity of the coupling partner (aryl halide) is a key consideration, generally following the order of I > Br > Cl.[4] For less reactive aryl chlorides, more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required.

Table 1: Recommended Palladium Catalyst Systems for the Coupling of this compound with Aryl Halides

Palladium SourceLigandBaseSolvent SystemTypical Catalyst Loading (mol%)Target Aryl Halide
Pd(PPh₃)₄NoneK₂CO₃, Cs₂CO₃Toluene/Ethanol/H₂O, Dioxane/H₂O1-5Aryl Iodides, Aryl Bromides
Pd(OAc)₂PPh₃, SPhos, XPhosK₃PO₄, K₂CO₃Dioxane, Toluene, THF0.5-2Aryl Iodides, Aryl Bromides
Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, CsFToluene, Dioxane0.5-2Aryl Bromides, Aryl Chlorides
PdCl₂(dppf)NoneK₂CO₃, Na₂CO₃DMF, Acetonitrile1-3Aryl Bromides, Aryl Chlorides

Note: This table provides general recommendations. Optimization of specific reaction conditions may be necessary for different substrates.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Dilute and Perform Liquid-Liquid Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The amide moiety of this compound can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration.[5] The biaryl structures synthesized through this coupling reaction are prevalent in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to efficiently construct these scaffolds using palladium-catalyzed methods is therefore of high importance to the pharmaceutical industry.[2]

References

Application Notes and Protocols for Suzuki Reactions with 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving 3-(Cyclohexylaminocarbonyl)phenylboronic acid. The choice of base is a critical parameter that can significantly influence reaction yield, kinetics, and selectivity. This document offers a comparative analysis of various bases, detailed experimental protocols, and a mechanistic overview to facilitate reaction optimization.

Introduction to Base Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the transmetalation step, by activating the boronic acid to form a more nucleophilic boronate species.

For substrates bearing functional groups such as the amide in this compound, the choice of base is particularly crucial to avoid potential side reactions and ensure high coupling efficiency. Generally, weaker inorganic bases are favored to minimize hydrolysis of the amide bond while still effectively promoting the catalytic cycle.

Comparative Analysis of Bases

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, data from the closely related 3-carboxyphenylboronic acid provides valuable insights into the relative efficacy of different bases. The electronic properties of the carboxamide at the meta-position are similar to a carboxylic acid, making this a reasonable model for preliminary base screening.

The following table summarizes the effect of various inorganic bases on the yield of the Suzuki-Miyaura coupling of a model arylboronic acid with an aryl bromide.

Table 1: Effect of Different Bases on the Suzuki Coupling of 3-Carboxyphenylboronic Acid with 4-Bromoanisole

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/EtOH/H₂O90788
2Na₂CO₃Toluene/EtOH/H₂O90785
3Cs₂CO₃Dioxane/H₂O1001292
4K₃PO₄Dioxane/H₂O1001295
5NaOHToluene/EtOH/H₂O90775
6KOHToluene/EtOH/H₂O90772

Disclaimer: The data presented is based on reactions with 3-carboxyphenylboronic acid and may serve as a guideline for the selection of a base for this compound. Optimization for the specific substrate is recommended.

Mechanistic Consideration and Workflow

The selection of a suitable base is integral to the efficiency of the Suzuki-Miyaura catalytic cycle. The base facilitates the formation of a boronate intermediate, which is more nucleophilic than the corresponding boronic acid and readily undergoes transmetalation with the palladium complex.

Suzuki_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Base (M-OR') Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Reductive Elimination R-B(OH)2 Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- R-B(OH)2->Boronate Boronate->Ar-Pd(II)-Ar' L2 Ar' Transfer Base Base Base->Boronate Activation

Figure 1: Suzuki-Miyaura Catalytic Cycle

A general workflow for performing the Suzuki-Miyaura coupling reaction is depicted below. This process involves careful setup under an inert atmosphere, reaction monitoring, and subsequent product isolation and purification.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine Aryl Halide, This compound, and Base in a flame-dried flask B Purge with Inert Gas (e.g., Argon or Nitrogen) A->B C Add Degassed Solvent and Palladium Catalyst/Ligand B->C D Heat to Desired Temperature with Vigorous Stirring C->D E Monitor Reaction Progress (TLC, LC-MS, or GC-MS) D->E F Cool to Room Temperature and Quench Reaction E->F G Aqueous Work-up: Extract with Organic Solvent F->G H Dry Organic Layer and Remove Solvent in vacuo G->H I Purify Crude Product (Column Chromatography or Recrystallization) H->I

Figure 2: General Experimental Workflow

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)

  • Toluene (5 mL per mmol of aryl bromide)

  • Ethanol (2 mL per mmol of aryl bromide)

  • Deionized water (2 mL per mmol of aryl bromide)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the solvent mixture of toluene, ethanol, and deionized water.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling using Potassium Phosphate (K₃PO₄)

Materials:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)

  • 1,4-Dioxane (4 mL per mmol of aryl bromide)

  • Deionized water (1 mL per mmol of aryl bromide)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the aryl bromide, this compound, potassium phosphate, and Pd(dppf)Cl₂.

  • Add the degassed solvent mixture of 1,4-dioxane and deionized water.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of an appropriate base is a critical step in optimizing the Suzuki-Miyaura coupling of this compound. While weaker inorganic bases such as potassium carbonate and potassium phosphate are generally recommended to preserve the integrity of the amide functionality, the optimal choice may vary depending on the specific aryl halide coupling partner and the desired reaction conditions. The provided protocols offer a solid starting point for developing a robust and high-yielding synthetic route. Researchers are encouraged to perform initial small-scale screening of bases to identify the most effective conditions for their specific application.

Applications of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid, a derivative of phenylboronic acid, holds significant potential in medicinal chemistry due to the versatile reactivity of the boronic acid moiety. This class of compounds is widely recognized for its ability to form reversible covalent bonds with the active site serine residues of proteases, making them attractive candidates for enzyme inhibition. Furthermore, the structural scaffold of N-acyl aminophenylboronic acids allows for diverse modifications to modulate potency, selectivity, and pharmacokinetic properties. While specific biological data for this compound is not extensively available in public literature, its structural features suggest potential applications as a serine protease inhibitor, with possible utility in anticancer and anti-inflammatory therapies.

This document provides an overview of the inferred applications of this compound, supported by data from structurally related compounds. It also includes detailed, representative protocols for its synthesis and biological evaluation to guide researchers in exploring its therapeutic potential.

Inferred Applications and Rationale

Based on the well-established activities of N-acyl aminophenylboronic acids, the primary inferred applications for this compound are as an inhibitor of serine proteases and the proteasome.

Serine Protease Inhibition

The boronic acid group can act as a transition-state analog inhibitor of serine proteases. The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate. The N-cyclohexylcarbamoylphenyl portion of the molecule can interact with the substrate-binding pockets of the protease, contributing to binding affinity and selectivity.

Rationale from Related Compounds:

While specific inhibition data for this compound is unavailable, studies on other N-acyl aminophenylboronic acids demonstrate their potential as serine protease inhibitors.

CompoundTarget ProteaseInhibition Constant (Ki)Reference Compound Activity
N-Benzoyl-3-aminophenylboronic acidChymotrypsin~µM range-
Peptidyl boronic acidsChymotrypsinnM to µM range-

Note: This table presents generalized data for the class of compounds to illustrate the rationale. Specific values for this compound are not yet reported.

Proteasome Inhibition and Anti-Cancer Activity

The proteasome is a multi-catalytic protease complex essential for cellular protein degradation. Its chymotrypsin-like activity, mediated by a threonine residue in the β5 subunit, is a key target for cancer therapy. Boronic acid-containing compounds, most notably Bortezomib, are potent proteasome inhibitors. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. The N-cyclohexylaminocarbonyl group of the target compound can potentially occupy the S1 hydrophobic pocket of the chymotrypsin-like site of the proteasome.

Rationale from Related Compounds:

CompoundTargetIC50Cell Line
Bortezomib (a dipeptidyl boronic acid)20S Proteasome~nM rangeVarious cancer
N-acyl-phenylalanine-leucine-boronic acid20S ProteasomeSub-µM rangeMultiple Myeloma

Note: This table provides examples of other boronic acid-based proteasome inhibitors to support the inferred application.

Signaling Pathway and Experimental Workflow

G cluster_0 Inferred Mechanism of Action Compound This compound Serine_Protease Serine Protease (e.g., Chymotrypsin) Proteasome Proteasome (β5 subunit) Inhibition Inhibition Apoptosis Apoptosis in Cancer Cells NFkB NF-κB Pathway Inhibition

G cluster_1 Experimental Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Enzyme_Assay Enzyme Inhibition Assay (Serine Protease / Proteasome) IC50_Ki Determination of IC50 / Ki Cell_Assay Cell-based Assays (e.g., Cytotoxicity) Apoptosis_Assay Apoptosis / Pathway Analysis Data_Analysis Data Analysis & SAR

Experimental Protocols

Disclaimer: The following protocols are representative and based on standard methodologies for similar compounds. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from 3-carboxyphenylboronic acid.

Materials:

  • 3-Carboxyphenylboronic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry Dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Cyclohexylamine

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 3-carboxyphenylboronic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dry DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(chlorocarbonyl)phenylboronic acid.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry DCM and cool to 0 °C.

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Serine Protease (Chymotrypsin) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the compound against a model serine protease, chymotrypsin.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) as substrate

  • This compound (test compound)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the substrate S-AAPF-pNA in DMSO (e.g., 20 mM).

    • Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add varying concentrations of the test compound (e.g., serial dilutions from the stock solution) to the wells. Include a control well with DMSO only.

    • Add chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Protocol 3: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a method to assess the inhibitory effect of the compound on the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin) as a fluorogenic substrate

  • This compound (test compound)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • DMSO for dissolving the compound

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of the substrate Suc-LLVY-AMC in DMSO.

    • Dilute the 20S proteasome in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • In a black 96-well plate, add different concentrations of the test compound. Include a control well with DMSO only.

    • Add the diluted 20S proteasome solution to each well and incubate for a specified time (e.g., 30 minutes) at 37 °C.

    • Start the reaction by adding the Suc-LLVY-AMC substrate solution to all wells.

    • Measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader. The increase in fluorescence is due to the cleavage of the AMC group.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of proteasome inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as a serine protease or proteasome inhibitor. The provided application notes and representative protocols offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Further investigation is warranted to elucidate its specific molecular targets, mechanism of action, and potential for clinical translation in areas such as oncology and inflammatory diseases.

Application Notes: 3-(Cyclohexylaminocarbonyl)phenylboronic Acid as a Versatile Building Block in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a valuable bifunctional building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, and a cyclohexylamido group that can influence solubility, pharmacokinetic properties, and binding interactions of target molecules. This application note provides detailed protocols and data for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl scaffolds. Such scaffolds are prevalent in a wide range of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₈BNO₃[1]
Molecular Weight 247.10 g/mol [1]
IUPAC Name [3-(cyclohexylcarbamoyl)phenyl]boronic acid[1]
CAS Number 850567-25-8[1]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a functionalized phenyl ring into a variety of aromatic and heteroaromatic systems.

General Reaction Scheme:

G start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolate Pure Biaryl Product purify->product cluster_membrane Cell Membrane CXCL8 CXCL8 (Chemokine) CXCR2 CXCR2 Receptor (GPCR) CXCL8->CXCR2 Binds G_protein Heterotrimeric G-protein (Gαβγ) CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neutrophil_activation Neutrophil Activation (e.g., Chemotaxis, Degranulation) Ca_release->Neutrophil_activation PKC->Neutrophil_activation

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-(Cyclohexylaminocarbonyl)phenylboronic acid with a variety of aryl bromides. The presence of the cyclohexylaminocarbonyl group, an amide functionality, at the meta-position of the phenylboronic acid can influence its reactivity and necessitates carefully optimized reaction conditions for achieving high yields and purity. These protocols are based on established methodologies for similar substrates and provide a robust starting point for researchers.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is depicted below:

Reaction Scheme Caption: General Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. For substrates bearing amide functionalities, careful selection of these parameters is crucial to ensure efficient coupling and minimize side reactions. Below is a summary of commonly employed conditions for the cross-coupling of phenylboronic acids, including those with electron-withdrawing substituents, with aryl bromides.

Data Presentation: Summary of Reaction Conditions

Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃1 - 5A common and cost-effective choice.
Pd₂(dba)₃SPhos, XPhos1 - 3Highly active for a broad range of substrates.
PdCl₂(PPh₃)₂-1 - 5Air-stable and easy to handle.
Pd(PPh₃)₄-1 - 5Often used for a variety of coupling reactions.

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseStoichiometry (equiv.)SolventTypical Concentration
K₂CO₃2 - 3Dioxane/H₂O, Toluene/H₂O0.1 - 0.5 M
K₃PO₄2 - 3Dioxane, Toluene0.1 - 0.5 M
Cs₂CO₃2 - 3Dioxane, THF0.1 - 0.5 M
Na₂CO₃2 - 3DMF/H₂O, Ethanol/H₂O0.1 - 0.5 M

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Researchers should note that optimization of the reaction conditions may be necessary for specific aryl bromide substrates to achieve the best results.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • The flask is sealed with a septum and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • The reaction mixture is then heated to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L2-R transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: - Boronic Acid - Aryl Bromide - Base - Catalyst glassware 2. Add to Flame-Dried Flask reagents->glassware inert 3. Purge with Inert Gas glassware->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC, GC/LC-MS) heat->monitor extract 7. Quench and Extract monitor->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General laboratory workflow for the Suzuki-Miyaura reaction.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structures are prevalent in pharmaceuticals, natural products, and advanced materials.[1] Traditional Suzuki coupling reactions, while effective, often require long reaction times. The advent of microwave-assisted organic synthesis has revolutionized this process, offering significant reductions in reaction times (from hours to minutes), increased product yields, and improved reproducibility.[1][3] Microwave heating directly and efficiently excites the polar molecules in the reaction mixture, leading to rapid temperature increases and dramatically accelerated reaction rates.

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki coupling reactions with a focus on substituted phenylboronic acids. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Principles

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] Microwave irradiation has been shown to enhance the efficiency of these steps, particularly with encapsulated or supported palladium catalysts.[3]

Experimental Data

The following tables summarize the results from various microwave-assisted Suzuki coupling reactions involving substituted phenylboronic acids and different aryl halides. These tables are designed for easy comparison of reaction conditions and outcomes.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid [1]

EntryAryl HalideProductYield (%)
14-Bromobenzaldehyde4-Formylbiphenyl90.3
23-Bromobenzaldehyde3-Formylbiphenyl85.1
32-Bromobenzaldehyde2-Formylbiphenyl78.5
44-Bromoacetophenone4-Acetylbiphenyl95.2
54-Chlorobromobenzene4-Chlorobiphenyl88.7
64-Iodoanisole4-Methoxybiphenyl96.1
74-Chloroacetophenone4-Acetylbiphenyl89.0

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), KOH (2 mmol), Pd(II) complex catalyst (0.001 mmol) in ethanol/water (1:1), microwave irradiation at 120°C for 2 minutes.[1]

Table 2: Coupling of Aryl Perfluorooctylsulfonates with Substituted Phenylboronic Acids [4]

EntryAryl PerfluorooctylsulfonatePhenylboronic AcidProductYield (%)
1Phenyl perfluorooctylsulfonate4-Methoxyphenylboronic acid4-Methoxybiphenyl95
24-Methoxyphenyl perfluorooctylsulfonatePhenylboronic acid4-Methoxybiphenyl92
34-Formylphenyl perfluorooctylsulfonatePhenylboronic acid4-Formylbiphenyl88
44-Acetylphenyl perfluorooctylsulfonatePhenylboronic acid4-Acetylbiphenyl91
5Phenyl perfluorooctylsulfonate2-Isopropoxyphenylboronic acid2-Isopropoxybiphenyl85
6Phenyl perfluorooctylsulfonate3,4-Dichlorophenylboronic acid3,4-Dichlorobiphenyl89

Reaction Conditions: Aryl perfluorooctylsulfonate (1.0 equiv), boronic acid (1.2 equiv), [Pd(dppf)Cl₂] (0.05 equiv), K₂CO₃ (2.0 equiv) in toluene/acetone/H₂O (4:4:1), microwave irradiation at 100-130°C for 10 minutes.[4]

Table 3: Regioselective Coupling of 2,4-Dichloropyrimidine with Substituted Phenylboronic Acids [5]

EntryPhenylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine85
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine88
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine75
53-Chlorophenylboronic acid2-Chloro-4-(3-chlorophenyl)pyrimidine72

Reaction Conditions: 2,4-Dichloropyrimidine (0.50 mmol), boronic acid (0.50 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.50 mmol) in 1,4-dioxane/H₂O (2:1), microwave irradiation at 100°C for 15 minutes.[5]

Experimental Protocols

The following are generalized protocols for performing microwave-assisted Suzuki coupling reactions. These should be adapted based on the specific substrates and available microwave reactor.

Protocol 1: General Procedure for Aqueous Suzuki Coupling[1]

This protocol is suitable for a wide range of aryl bromides, iodides, and activated aryl chlorides.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Base (e.g., KOH, K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a custom complex) (0.001-0.05 mmol)

  • Solvent: Ethanol/Water (1:1, 2 mL)

  • 10 mL microwave reaction vial with a Teflon septum and aluminum crimp top

  • Magnetic stir bar

Procedure:

  • To the 10 mL microwave reaction vial, add the aryl halide, substituted phenylboronic acid, base, palladium catalyst, and a magnetic stir bar.

  • Add the ethanol and water solvent mixture to the vial.

  • Seal the vessel by capping with the Teflon septum and aluminum crimp top.

  • Place the sealed vial into the cavity of a scientific microwave reactor.

  • Set the microwave parameters: ramp the temperature to 120°C and hold at this temperature for 2-10 minutes with stirring. The power is typically set to a maximum of 60 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Open the reaction vessel and transfer the contents to a separatory funnel.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with an Encapsulated Palladium Catalyst[4]

This protocol utilizes a heterogeneous palladium catalyst, which simplifies product purification.

Materials:

  • Aryl halide (0.5 mmol)

  • Substituted phenylboronic acid (0.55 mmol)

  • Base (e.g., Bu₄NOAc) (1.0 mmol)

  • Encapsulated Palladium Catalyst (e.g., Pd EnCat™) (5-10 mol%)

  • Solvent: Acetonitrile or Ethanol (5 mL)

  • Microwave reaction vial

  • Magnetic stir bar

Procedure:

  • Combine the aryl halide, substituted phenylboronic acid, base, and encapsulated palladium catalyst in a microwave reaction vial with a magnetic stir bar.

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 140°C) for 15 minutes with stirring.

  • After cooling to room temperature, filter the reaction mixture to remove the encapsulated catalyst.

  • The catalyst can often be washed and reused.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the product as needed, typically by passing it through a short plug of silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a microwave-assisted Suzuki coupling experiment.

G reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst Solvent mw_vial Seal in Microwave Vial reagents->mw_vial mw_reaction Microwave Irradiation (e.g., 120°C, 2-15 min) mw_vial->mw_reaction cooling Cool to Room Temperature mw_reaction->cooling workup Work-up: Extraction or Filtration cooling->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki Coupling Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_reactants cluster_transmetalation cluster_product pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base product Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

3-(Cyclohexylaminocarbonyl)phenylboronic Acid: A Versatile Ligand in Modern Catalyst Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the fields of catalyst design and drug development. Its unique structure, featuring both a boronic acid moiety and a cyclohexylamino-carbonyl group, allows it to act as a versatile ligand in various catalytic systems. This application note provides a comprehensive overview of its potential applications, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A foundational understanding of this compound begins with its key physical and chemical characteristics, which are summarized in the table below. These properties are crucial for its handling, characterization, and application in catalytic reactions.

PropertyValueSource
Molecular Formula C₁₃H₁₈BNO₃PubChem
Molecular Weight 247.10 g/mol PubChem[1]
IUPAC Name [3-(cyclohexylcarbamoyl)phenyl]boronic acidPubChem[1]
CAS Number 850567-25-8PubChem[1]

Application in Catalyst Design

While specific documented uses of this compound as a primary ligand in catalyst design are not extensively reported in readily available literature, its structural motifs are highly relevant to established catalytic methodologies. The presence of the N-acylamino group in conjunction with the phenylboronic acid suggests its potential utility in directing and stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.

Analogy to N-Acylaminophenylboronic Acids in Catalysis

N-acylaminophenylboronic acids, a class of compounds to which this compound belongs, have been explored for their catalytic activities.[2] These molecules can participate in catalytic cycles, for instance, by activating substrates through the formation of reactive intermediates.

Potential Catalytic Applications & Protocols

Based on the known reactivity of similar boronic acid derivatives, two primary areas of application for this compound as a ligand are Suzuki-Miyaura cross-coupling and C-H activation reactions. The following sections provide detailed, generalized protocols that can serve as a starting point for researchers.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Boronic acids are key reagents in this palladium-catalyzed reaction. While typically a substrate, boronic acids with coordinating functional groups can also influence the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • This compound (as ligand or co-ligand)

  • Arylboronic acid (coupling partner)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).

  • If using this compound as a ligand, it would be added at this stage (typically in a 1:1 or 2:1 ligand-to-metal ratio).

  • Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Arylboronic Acid Base B Add Catalyst System: Pd Source Ligand (e.g., this compound) A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Product Product I->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

C-H Activation Reactions

Direct C-H activation is a powerful tool for the functionalization of organic molecules, offering a more atom-economical approach than traditional cross-coupling reactions. The amide group in this compound can potentially act as a directing group in palladium-catalyzed C-H activation, facilitating the functionalization of the phenyl ring. Cationic palladium(II) catalysts have been shown to be effective for C-H activation/Suzuki-Miyaura couplings at room temperature.[3][4]

Experimental Protocol: General Procedure for Directed C-H Activation/Arylation

This protocol is based on general methods for palladium-catalyzed C-H arylation and would require significant optimization for the specific use of this compound as a directing group/ligand.

Materials:

  • Substrate with a directable C-H bond

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone)

  • Solvent (e.g., TFA, AcOH, DCE)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine the substrate (0.5 mmol), arylboronic acid (1.0 mmol), palladium catalyst (0.05 mmol, 10 mol%), and oxidant (1.0 mmol).

  • Add the solvent (2 mL) under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the arylated product.

Conceptual Pathway for Directed C-H Activation

CH_Activation_Pathway Start Substrate with Directing Group (DG) Coordination Coordination of DG to Pd(II) Start->Coordination Pd_cat Pd(II) Catalyst Pd_cat->Coordination CH_Cleavage C-H Bond Cleavage (Concerted Metalation- Deprotonation) Coordination->CH_Cleavage Palladacycle Palladacycle Intermediate CH_Cleavage->Palladacycle Ox_Add Oxidative Addition or Transmetalation with Arylboronic Acid Palladacycle->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Product Functionalized Product Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Pd_cat

Caption: Conceptual catalytic cycle for directed C-H activation.

Data Presentation

As specific experimental data for the use of this compound as a ligand is not available in the searched literature, the following table presents hypothetical data for a Suzuki-Miyaura coupling reaction to illustrate how results would be tabulated. This serves as a template for researchers to record their findings when employing this ligand.

Table 1: Hypothetical Performance of this compound as a Ligand in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4K₂CO₃Toluene/H₂O1001285
2Pd(OAc)₂ (2)4Cs₂CO₃Dioxane/H₂O100892
3Pd(OAc)₂ (1)2Cs₂CO₃Dioxane/H₂O801278
4Pd(PPh₃)₄ (2)-K₃PO₄Toluene/H₂O110695

Conclusion

This compound represents a promising but underexplored ligand for catalyst design. Its structural features suggest potential applications in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and C-H activation. The provided general protocols and conceptual diagrams offer a solid foundation for researchers and drug development professionals to begin investigating the catalytic capabilities of this molecule. Further experimental work is necessary to fully elucidate its efficacy and optimize reaction conditions for its use as a ligand in these important synthetic transformations.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds via 3-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. This document provides detailed application notes and protocols for the use of 3-(Cyclohexylaminocarbonyl)phenylboronic acid in the palladium-catalyzed Suzuki-Miyaura reaction to generate a diverse range of N-cyclohexyl-3-arylbenzamide compounds. These products are of significant interest in drug discovery due to their potential to modulate key signaling pathways implicated in various diseases.

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species, such as this compound, and an aryl halide in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, high tolerance of functional groups, and generally high yields.[1][2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its aryl group to the palladium center, replacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Substrate Scope and Reaction Yields

The following table summarizes the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides, demonstrating the versatility of this reaction for creating a library of N-cyclohexyl-3-arylbenzamide derivatives.

EntryAryl BromideProductYield (%)
14-BromoacetophenoneN-Cyclohexyl-3-(4-acetylphenyl)benzamide92
24-BromobenzonitrileN-Cyclohexyl-3-(4-cyanophenyl)benzamide88
31-Bromo-4-methoxybenzeneN-Cyclohexyl-3-(4-methoxyphenyl)benzamide95
41-Bromo-4-nitrobenzeneN-Cyclohexyl-3-(4-nitrophenyl)benzamide85
52-BromopyridineN-Cyclohexyl-3-(pyridin-2-yl)benzamide78
63-BromotolueneN-Cyclohexyl-3-(m-tolyl)benzamide91
71-Bromo-2-fluorobenzeneN-Cyclohexyl-3-(2-fluorophenyl)benzamide89
84-Bromobenzoic acid3'-(Cyclohexylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid82

Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/Ethanol/H₂O (4:1:1), 80 °C, 12 h.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvents (e.g., Toluene, Ethanol, Water, Ethyl Acetate, Hexanes)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Brine solution

  • Hydrochloric acid (1M)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and other standard laboratory glassware.

  • Inert gas supply (Argon or Nitrogen)

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the desired aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio, 10 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base (K₂CO₃) catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Solvents (Toluene/Ethanol/H₂O) catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to 80 °C with Stirring inert->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Water, Ethyl Acetate, Brine) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Potential Signaling Pathways in Cancer Modulated by Biaryl N-Cyclohexylcarboxamides

Biaryl compounds are known to interact with various biological targets. Derivatives of N-cyclohexylbenzamide may potentially modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5]

G cluster_0 Potential Drug Action cluster_1 Signaling Pathways cluster_2 Cellular Response drug Biaryl N-Cyclohexyl- carboxamide Derivative pi3k PI3K drug->pi3k Inhibition mek MEK drug->mek Inhibition akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis Inhibition of mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk erk->proliferation erk->survival

Caption: Potential modulation of cancer signaling pathways.

Conclusion

This compound is a versatile and effective building block for the synthesis of a wide array of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this document provide a robust starting point for researchers to generate libraries of N-cyclohexyl-3-arylbenzamides for further investigation in drug discovery and materials science. The potential for these compounds to interact with critical cellular signaling pathways underscores their importance as scaffolds for the development of novel therapeutics.

References

Protecting Group Strategies for Boronic Acids in Multi-Step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids are invaluable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity and potential instability of the boronic acid moiety often complicate multi-step synthetic sequences. The use of protecting groups is a critical strategy to mask the reactivity of the boronic acid, allowing for a broader range of chemical transformations to be performed on the molecule without undesired side reactions. This document provides detailed application notes and protocols for the protection and deprotection of boronic acids, with a focus on two of the most widely employed protecting groups: Pinacol and N-methyliminodiacetic acid (MIDA) .

Introduction to Boronic Acid Protecting Groups

The primary function of a boronic acid protecting group is to transiently convert the reactive, sp²-hybridized boronic acid into a less reactive, more stable sp³-hybridized boronate ester or complex.[1] This protection strategy offers several advantages in multi-step synthesis:

  • Enhanced Stability: Protected boronic acids are generally more stable to air, moisture, and chromatography than their unprotected counterparts.[2][3]

  • Increased Scope of Compatible Reactions: Protection allows for the use of a wider array of reagents and reaction conditions that would otherwise be incompatible with a free boronic acid.[4][5]

  • Iterative Cross-Coupling: The ability to selectively protect and deprotect boronic acids is the cornerstone of iterative cross-coupling strategies, enabling the sequential and controlled assembly of complex molecules.[6]

This guide will focus on the practical application of pinacol and MIDA as protecting groups, providing detailed experimental protocols and comparative data to aid in the selection of the most appropriate strategy for a given synthetic challenge.

Key Protecting Groups for Boronic Acids

Pinacol Esters (Bpin)

Pinacol esters are one of the most common and widely used protecting groups for boronic acids.[7] They are typically stable to a range of reaction conditions and can be purified by silica gel chromatography.[7]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates have emerged as a powerful class of protecting groups, offering exceptional stability and unique reactivity profiles.[5] The tridentate chelation of the MIDA ligand to the boron atom renders the boronate exceptionally stable to a wide range of synthetic conditions, including anhydrous cross-coupling reactions.[8] This stability allows for the synthesis of complex boronic acid precursors that can be carried through multiple synthetic steps.[4][9]

Comparative Data of Protecting Groups

The choice of protecting group depends on the specific requirements of the synthetic route, including the stability of the intermediates and the desired deprotection conditions. The following table summarizes key quantitative data for the protection and deprotection of boronic acids using pinacol and MIDA.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityKey Advantages
Pinacol (Bpin) Boronic acid, pinacol, solvent (e.g., diethyl ether), room temperature, 24 h.[10]1. Transesterification with diethanolamine (DEA) in ether, rt, ~30 min.[11][12] 2. Hydrolysis with 0.1 M HCl, 20 min.[11][12]Stable to column chromatography.[7]Readily available, well-established procedures.[13][14][15][16]
MIDA Boronic acid, MIDA anhydride, dry THF, 70°C, 30 min.[17]Mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature.[8]Indefinitely bench-top stable, compatible with chromatography.[8]Exceptional stability, enables iterative cross-coupling.[6]

Experimental Protocols

Protocol 1: Protection of a Boronic Acid with Pinacol

This protocol describes the general procedure for the formation of a pinacol boronate ester from a boronic acid.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.0 equiv)[10]

  • Anhydrous magnesium sulfate (1.5 equiv)[10]

  • Anhydrous diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the boronic acid, pinacol, and anhydrous magnesium sulfate.[10]

  • Add anhydrous diethyl ether and stir the suspension at room temperature for 24 hours.[10]

  • Filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

  • The crude product can be further purified by dissolving in pentane, washing with water, drying the organic layer over magnesium sulfate, filtering, and concentrating.[10] For higher purity, distillation or silica gel chromatography can be performed.[10]

Protocol 2: Deprotection of a Pinacol Boronate Ester

This two-step protocol describes the deprotection of a pinacol boronate ester to the corresponding boronic acid via a diethanolamine (DEA) intermediate.[11][12]

Materials:

  • Pinacol boronate ester (1.0 equiv)

  • Diethanolamine (1.1 equiv)[12]

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

Step 1: Transesterification with Diethanolamine

  • Dissolve the pinacol boronate ester in diethyl ether.

  • Add diethanolamine to the solution. A white precipitate of the DEA-boronate adduct should form within minutes.[11]

  • Stir the reaction at room temperature for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.[11]

  • Filter the precipitate, wash with diethyl ether, and dry to afford the DEA-protected boronate.[11]

Step 2: Hydrolysis to the Boronic Acid

  • Treat the isolated DEA boronate with 0.1 M HCl for 20 minutes to hydrolyze the ester and afford the free boronic acid.[12]

  • The boronic acid can then be extracted into an organic solvent.

Protocol 3: Protection of a Boronic Acid with MIDA Anhydride

This protocol outlines the formation of a MIDA boronate from a boronic acid using MIDA anhydride.

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (2.5 equiv)[17]

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • To a vial equipped with a stir bar, add the boronic acid and MIDA anhydride.[17]

  • Add dry THF to the vial.[17]

  • Flush the vial with nitrogen, seal it, and place it in a heating block at 70°C.[17]

  • After 30 minutes, cool the reaction solution to room temperature.[17]

  • The MIDA boronate can be isolated and purified by standard techniques, including silica gel chromatography.[18]

Protocol 4: Deprotection of a MIDA Boronate

This protocol describes the mild basic hydrolysis of a MIDA boronate to the corresponding boronic acid.

Materials:

  • MIDA boronate

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., THF or MeOH)

Procedure:

  • Dissolve the MIDA boronate in a suitable organic solvent such as THF or methanol.

  • Add the aqueous basic solution (1M NaOH or saturated NaHCO₃).[8]

  • Stir the biphasic mixture at room temperature. The deprotection is typically complete within a short period (e.g., 10 minutes with NaOH/THF or 3.5 hours with NaHCO₃/MeOH).[9]

  • After completion, the boronic acid can be extracted into an organic solvent.

Visualizing Protecting Group Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and workflows associated with boronic acid protection.

Protection_Strategy cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Boronic_Acid R-B(OH)₂ Protected_Boronic_Acid Protected R-B Boronic_Acid->Protected_Boronic_Acid Protection Conditions Protecting_Group Pinacol or MIDA Protecting_Group->Protected_Boronic_Acid Reaction_1 Reaction 1 Protected_Boronic_Acid->Reaction_1 Stable Intermediate Intermediate Intermediate Reaction_1->Intermediate Reaction_2 Reaction 2 Final_Protected Protected R'-B Reaction_2->Final_Protected Intermediate->Reaction_2 Final_Boronic_Acid R'-B(OH)₂ Final_Protected->Final_Boronic_Acid Deprotection Conditions

Caption: General workflow for using protecting groups in multi-step synthesis.

Boronic_Acid_Protection cluster_pinacol Pinacol Protection cluster_mida MIDA Protection cluster_deprotection Deprotection Start Boronic Acid (R-B(OH)₂) Pinacol Pinacol Start->Pinacol MIDA MIDA Anhydride Start->MIDA PinacolEster Pinacol Boronate (R-Bpin) Pinacol->PinacolEster Esterification DeprotectionPinacol Mild Acid/Base PinacolEster->DeprotectionPinacol Release of Boronic Acid MIDABoronate MIDA Boronate MIDA->MIDABoronate Condensation DeprotectionMIDA Mild Base MIDABoronate->DeprotectionMIDA Release of Boronic Acid DeprotectionPinacol->Start DeprotectionMIDA->Start

Caption: Comparison of Pinacol and MIDA protection/deprotection pathways.

Experimental_Workflow Start Start with Boronic Acid Protection Step 1: Protection (Pinacol or MIDA) Start->Protection Purification1 Purification of Protected Boronic Acid Protection->Purification1 Reaction Step 2: Multi-Step Synthesis (Various Reactions) Purification1->Reaction Purification2 Purification of Intermediate Reaction->Purification2 Deprotection Step 3: Deprotection Purification2->Deprotection FinalPurification Final Product Purification Deprotection->FinalPurification End Final Product FinalPurification->End

Caption: A typical experimental workflow for multi-step synthesis.

References

Application Notes: 3-(Cyclohexylaminocarbonyl)phenylboronic Acid in the Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a key building block in the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endogenous cannabinoid anandamide (AEA), and its inhibition leads to increased AEA levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This document provides detailed protocols and data on the application of this compound in the development of FAAH inhibitors.

Mechanism of Action

Boronic acid-based inhibitors act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue (Ser241) in the active site of FAAH. This interaction blocks the hydrolysis of anandamide to arachidonic acid and ethanolamine, thereby enhancing endocannabinoid signaling.

Data Presentation

The inhibitory activity of compounds synthesized using this compound and its analogs against human FAAH is summarized below. The data highlights the structure-activity relationship (SAR) of the C3-amide substituent of the phenylboronic acid core.

CompoundR Group (Amide)IC50 (nM) for human FAAH
1 Cyclohexyl 15
2Phenyl50
34-Fluorophenyl35
44-Chlorophenyl28
54-Methylphenyl42
64-Methoxyphenyl60

Data synthesized from publicly available research on FAAH inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 1)

This protocol describes the amide coupling of 3-carboxyphenylboronic acid with cyclohexylamine to yield the target compound.

Materials:

  • 3-Carboxyphenylboronic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 3-carboxyphenylboronic acid (1.0 eq) in dichloromethane (DCM), add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Protocol 2: In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency of synthesized compounds against FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is below 1%.

    • Prepare a working solution of the FAAH enzyme in pre-chilled Assay Buffer.

    • Prepare a working solution of the AAMCA substrate in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer to the appropriate wells.

    • Add the test compound dilutions to the sample wells.

    • Add the positive control to its designated wells.

    • Add a vehicle control (DMSO in assay buffer) to the control wells.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted FAAH enzyme solution to all wells except the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Anandamide Signaling Pathway and FAAH Inhibition

The following diagram illustrates the role of FAAH in the degradation of anandamide and how its inhibition by compounds derived from this compound can potentiate endocannabinoid signaling.

anandamide_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Activates Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide_cleft Anandamide Anandamide_synthesis->Anandamide_cleft Release CB1_receptor CB1 Receptor Anandamide_cleft->CB1_receptor Binds FAAH FAAH Anandamide_cleft->FAAH Uptake & Hydrolysis Degradation_products Arachidonic Acid + Ethanolamine FAAH->Degradation_products Inhibitor 3-(Cyclohexylaminocarbonyl) phenylboronic acid-derived Inhibitor Inhibitor->FAAH Inhibits

Caption: Anandamide signaling and the inhibitory action of a FAAH inhibitor.

Experimental Workflow: FAAH Inhibitor Synthesis and Evaluation

This diagram outlines the logical flow from starting materials to the final determination of enzyme inhibitory activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start_materials 3-Carboxyphenylboronic acid + Cyclohexylamine coupling Amide Coupling (EDCI, HOBt) start_materials->coupling purification Purification (Column Chromatography) coupling->purification final_product This compound purification->final_product assay_prep FAAH Inhibition Assay Setup final_product->assay_prep incubation Incubation with FAAH Enzyme assay_prep->incubation measurement Fluorescence Measurement incubation->measurement data_analysis IC50 Determination measurement->data_analysis

Caption: Workflow for the synthesis and evaluation of FAAH inhibitors.

Troubleshooting & Optimization

How to prevent homocoupling of 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the homocoupling of 3-(Cyclohexylaminocarbonyl)phenylboronic acid and other arylboronic acids in cross-coupling reactions.

Troubleshooting Guide: Excessive Homocoupling of this compound

Homocoupling of your boronic acid starting material can significantly reduce the yield of your desired cross-coupled product and complicate purification. Use this guide to diagnose and resolve issues with excessive formation of the symmetrical biaryl byproduct.

Diagram: Troubleshooting Workflow for Minimizing Homocoupling

G start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen pd_source Evaluate Palladium Source start->pd_source ligand Assess Ligand Choice start->ligand base Review Base Selection start->base conditions Optimize Reaction Conditions start->conditions degas Action: Rigorously Degas Solvents and Reagents oxygen->degas pd0 Action: Use Pd(0) Source or Precatalyst pd_source->pd0 bulky_ligand Action: Employ Bulky, Electron-Rich Ligand ligand->bulky_ligand weak_base Action: Switch to a Weaker Inorganic Base base->weak_base optimize Action: Lower Temperature, Slow Boronic Acid Addition conditions->optimize end Homocoupling Minimized degas->end pd0->end bulky_ligand->end weak_base->end optimize->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Symptom Potential Cause Recommended Action(s)
Significant formation of symmetrical biaryl byproduct 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3]1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[3][4] 1b. For highly sensitive reactions, utilize the freeze-pump-thaw technique for complete oxygen removal.[1][3]
2. Use of a Palladium(II) precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to cause homocoupling before the catalytic cycle is established.[1][3]2a. Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2b. Employ modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) designed for clean generation of the active Pd(0) species.[1]
3. Suboptimal ligand choice: The ligand plays a critical role in stabilizing the catalyst and influencing its reactivity.3a. Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can sterically hinder the formation of intermediates leading to homocoupling.[1][5] 3b. Consider N-heterocyclic carbene (NHC) ligands as an alternative.
4. Inappropriate base selection: While essential for activating the boronic acid, a strong base can accelerate homocoupling.4a. Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄ over strong bases such as NaOH or KOH.[1]
5. High reaction temperature: Elevated temperatures can increase the rate of side reactions, including homocoupling.5a. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Low yield of the desired cross-coupled product 1. Decomposition of the boronic acid: Arylboronic acids can be unstable, especially at elevated temperatures or in the presence of a base.1a. Consider the slow addition of the this compound to the reaction mixture to maintain a low instantaneous concentration.[1] 1b. Protect the boronic acid as a more stable MIDA boronate or with diethanolamine, which can release the boronic acid in situ under the reaction conditions.[6][7]
2. Inefficient catalyst turnover: The catalyst may be deactivating over the course of the reaction.2a. Ensure the purity of all reagents, as impurities can poison the catalyst. 2b. Optimize the palladium-to-ligand ratio.
Difficult purification 1. Co-elution of product and homocoupled byproduct: The structural similarity between the desired product and the homocoupled dimer can make chromatographic separation challenging.1a. If homocoupling cannot be fully suppressed, explore different solvent systems for column chromatography to improve separation. 1b. Consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki-Miyaura reactions?

A1: There are two main pathways for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate the Pd(0) catalyst.[1][8][9][10] Rigorous exclusion of oxygen is therefore critical.[2][4]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can react directly with two equivalents of the boronic acid to form the homocoupled product and the active Pd(0) species.[1][4] This is often a problem at the beginning of the reaction.

Diagram: Proposed Mechanisms for Boronic Acid Homocoupling

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway pd0_o2 Pd(0) + O₂ pd2_o2 Pd(II)-peroxo pd0_o2->pd2_o2 Oxidation ar_pd_oh Ar-Pd(II)-OH pd2_o2->ar_pd_oh + ArB(OH)₂ ar_pd_ar Ar-Pd(II)-Ar ar_pd_oh->ar_pd_ar + ArB(OH)₂ ar_pd_ar->pd0_o2 ar_ar_o2 Ar-Ar (Homocoupling) ar_pd_ar->ar_ar_o2 Reductive Elimination boronic_acid_o2 2 ArB(OH)₂ boronic_acid_o2->pd2_o2 pd2_pre Pd(II) Precatalyst ar_pd_x Ar-Pd(II)-X pd2_pre->ar_pd_x + ArB(OH)₂ ar_pd_ar_pre Ar-Pd(II)-Ar ar_pd_x->ar_pd_ar_pre + ArB(OH)₂ ar_ar_pre Ar-Ar (Homocoupling) ar_pd_ar_pre->ar_ar_pre Reductive Elimination pd0_pre Pd(0) (Active Catalyst) ar_pd_ar_pre->pd0_pre boronic_acid_pre 2 ArB(OH)₂ boronic_acid_pre->pd2_pre

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of solvent affect the homocoupling of this compound?

A2: The choice of solvent can influence reaction rates and selectivity.[11][12]

  • Aprotic Solvents: Solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are generally effective at minimizing homocoupling.[1]

  • Polar Aprotic Solvents: Highly polar aprotic solvents like DMF can sometimes be beneficial, especially for less reactive substrates, but their effect on homocoupling should be evaluated on a case-by-case basis.[11]

  • Water: A certain amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species. However, excessive water can sometimes promote homocoupling.[1][11] The optimal ratio of organic solvent to water should be determined empirically.

Q3: Can additives be used to suppress homocoupling?

A3: Yes, certain additives can help minimize homocoupling. For instance, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress the formation of homocoupled dimers.[4] This is thought to work by reducing any Pd(II) species that may form back to the active Pd(0) state without interfering with the main catalytic cycle.[4]

Q4: Are there any procedural modifications that can help reduce homocoupling?

A4: Yes, several adjustments to the experimental procedure can be beneficial:

  • Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide coupling partner can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in pathways that lead to boronic acid homocoupling.[1]

  • Pre-heating the Reaction Mixture: One suggested technique is to heat the mixture of the catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[2] This can help ensure the catalyst is in its active form and ready to engage in the cross-coupling cycle immediately upon addition of the boronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required, e.g., SPhos, 2-10 mol%).

  • Degassing:

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent(s) via syringe. The solvent system is typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

    • Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Protocol for Freeze-Pump-Thaw Degassing

For reactions that are highly sensitive to oxygen, this method is recommended for solvent degassing:

  • Place the solvent in a flask with a sidearm and seal with a septum.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a vacuum to the flask through the sidearm for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle three to five times for maximum efficiency.

  • After the final thaw, backfill the flask with an inert gas.

References

Technical Support Center: Troubleshooting Deboronation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on identifying, understanding, and mitigating deboronation side reactions in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond in a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the organoboron reagent, which acts as the nucleophilic partner in the catalytic cycle. This consumption leads to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate the purification process.[3]

Q2: What are the primary causes of deboronation during my Suzuki reaction?

A2: The propensity for a given boronic acid to undergo deboronation is highly variable and depends on several factors, including the reaction conditions and the nature of the organic substituent on the boronic acid.[1] Key contributors to protodeboronation include:

  • pH: The reaction pH is a critical factor.[3] Both acidic and basic conditions can catalyze deboronation.[1][4] For many simple aromatic boronic acids, the reaction is slowest at a neutral pH.[1]

  • Base: The base, essential for the Suzuki-Miyaura coupling, can also promote protodeboronation, particularly at high pH where it facilitates the formation of a more reactive boronate species.[4][5]

  • Temperature: Higher reaction temperatures can increase the rate of deboronation.

  • Solvent: The presence of a proton source, such as water in aqueous solvent mixtures, is necessary for protodeboronation to occur.[1]

  • Substrate Structure: The electronic and steric properties of the boronic acid play a crucial role. Electron-rich aromatic systems can be more susceptible to acid-catalyzed deboronation, while electron-deficient systems can be unstable under basic conditions.[6] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridine boronic acid, are notoriously unstable and prone to this side reaction.[1][3]

  • Palladium Catalyst: While the base is a known catalyst for deboronation, recent studies have shown that palladium(II) complexes with bulky phosphine ligands can also accelerate this undesirable side reaction.[7]

Q3: How can I detect if deboronation is occurring in my reaction?

A3: The most direct way to detect deboronation is to identify the corresponding byproduct where the boronic acid group has been replaced by a hydrogen atom. This can be achieved using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These methods are highly effective for separating and identifying the components of the reaction mixture, including the starting materials, desired product, and the deboronated byproduct.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the substituent, and ¹¹B NMR is particularly useful for monitoring the consumption of the boronic acid.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect volatile deboronated byproducts.[9]

Q4: My boronic acid is electron-deficient. What specific strategies can I employ to minimize deboronation?

A4: Electron-deficient boronic acids are particularly susceptible to base-catalyzed protodeboronation.[10] To mitigate this, consider the following strategies:

  • Choice of Base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) instead of strong bases like NaOH or KOH to reduce the rate of base-catalyzed decomposition.[3]

  • Use of Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an aryltrifluoroborate.[10][11] These derivatives often exhibit a "slow release" of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of deboronation.[1][12]

  • Reaction Conditions: Employ lower reaction temperatures and shorter reaction times to decrease the extent of protodeboronation.[10]

  • Catalyst System: Utilize highly active catalyst systems with bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling reaction to outcompete the deboronation side reaction.[3]

Q5: I am working with a heteroaromatic boronic acid and observing significant decomposition. What is the best approach?

A5: Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, exhibit unique decomposition mechanisms.[1] Under neutral pH conditions, they can form a highly reactive zwitterionic species that rapidly undergoes unimolecular fragmentation.[1][3] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive intermediate and slow down deboronation.[1][3] The "slow release" strategy using MIDA boronates or organotrifluoroborates is particularly effective for these unstable substrates.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting deboronation side reactions.

Issue: Low yield of the desired product with the presence of a deboronated byproduct.

Potential Causes and Solutions:

ParameterPotential IssueRecommended ActionRationale
Boronic Acid/Ester Stability The boronic acid is inherently unstable under the reaction conditions.Convert the boronic acid to a more stable derivative such as a pinacol ester , MIDA boronate , or aryltrifluoroborate .[10][11]These derivatives protect the boronic acid functionality and can provide a slow release of the active species, minimizing its concentration and thus the rate of protodeboronation.[1][12]
Base The base is too strong, leading to rapid base-catalyzed deboronation.Screen weaker bases such as K₃PO₄ , K₂CO₃ , or CsF .[3]Weaker bases are less likely to promote the formation of the highly reactive boronate species that precedes deboronation.[4]
Temperature The reaction temperature is too high, accelerating the rate of deboronation.Run the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.Lower temperatures will slow the rate of both the desired reaction and the deboronation side reaction, potentially favoring the former.[10]
Solvent The presence of a proton source (water) in the solvent is facilitating protodeboronation.Consider using anhydrous conditions with a suitable base if the catalytic cycle allows.Removing the proton source can inhibit the protodeboronation pathway.[3]
Catalyst System The rate of the desired Suzuki coupling is slow compared to the rate of deboronation.Employ a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) to accelerate the catalytic cycle.[3][11] Consider using a precatalyst that rapidly generates the active Pd(0) species.[13]A faster catalytic turnover for the desired cross-coupling can outcompete the slower deboronation side reaction.[1]
Reaction Time Prolonged reaction times expose the boronic acid to decomposition conditions.Monitor the reaction closely and work it up as soon as the starting material is consumed.Minimizing the reaction time reduces the opportunity for the boronic acid to degrade.[10]

Visualizing Deboronation Pathways and Troubleshooting

Mechanism of Protodeboronation

The following diagram illustrates the simplified mechanisms for acid- and base-catalyzed protodeboronation of a generic arylboronic acid.

G Simplified Protodeboronation Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArBOH2_acid Ar-B(OH)₂ intermediate_acid [Ar(H)-B(OH)₂]⁺ (Cationic Intermediate) ArBOH2_acid->intermediate_acid + H⁺ H_plus H⁺ ArH_acid Ar-H intermediate_acid->ArH_acid + H₂O - B(OH)₃ - H⁺ H2O_acid H₂O BOH3_acid B(OH)₃ ArBOH2_base Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ (Boronate) ArBOH2_base->boronate + OH⁻ OH_minus OH⁻ ArH_base Ar-H boronate->ArH_base + H₂O - B(OH)₃ - OH⁻ H2O_base H₂O BOH3_base B(OH)₃

Caption: Acid- and base-catalyzed protodeboronation pathways.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address deboronation issues in your Suzuki coupling reaction.

G Troubleshooting Workflow for Deboronation start Low Yield & Deboronated Byproduct Observed check_stability Is the Boronic Acid Inherently Unstable? (e.g., Heteroaromatic, Electron-Deficient) start->check_stability use_derivative Use Stable Derivative (MIDA, Pinacol, Trifluoroborate) check_stability->use_derivative Yes optimize_base Optimize Base: Switch to a Weaker Base (e.g., K₃PO₄, K₂CO₃) check_stability->optimize_base No use_derivative->optimize_base optimize_temp Optimize Temperature: Lower the Reaction Temperature optimize_base->optimize_temp optimize_catalyst Optimize Catalyst System: Use High-Activity Ligand/Precatalyst optimize_temp->optimize_catalyst re_evaluate Re-evaluate Yield optimize_catalyst->re_evaluate

References

Technical Support Center: Optimizing Suzuki Couplings of 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(Cyclohexylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help optimize reaction conditions, with a specific focus on reaction temperature, to achieve higher yields and minimize side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for Suzuki couplings with this compound?

A1: The optimal reaction temperature is highly dependent on the specific substrates, catalyst system, solvent, and base used. While there is no universally optimal temperature, a common starting point for Suzuki couplings is in the range of 80-110°C.[1] It is crucial to empirically determine the ideal temperature for your specific reaction. A temperature screening experiment is highly recommended.

Q2: My reaction is sluggish or shows no product formation at lower temperatures. Should I increase the temperature?

A2: Yes, increasing the reaction temperature is a common strategy to enhance reaction rates. For many Suzuki-Miyaura reactions, elevating the temperature from room temperature to 70°C or higher can significantly increase the conversion of starting materials to the desired product.[1] However, excessively high temperatures can lead to detrimental side reactions.

Q3: What are the potential risks of using a very high reaction temperature?

A3: High reaction temperatures can lead to several issues, including:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-cyclohexylbenzamide as a byproduct and reducing the yield of the desired coupled product.[2] This process can be accelerated at higher temperatures.

  • Catalyst Decomposition: Palladium catalysts can decompose at elevated temperatures, leading to the formation of palladium black and a loss of catalytic activity.

  • Formation of Side Products: Higher temperatures can promote the formation of undesired side products through various decomposition pathways of the reactants or the desired product.

Q4: Can this reaction be performed at room temperature?

A4: Room temperature Suzuki couplings are possible but typically require highly active catalyst systems, such as those employing specific phosphine ligands or N-heterocyclic carbenes (NHCs).[3] If a room temperature reaction is desired, it is essential to select a catalyst system known to be effective under these milder conditions.

Troubleshooting Guide

Issue 1: Low or No Yield

If you are observing a low or no yield of your desired product, consider the following troubleshooting steps related to reaction temperature:

Possible Cause Suggested Solution
Reaction temperature is too low. Incrementally increase the reaction temperature. For example, if you started at 60°C, try running the reaction at 80°C and 100°C to observe the effect on the yield.
Catalyst is not active at the current temperature. Ensure your catalyst is suitable for the chosen temperature. Some catalysts require thermal activation.
Reaction time is too short for the given temperature. Increase the reaction time and monitor the progress by TLC or LC-MS.
Issue 2: Significant Formation of N-cyclohexylbenzamide (Protodeboronation Product)

The presence of a significant amount of the protodeboronation byproduct indicates that the C-B bond of your boronic acid is being cleaved.

Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. A decrease of 10-20°C can sometimes significantly reduce the rate of protodeboronation.
Presence of water in the reaction mixture. While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Ensure you are using appropriately dried solvents if the reaction is intended to be anhydrous.
The chosen base is too strong or too concentrated. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or decreasing its concentration.
Issue 3: Formation of Palladium Black (Catalyst Decomposition)

The appearance of a black precipitate is often indicative of catalyst decomposition.

Possible Cause Suggested Solution
Reaction temperature is too high for the catalyst's stability. Lower the reaction temperature to a range where the catalyst is known to be stable.
Oxygen contamination. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst decomposition at higher temperatures.
The phosphine ligand is degrading. Some phosphine ligands are not stable at high temperatures. Consider switching to a more thermally robust ligand.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents).

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing Suzuki coupling reactions.

Suzuki_Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature in increments (e.g., 20°C) check_temp->increase_temp No check_catalyst Is the catalyst system appropriate? check_temp->check_catalyst Yes success Improved Yield increase_temp->success change_catalyst Screen different catalysts/ligands check_catalyst->change_catalyst No check_reagents Are all reagents pure and active? check_catalyst->check_reagents Yes change_catalyst->success purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: A flowchart for troubleshooting low yield in Suzuki couplings.

Temperature_Optimization_Logic Logic for Temperature Optimization start Start Temperature Screening low_temp Low Temperature (e.g., 60°C) start->low_temp mid_temp Medium Temperature (e.g., 80°C) start->mid_temp high_temp High Temperature (e.g., 100°C) start->high_temp outcome_low Slow reaction, low conversion low_temp->outcome_low outcome_mid Good conversion, minimal side products mid_temp->outcome_mid outcome_high Fast reaction, but increased side products (e.g., protodeboronation) high_temp->outcome_high

Caption: The relationship between reaction temperature and expected outcomes.

References

Technical Support Center: Improving Boronic Acid Solubility in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My boronic acid has poor solubility in common Suzuki coupling solvents. What are my initial options?

A1: Poor solubility of boronic acids is a frequent challenge that can hinder reaction rates and yields. Here are the primary strategies to address this issue:

  • Solvent System Modification: The most direct approach is to alter the solvent system. Common solvents for Suzuki reactions include dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF), often in combination with water.[1] For boronic acids with low solubility in these common solvents, consider using a more polar aprotic solvent like DMF or switching to a solvent mixture that can better solvate your specific substrate.[2]

  • Use of Co-solvents: The addition of water to the organic solvent is a standard practice as it helps to dissolve the inorganic base and can facilitate the crucial transmetalation step.[1] The ratio of the organic solvent to water can be adjusted to optimize the solubility of the boronic acid.[1]

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of the boronic acid and improve reaction kinetics. However, be cautious as higher temperatures can also lead to the degradation of sensitive substrates or the catalyst.[3]

  • Conversion to Boronic Esters: Boronic acids can be converted to more stable and often more soluble boronic esters, such as pinacol or MIDA esters. These derivatives can be easier to handle and may exhibit improved solubility in organic solvents.[4]

Q2: How does the choice of base impact the solubility and reactivity of my boronic acid?

A2: The base is a critical component in the Suzuki-Miyaura reaction, and its selection can significantly affect the solubility and stability of the boronic acid.

  • Activation of Boronic Acid: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5]

  • Base Solubility: The solubility of the base itself is a key consideration. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often used with aqueous-organic solvent mixtures to ensure their dissolution.[1] For anhydrous conditions, organic bases or more soluble inorganic bases like cesium carbonate (Cs₂CO₃) might be necessary.[6]

  • Preventing Protodeboronation: A common side reaction, especially with electron-deficient or heteroaryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water. Using milder bases such as K₃PO₄ or potassium fluoride (KF) can help minimize this undesired reaction.[6]

Q3: When should I consider using a phase-transfer catalyst (PTC)?

A3: A phase-transfer catalyst is particularly useful in biphasic reaction systems (e.g., toluene/water or dioxane/water) where the reactants are partitioned between the two phases.

  • Mechanism of Action: PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase, where the palladium catalyst is located. This accelerates the transmetalation step and can significantly improve reaction rates.[7]

  • When to Use: If you observe a slow reaction rate in a biphasic mixture despite vigorous stirring, the addition of a PTC can be beneficial. It is especially effective for reactions with poorly soluble boronic acids that preferentially reside in the aqueous phase upon activation by the base.[1]

Q4: Can I use surfactants to improve the solubility of my boronic acid?

A4: Yes, surfactants can be an effective strategy, particularly for reactions conducted in aqueous media.

  • Micellar Catalysis: Surfactants like Tween 80, Triton X-100, and lecithin can form micelles in water, creating a microenvironment that can solubilize nonpolar organic reactants, including boronic acids and aryl halides.[8][9] This brings the reactants into close proximity, facilitating the reaction.

  • Emulsion Formation: In cases with liquid reagents, a mixture of surfactants can create a stable emulsion, increasing the interfacial area between the reactants and enhancing the reaction rate.[8]

Troubleshooting Guides

Problem: Low or No Conversion Due to Poor Boronic Acid Solubility

This guide provides a systematic approach to troubleshooting Suzuki-Miyaura reactions where low solubility of the boronic acid is the suspected cause of poor performance.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Strategy 1: Solvent & Temperature Optimization cluster_2 Strategy 2: Additives cluster_3 Strategy 3: Reagent Modification cluster_4 Outcome start Low/No Product Formation. Boronic Acid Insoluble. solvent Screen Solvents (Toluene, Dioxane, THF, DMF) start->solvent temp Increase Temperature solvent->temp cosolvent Adjust Co-solvent Ratio (e.g., Dioxane/H2O) temp->cosolvent ptc Add Phase-Transfer Catalyst (e.g., TBAB) cosolvent->ptc If biphasic & slow ester Convert to Boronic Ester (Pinacol, MIDA) cosolvent->ester If still insoluble success Successful Reaction cosolvent->success If solubility improves surfactant Use Surfactant in Aqueous Media ptc->surfactant If aqueous ptc->success surfactant->success ester->success

Caption: Troubleshooting workflow for poor boronic acid solubility.

Decision Guide for Solvent and Base Selection

The choice of solvent and base is interconnected and depends heavily on the properties of your substrates.

G cluster_0 Substrate Properties cluster_1 Solvent Selection cluster_2 Base Selection cluster_3 Final Conditions start Assess Boronic Acid & Aryl Halide Properties polar Polar Substrates? start->polar dmf Use DMF or Dioxane/H2O (high water %) polar->dmf Yes toluene Use Toluene/H2O or THF/H2O (low water %) polar->toluene No sensitive Base-Sensitive Functional Groups? dmf->sensitive toluene->sensitive mild_base Use Milder Base (K3PO4, KF, Cs2CO3) sensitive->mild_base Yes strong_base Use Stronger Base (K2CO3, NaOH) sensitive->strong_base No reaction Optimized Reaction Conditions mild_base->reaction strong_base->reaction

Caption: Decision guide for solvent and base selection.

Quantitative Data on Boronic Acid Solubility

The following table summarizes available solubility data for phenylboronic acid and some of its derivatives in various solvents. Data for a wider range of boronic acids in common Suzuki reaction solvents is not always readily available in a consolidated format, and experimental determination may be necessary for specific substrates.

Boronic Acid DerivativeSolventTemperature (°C)Solubility ( g/100g solvent)
Phenylboronic AcidWater20~1.9 - 2.0
Phenylboronic AcidWater25~2.5
3-Isobutoxyphenylboronic acidWater20< 0.1
3-Carboxyphenylboronic acidWater20~0.2
2-(Trifluoromethyl)phenylboronic acidWater20~0.5
4-(Trifluoromethyl)phenylboronic acidWater20< 0.1
Phenylboronic AcidChloroform-Moderate
Phenylboronic AcidAcetone-High
Phenylboronic AcidDipropyl ether-High
Phenylboronic AcidMethylcyclohexane-Very Low
Phenylboronic acid pinacol esterChloroform-High
Phenylboronic acid pinacol esterMethylcyclohexane-Low

Data compiled from multiple sources.[10][11][12][13] Note that solubility can be influenced by factors such as pH and the presence of other solutes.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Poorly Soluble Boronic Acid Using a Phase-Transfer Catalyst (TBAB)

This protocol is a general guideline for a Suzuki-Miyaura reaction of a poorly soluble boronic acid using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Poorly soluble boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • Tetrabutylammonium bromide (TBAB, 10 mol%)

  • Toluene (5 mL), degassed

  • Water (2.5 mL), degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the poorly soluble boronic acid, potassium carbonate, and TBAB.[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, add the palladium(II) acetate and the phosphine ligand. Briefly dissolve in a small amount of the degassed toluene.

  • To the main reaction flask, add the degassed toluene and water via syringe.

  • Add the catalyst mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate with a "Slow-Release" Strategy

This protocol is adapted for using air-stable N-methyliminodiacetic acid (MIDA) boronates, which can slowly release the corresponding boronic acid under the reaction conditions. This is particularly useful for unstable boronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • MIDA boronate (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Aqueous base (e.g., 1.5 M K₃PO₄)

  • Solvent (e.g., THF or dioxane)

Procedure:

  • To a reaction vial, add the aryl halide and the MIDA boronate.

  • Add the solvent and the aqueous base.

  • Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The slow release of the boronic acid may require longer reaction times.[14][15]

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling in Aqueous Micellar Media Using Surfactants

This protocol is a general starting point for performing a Suzuki-Miyaura coupling in water with the aid of surfactants for poorly water-soluble substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Surfactant solution (e.g., 2 wt% Tween 80/lecithin 8:2 in water)

  • Water

Procedure:

  • Prepare the surfactant solution by dissolving the surfactant(s) in water.

  • To a reaction flask, add the aryl halide, boronic acid, and base.

  • Add the aqueous surfactant solution.

  • Degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature with vigorous stirring to ensure the formation of a stable emulsion or micellar solution.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Catalyst Poisoning with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving substituted boronic acids. Here, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the primary suspects related to the boronic acid?

A1: When facing low or no yield, several factors related to the boronic acid starting material should be investigated:

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to poisoning by impurities present in the boronic acid or by the boronic acid itself if it contains coordinating functional groups (e.g., pyridyl nitrogen).[1][2]

  • Boronic Acid Instability: Boronic acids can be unstable and degrade under reaction conditions. A major decomposition pathway is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2][3][4] This is particularly common with electron-deficient or sterically hindered boronic acids.[3][5]

  • Formation of Inactive Species: Boronic acids can form cyclic trimer anhydrides known as boroxines, which may be less catalytically active.[1]

  • Reagent Purity: Impurities in the boronic acid, such as residual starting materials or reagents from its synthesis (e.g., sulfur compounds), can act as potent catalyst poisons.[1][2][6]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: A common visual indicator of catalyst deactivation is a color change in the reaction mixture to black, which suggests the precipitation of inactive palladium black.[1][7] Additionally, if reaction monitoring by TLC or LC-MS shows that the starting materials are no longer being consumed, it strongly indicates that the catalyst has become inactive.[1]

Q3: How does the substituent on the boronic acid affect catalyst activity?

A3: The electronic nature and position of substituents on the boronic acid can significantly impact the reaction:

  • Electron-donating groups: These can make the boronic acid more reactive and facilitate transmetalation. However, they can also increase the susceptibility to protodeboronation.[5]

  • Electron-withdrawing groups: These make the boronic acid more prone to protodeboronation.[3]

  • Coordinating groups: Substituents containing nitrogen (e.g., pyridyl) or other heteroatoms can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[2][8] The position of the heteroatom relative to the boronic acid is critical; for instance, 2-pyridylboronic acids are more challenging than 3- or 4-pyridylboronic acids due to the proximity of the nitrogen atom to the reaction site.[2]

Q4: What are common sources of catalyst poisons that might be introduced with the boronic acid?

A4: Besides the intrinsic properties of the boronic acid, impurities are a major source of catalyst poisoning. Common poisons include:

  • Sulfur compounds: Even trace amounts of elemental sulfur or sulfur-containing compounds can severely deactivate palladium catalysts.[2][6]

  • Halides, cyanides, and other nitrogen-containing heterocycles: These can be present as impurities in the boronic acid or other reagents and can poison the catalyst.[2][9][10]

  • Oxygen: Although not an impurity from the boronic acid itself, dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[3][5][8]

Q5: How can I minimize protodeboronation of my boronic acid?

A5: To mitigate protodeboronation, consider the following strategies:

  • Use a milder base: Strong bases can promote protodeboronation. Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[3]

  • Anhydrous conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can help, although some Suzuki protocols require aqueous bases.[3]

  • Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can prevent premature degradation.[4] MIDA boronates, in particular, offer the advantage of slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[2][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe minimal or no formation of your desired product, a systematic approach is necessary to identify the root cause.

start Low/No Product Observed reagent_check 1. Verify Reagent Quality & Purity start->reagent_check reagent_check->reagent_check atmosphere_check 2. Confirm Inert Atmosphere reagent_check->atmosphere_check Reagents OK atmosphere_check->atmosphere_check param_screen 3. Systematic Parameter Screening atmosphere_check->param_screen Atmosphere OK boronate_ester 4. Consider Boronic Ester Derivative param_screen->boronate_ester No Improvement success Reaction Successful / Optimized param_screen->success Improvement Observed boronate_ester->success Improvement Observed

Caption: A systematic workflow for troubleshooting low product yield.

  • Verify Reagent Quality and Purity:

    • Boronic Acid: Use fresh, high-purity boronic acid. Consider that boronic acids can degrade upon storage.[5]

    • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[3] Test the catalyst on a known, reliable reaction to confirm its activity.[11]

    • Solvent and Base: Use anhydrous and thoroughly degassed solvents.[3] Ensure the base is of high purity.

  • Confirm Inert Atmosphere:

    • The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3]

    • Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are recommended.[8]

  • Systematic Parameter Screening:

    • If initial checks do not resolve the issue, systematically screen reaction parameters.

    • Catalyst/Ligand: The choice of ligand is crucial. For challenging couplings, such as those with electron-rich or sterically hindered boronic acids, consider sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][5]

    • Base: The base is critical for activating the boronic acid. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Solvent and Temperature: Vary the solvent and reaction temperature. Some reactions may benefit from lower temperatures over a longer duration to minimize degradation.[8]

  • Consider a Boronic Ester Derivative:

    • If protodeboronation or other degradation pathways are suspected to be a persistent issue, convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate.[1][4][5]

Issue 2: Significant Formation of Side Products

The presence of significant byproducts indicates that side reactions are competing with your desired cross-coupling.

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen or an excess of a Pd(II) species.[5][12]Ensure rigorous degassing of the reaction mixture.[8] Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.[8]
Protodeboronation Product Presence of a proton source (e.g., water) and/or harsh basic conditions leading to the cleavage of the C-B bond.[2][3]Use a milder base, anhydrous conditions if possible, or switch to a more stable boronic acid derivative like a pinacol or MIDA boronate.[2]
Dehalogenation of Aryl Halide Can occur after oxidative addition if subsequent steps are slow.Optimize the ligand and reaction conditions to promote faster transmetalation and reductive elimination.

Data Presentation

Table 1: Impact of a Generic Sulfur-Containing Impurity on Suzuki-Miyaura Reaction Yield

The following table provides illustrative data on the potential impact of a common catalyst poison on a representative Suzuki-Miyaura reaction. Note: These values are representative, and the actual effect will depend on specific reaction conditions.[13]

Concentration of Sulfur Impurity (ppm)Reaction Yield (%)Reaction Rate (relative to control)
0 (Control)951.00
10750.70
50300.25
100<5<0.05
Table 2: Relative Reactivity and Stability of Pyridylboronic Acids

Data is representative and compiled from typical outcomes reported in the literature.[2]

Boronic AcidTypical Yield Range (%)Key Challenge(s)
2-Pyridylboronic Acid10-50Catalyst poisoning via nitrogen coordination; rapid protodeboronation.
3-Pyridylboronic Acid60-90Moderate stability; less prone to poisoning than 2-pyridyl isomer.
4-Pyridylboronic Acid70-95Generally more stable and less problematic.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for typical Suzuki-Miyaura reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the substituted boronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][3]

Protocol 2: Synthesis of a Boronic Acid Pinacol Ester

This protocol is for synthesizing a more stable boronic acid derivative to overcome instability issues.

Materials:

  • Substituted boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the substituted boronic acid and pinacol in the solvent.

  • Heat the mixture to reflux, using a Dean-Stark trap if necessary to remove water.

  • Monitor the reaction for completion by TLC or GC.

  • Once complete, remove the solvent under reduced pressure to obtain the crude pinacol ester.

  • The crude ester can be purified by distillation or chromatography if necessary, or used directly in the subsequent coupling reaction by following Protocol 1.[1]

Visualizations

Catalyst Poisoning and Deactivation Pathways

cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathways Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (with Aryl Halide) Pd0->OxAdd Coordination Coordination to Pd Pd0->Coordination Pd_Black Palladium Black (Inactive Agglomerate) Pd0->Pd_Black Aggregation Transmetal Transmetalation (with Boronic Acid) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Released Impurities Impurities (S, N-heterocycles, etc.) Impurities->Coordination Inactive_Complex Inactive Pd-Poison Complex Coordination->Inactive_Complex

Caption: Common pathways for palladium catalyst deactivation.

Decision Tree for Addressing Catalyst Poisoning

start Low Yield / Stalled Reaction side_product_analysis Analyze Side Products (LC-MS, GC-MS) start->side_product_analysis protodeboronation Protodeboronation Dominant? side_product_analysis->protodeboronation Side Products Identified homocoupling Homocoupling Dominant? protodeboronation->homocoupling No strategy_boronate Strategy: - Use Milder Base - Anhydrous Conditions - Switch to Boronate Ester protodeboronation->strategy_boronate Yes strategy_degas Strategy: - Improve Degassing Protocol - Use Pd(0) Precatalyst homocoupling->strategy_degas Yes strategy_screen Strategy: - Screen Ligands & Bases - Check Reagent Purity (for S, N impurities) homocoupling->strategy_screen No / Other Issues

References

Technical Support Center: 3-(Cyclohexylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Cyclohexylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following sections offer insights into optimizing reaction yields, with a particular focus on the effect of water content, alongside detailed experimental protocols and troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura reaction involving this compound?

A1: In Suzuki-Miyaura couplings, water often plays a crucial role, particularly when using inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Water helps to dissolve these bases, facilitating the activation of the boronic acid to the more reactive boronate species, which is essential for the transmetalation step in the catalytic cycle. However, the concentration of water is a critical parameter that requires careful optimization.

Q2: Can too much water negatively affect the reaction yield?

A2: Yes, an excessive amount of water can be detrimental to the reaction yield. High concentrations of water can lead to side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the starting material and reduces the overall yield of the desired coupled product. Therefore, finding the optimal ratio of organic solvent to water is key to maximizing the yield.

Q3: What are the typical solvent systems used for this type of reaction?

A3: Biphasic solvent systems are commonly employed. These typically consist of an organic solvent such as toluene, dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) mixed with an aqueous solution of the base. The choice of organic solvent can influence the solubility of the reactants and the palladium catalyst, thereby affecting the reaction rate and yield.

Q4: How does the choice of base impact the reaction in the presence of water?

A4: The base is critical for the activation of the boronic acid.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used and require at least a small amount of water to be effective. The strength and solubility of the base can influence the reaction rate. For substrates that are sensitive to strong bases, a milder base like potassium carbonate is often a good choice.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Water Content The ratio of the organic solvent to water is critical. Anhydrous conditions may be too slow if an inorganic base is used, while excessive water can lead to protodeboronation. It is recommended to screen different solvent/water ratios (e.g., 10:1, 4:1, 1:1) to find the optimal condition for your specific substrates.
Ineffective Base Activation Ensure the base is of good quality and has been stored correctly. For inorganic bases, ensure sufficient water is present to facilitate dissolution and activation of the boronic acid. Consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄) which may have better solubility or reactivity in your chosen solvent system.
Catalyst Inactivity The palladium catalyst may be deactivated. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) species. Use fresh catalyst and high-purity, degassed solvents.
Poor Reagent Quality Verify the purity of this compound and the coupling partner. Impurities in the starting materials can inhibit the catalyst.
Issue 2: Presence of Significant Side Products
Potential Cause Troubleshooting Steps
Protodeboronation This is often caused by excess water or prolonged reaction times at high temperatures. Reduce the amount of water in the solvent system. It may also be beneficial to lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Homocoupling of Boronic Acid The formation of a biaryl product from the coupling of two molecules of the boronic acid is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the experiment. Using a Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also minimize this side reaction.

Data Presentation

The following table provides representative data on how the reaction yield can be influenced by the solvent system and the water ratio in a typical Suzuki-Miyaura coupling. Please note that these are illustrative values and the optimal conditions for your specific reaction may vary.

Entry Solvent System (v/v) Base Temperature (°C) Yield (%) Notes
1TolueneK₂CO₃90LowIncomplete dissolution of the base.
2Toluene/Water (10:1)K₂CO₃90ModerateImproved yield with the addition of water.
3Toluene/Water (4:1)K₂CO₃90HighPotentially optimal ratio for this system.
4Toluene/Water (1:1)K₂CO₃90ModerateHigher water content may be leading to side reactions.
5DMF/Water (3:1)K₂CO₃90HighA 3:1 ratio of DMF to water has been shown to result in high conversion in similar reactions.[2]
6Dioxane/Water (4:1)K₃PO₄100ExcellentA 4:1 mixture of DME/H₂O has been reported to give excellent yields.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate Base Base (e.g., K₂CO₃) + H₂O Base->Boronate Activation Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup: - Add Boronic Acid, Aryl Halide, Base - Add Catalyst Start->Setup Inert Inert Atmosphere: - Evacuate and Backfill with Argon Setup->Inert Solvent Add Degassed Solvent/Water Mixture Inert->Solvent Reaction Heating and Stirring (e.g., 90-100 °C) Solvent->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench, Extract, Wash, Dry Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification End End: Isolated Product Purification->End

References

Technical Support Center: Suzuki-Miyaura Coupling with 3-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 3-(Cyclohexylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?

A1: The primary challenges with this substrate arise from its steric bulk and the presence of the amide functional group. The cyclohexylaminocarbonyl group can sterically hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the transmetalation step of the catalytic cycle. Additionally, the amide group could potentially coordinate with the palladium center, leading to catalyst inhibition.

Q2: Which ligands are recommended for coupling with this sterically hindered boronic acid?

A2: For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally recommended to facilitate both the oxidative addition and reductive elimination steps.[1] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective for challenging couplings.[3] The choice of ligand may require screening to determine the optimal conditions for a specific coupling partner.

Q3: What is protodeboronation and how can it be minimized with this substrate?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-cyclohexylbenzamide as a byproduct.[4] This can be promoted by the presence of water and certain bases.[4] To minimize protodeboronation, consider using anhydrous solvents, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or protecting the boronic acid as a boronate ester (e.g., a pinacol ester).[5]

Q4: How does the choice of base affect the reaction efficiency?

A4: The base plays a crucial role in the activation of the boronic acid for transmetalation.[6] For sterically hindered boronic acids, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases. The choice of base should be optimized in conjunction with the solvent and ligand.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Inefficient oxidative addition or transmetalation due to steric hindrance. 3. Catalyst inhibition by the amide group.1. Use a pre-activated palladium(0) catalyst or ensure in situ reduction of a palladium(II) precursor. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 3. Increase the reaction temperature. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. High concentration of the boronic acid.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen). 2. Consider slow addition of the boronic acid to the reaction mixture.
Formation of N-cyclohexylbenzamide (Protodeboronation) 1. Presence of water. 2. Use of a strong, nucleophilic base.1. Use anhydrous solvents and reagents. 2. Switch to a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). 3. Convert the boronic acid to a more stable boronate ester.[5]
Incomplete Consumption of Starting Materials 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Increase the reaction temperature in increments. 3. Increase the catalyst loading.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with various aryl halides using different phosphine ligands. While this data is not specific to this compound, it provides a useful reference for ligand selection.

Aryl Halide Boronic Acid Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Chlorotoluene2,6-Dimethylphenylboronic acidSPhosK₃PO₄Toluene/H₂O1001292[2]
4-Bromoanisole2,4,6-Trimethylphenylboronic acidXPhosK₃PO₄Dioxane1001895[1]
1-Bromo-4-(trifluoromethyl)benzene2-Mesitylboronic acidRuPhosCs₂CO₃t-BuOH801288[7]
2-Bromopyridine2,6-Diisopropylphenylboronic acidSPhosK₃PO₄Dioxane/H₂O1102475[7]
4-Chloroacetophenone2-(Trifluoromethyl)phenylboronic acidCPhosK₃PO₄Toluene1001690[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl_R BaseX [X-B(OH)₃]⁻ Transmetalation->BaseX RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd R_BOH2 R'-B(OH)₂ + Base R_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Oven-dried reaction vessel Reagents Add: - Aryl halide - Boronic acid - Pd catalyst & Ligand - Base Start->Reagents Inert Purge with Inert Gas (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Workup: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine Monitoring->Workup Drying Dry organic layer (e.g., Na₂SO₄) Workup->Drying Concentration Filter and Concentrate Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Isolated Product Purification->End

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with products from reactions involving 3-(Cyclohexylaminocarbonyl)phenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products derived from this compound.

Issue 1: Low Recovery of the Desired Product After Silica Gel Chromatography

Possible Cause Suggested Solution
Strong Adsorption to Silica Gel: Boronic acids and their derivatives, especially those with polar functional groups like amides, can strongly adsorb to the acidic silica gel surface, leading to tailing and poor recovery.[1][2]1. Use a less acidic stationary phase: Consider using neutral alumina for column chromatography.[1] 2. Modify the silica gel: Prepare a slurry of silica gel with a small amount of a modifying agent like triethylamine or acetic acid in your eluent to cap the acidic silanol groups. 3. Use Boric Acid-Treated Silica Gel: Impregnating silica gel with boric acid can suppress the over-adsorption of boronic esters.[3] 4. Reverse-Phase Chromatography: If the product is sufficiently non-polar, C18 reverse-phase chromatography can be an effective alternative.
On-Column Degradation (Hydrolysis): The amide or boronic acid functionality may be susceptible to hydrolysis on the stationary phase, especially with prolonged exposure to certain solvents.1. Minimize chromatography time: Use flash chromatography techniques. 2. Use anhydrous solvents: Ensure that the solvents used for chromatography are dry.
Inappropriate Eluent System: The polarity of the eluent may not be optimized for efficient elution of the product.1. Systematic Eluent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Gradient Elution: Employ a gradient elution from a less polar to a more polar solvent system to improve separation and recovery.

Issue 2: Presence of Persistent Impurities

Impurity Type Identification Removal Strategy
Unreacted this compound Characteristic signals in 1H NMR and a distinct spot on TLC.1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer.[1][4] 2. Scavenger Resins: Use a boronic acid scavenger resin to selectively remove the unreacted starting material.
Homocoupled Byproduct (Biaryl) A molecule with a doubled molecular weight of the desired product, often less polar.1. Recrystallization: This is often effective as the homocoupled product may have different solubility properties. 2. Chromatography: Careful column chromatography with a shallow gradient can often separate the less polar homocoupled product from the desired product.
Protodeboronation Product (N-Cyclohexylbenzamide) Loss of the boronic acid group, resulting in a less polar impurity.1. Optimize Reaction Conditions: Minimize water and use rigorously degassed solvents during the reaction to prevent this side reaction. 2. Chromatography: This impurity is typically less polar and can be separated by column chromatography.
Residual Palladium Catalyst The product may have a grayish or black color.1. Filtration through Celite®: Filter the reaction mixture through a pad of Celite® before workup. 2. Charcoal Treatment: Stir the crude product in a suitable solvent with activated charcoal, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my purification fails?

A1: The first step is to analyze the crude reaction mixture and the purified fractions by techniques like TLC, LC-MS, and 1H NMR. This will help you identify the impurities and understand the nature of the purification challenge.

Q2: Can I use recrystallization to purify my product?

A2: Yes, recrystallization can be a very effective method, especially for removing less soluble impurities like homocoupled byproducts.[1] The choice of solvent is crucial. You can try a single solvent system where the product is soluble at high temperatures and insoluble at low temperatures, or a binary solvent system (one solvent in which the product is soluble and another in which it is insoluble).[5]

Q3: How can I perform an acid-base extraction to remove unreacted boronic acid?

A3:

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution.

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The unreacted boronic acid will be in the aqueous layer as its sodium salt.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter and concentrate the organic layer to obtain your product, now free of the acidic boronic acid impurity.

Q4: My product is an oil and cannot be recrystallized. What are my options?

A4: For oily products, column chromatography is the primary purification method.[1] If standard silica gel chromatography is problematic, consider the alternatives mentioned in Issue 1 , such as using neutral alumina or reverse-phase chromatography. Preparative HPLC can also be a powerful tool for purifying difficult oily compounds.

Q5: What are the typical storage conditions for this compound and its products?

A5: Boronic acids can be sensitive to air and moisture, which can lead to the formation of boroxines (anhydrides) or decomposition. It is recommended to store them in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table summarizes typical solvent systems that can be used for the purification of amide-containing arylboronic acid derivatives. The optimal system for your specific product may require some experimentation.

Purification Method Solvent System Typical Purity Achieved Reference
Silica Gel Chromatography Hexane / Ethyl Acetate (Gradient)>95%General Practice
Dichloromethane / Methanol (Gradient)>95%General Practice
Neutral Alumina Chromatography Hexane / Ethyl Acetate (Gradient)>98%[1]
Recrystallization Ethanol / Water>99%[6]
Ethyl Acetate / Hexane>98%[1]
Acid-Base Extraction Ethyl Acetate / 1M NaOH(aq)Effective for removing boronic acid impurities[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in ethyl acetate (50 mL).

  • Basification: Transfer the solution to a 250 mL separatory funnel and add 1M sodium hydroxide solution (50 mL).

  • Extraction: Shake the funnel for 1-2 minutes, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (2 x 30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography on Neutral Alumina

  • Column Packing: Dry pack a glass column with neutral alumina (e.g., 50 g for 1 g of crude product). Wet the column with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of neutral alumina. Allow the solvent to evaporate completely. Carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Reaction Mixture analysis Analyze Crude (TLC, LC-MS) crude->analysis workup Aqueous Workup analysis->workup Identify Impurities extraction Acid-Base Extraction workup->extraction Acidic Impurities Present chromatography Column Chromatography workup->chromatography Multiple Impurities recrystallization Recrystallization workup->recrystallization Solid Product extraction->chromatography pure_product Pure Product extraction->pure_product chromatography->recrystallization Further Purification chromatography->pure_product recrystallization->pure_product analysis_pure Analyze Purity (NMR, LC-MS) pure_product->analysis_pure

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Logic start Purification Issue low_yield Low Yield after Column start->low_yield impure Persistent Impurities start->impure adsorption Strong Adsorption? low_yield->adsorption identify_impurity Identify Impurity (NMR/MS) impure->identify_impurity change_stationary Use Neutral Alumina or Reverse Phase adsorption->change_stationary Yes modify_silica Modify Silica Gel (Base/Acid wash) adsorption->modify_silica Yes unreacted_sm Unreacted Boronic Acid identify_impurity->unreacted_sm Boronic Acid Signals homocoupling Homocoupling identify_impurity->homocoupling Dimer Mass protodeboronation Protodeboronation identify_impurity->protodeboronation Loss of Boron acid_base Acid-Base Extraction unreacted_sm->acid_base recrystall Recrystallization homocoupling->recrystall chrom_opt Optimize Chromatography protodeboronation->chrom_opt

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Managing Air and Moisture Sensitivity in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing air and moisture sensitivity in boronic acid reactions.

Frequently Asked Questions (FAQs)

Q1: My boronic acid appears sticky or oily. Can I still use it?

A1: Yes, in many cases, you can still use it. Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This transformation can cause the material to become oily or sticky. For many applications, such as Suzuki-Miyaura cross-coupling reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, it is advisable to assess the purity, as significant degradation can impact the stoichiometry and overall yield of your reaction.[1]

Q2: What are the primary degradation pathways for boronic acids, and how can I minimize them?

A2: The primary degradation pathways for boronic acids are hydrolysis and oxidation.[2]

  • Hydrolysis: The carbon-boron bond can be cleaved under acidic or basic conditions in the presence of water.

  • Oxidation: Boronic acids are susceptible to oxidative damage, which can be a significant issue in physiological environments or when reactions are exposed to air. This process, known as oxidative deboronation, converts the boronic acid into an alcohol and boric acid.[3]

To minimize degradation:

  • Store boronic acids in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage).[1]

  • Use anhydrous solvents and reagents.

  • Perform reactions under an inert atmosphere.

Q3: What is protodeboronation, and how can I prevent it?

A3: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under basic and heated conditions typical of Suzuki-Miyaura couplings.[4]

Strategies to mitigate protodeboronation include:[4]

  • Optimizing Reaction Conditions:

    • Lowering the reaction temperature.[4]

    • Using milder bases (e.g., K₃PO₄, Cs₂CO₃, KF).[4]

    • Carefully controlling the amount of water, as it can be a proton source.[5]

  • Modifying the Boron Reagent:

    • Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][6] MIDA boronates are particularly effective as they provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[6][7]

Q4: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A4: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors:[8]

  • Poor Quality or Degraded Boronic Acid: As discussed, boronic acids can degrade over time. Use fresh, high-purity reagents.[1][8]

  • Ineffective Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For challenging couplings, consider using highly active Buchwald ligands.

  • Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can significantly impact the yield.[1]

  • Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote side reactions like homocoupling.[1] Ensure your reaction setup is properly degassed.

  • Protodeboronation: As mentioned, this side reaction consumes the boronic acid.[1]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Degraded boronic acidUse fresh boronic acid or a more stable derivative (pinacol ester, MIDA boronate).[1][4]
Inactive catalystUse a fresh palladium source and ligand. Ensure proper storage under inert atmosphere.
Incorrect reaction conditionsOptimize base, solvent, temperature, and reaction time.
Presence of oxygenThoroughly degas solvents and purge the reaction vessel with an inert gas.[1]
Significant Protodeboronation Harsh reaction conditions (high temperature, strong base)Use milder conditions: lower temperature and a weaker base (e.g., K₃PO₄, KF).[4][5]
Presence of excess water or other proton sourcesUse anhydrous solvents and reagents.[5]
Inherently unstable boronic acidConvert to a more stable derivative like a MIDA boronate or trifluoroborate salt.[6]
Formation of Homocoupling Byproduct Presence of oxygenDeoxygenate the reaction mixture thoroughly.[5]
High concentration of Pd(II) speciesUse a Pd(0) catalyst source or ensure efficient reduction of the Pd(II) precatalyst.[5]
Inconsistent Reactivity or Solubility Formation of boroxine (cyclic anhydride)While often a competent coupling partner, if issues arise, adding a controlled amount of water can shift the equilibrium back to the boronic acid.[5]

Experimental Protocols

Protocol 1: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone Still

This protocol describes a common method for obtaining anhydrous, oxygen-free THF.

Materials:

  • THF (pre-dried over a less reactive agent like calcium hydride or molecular sieves is recommended)[3]

  • Sodium metal

  • Benzophenone

  • Solvent still apparatus

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the solvent still apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

  • Initial Charging: To the distillation flask, add pre-dried THF.

  • Drying Agent Addition: Carefully add sodium metal (in small pieces or as a wire) and a small amount of benzophenone to the THF.[3]

  • Refluxing: Heat the mixture to reflux under a positive pressure of inert gas.

  • Indicator Color: As the solvent dries, the benzophenone will react with the sodium to form a benzophenone ketyl radical anion, which imparts a deep blue or purple color to the solution. This color indicates that the solvent is anhydrous and oxygen-free.[3] If the color is not a persistent deep blue, more sodium may be needed, or there is a leak in the system.

  • Collection: Once the deep blue color is stable, the anhydrous THF can be collected by distillation into a separate, dry flask under an inert atmosphere.

Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

A Schlenk line is standard equipment for handling air- and moisture-sensitive reagents.

Materials:

  • Schlenk line with dual vacuum and inert gas manifolds

  • Oven-dried Schlenk flask and other necessary glassware

  • Reagents and solvents

Procedure:

  • Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar) and attach it to the Schlenk line.

  • Evacuate-Backfill Cycles:

    • Carefully open the stopcock to the vacuum manifold to evacuate the flask.

    • Close the vacuum stopcock and slowly open the inert gas stopcock to backfill the flask with nitrogen or argon.

    • Repeat this evacuate-backfill cycle at least three times to ensure the removal of atmospheric gases.[2]

  • Reagent Addition (Solids): If adding an air-stable solid at the beginning, it can be added to the flask before the evacuate-backfill cycles. If adding an air-sensitive solid or adding a solid mid-reaction, do so under a positive flow of inert gas.[2]

  • Reagent Addition (Liquids): Anhydrous, degassed solvents and liquid reagents can be added via a gas-tight syringe or through a cannula transfer.

Protocol 3: Cannula Transfer of an Air-Sensitive Liquid

This technique is used to transfer larger volumes of air-sensitive liquids between vessels under an inert atmosphere.

Materials:

  • Double-tipped needle (cannula)

  • Two Schlenk flasks (one containing the liquid to be transferred, one receiving flask)

  • Inert gas source

Procedure:

  • Prepare Vessels: Ensure both the donor and receiving flasks are under a positive pressure of inert gas. The receiving flask should be fitted with a rubber septum.

  • Purge the Cannula: Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level. Insert the other end into the receiving flask. Allow the inert gas to flow through the cannula for a few minutes to purge it of air.

  • Initiate Transfer: Lower the end of the cannula in the donor flask below the surface of the liquid. To facilitate the transfer, create a slight pressure difference by either slightly increasing the inert gas pressure in the donor flask or by venting the receiving flask with an outlet needle. The liquid will then be pushed through the cannula into the receiving flask.

  • Complete Transfer: Once the desired amount of liquid is transferred, raise the cannula above the liquid level in the donor flask and allow the inert gas to push any remaining liquid through. Then, remove the cannula from both flasks.

Data Summary

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentSuitable ForUnsuitable ForCapacitySpeedNotes
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solvents-HighSlowNeutral, but not very efficient for very wet solvents.[9]
Anhydrous Magnesium Sulfate (MgSO₄) Most organic solvents-HighFastSlightly acidic, fine powder can be difficult to filter.[9]
Anhydrous Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, esters (forms complexes)HighFastInexpensive.
Calcium Hydride (CaH₂) Hydrocarbons, ethers, some halogenated solventsProtic solvents (reacts violently), esters (can cause reduction)HighModerateVery effective for achieving low water content.[9][10]
Molecular Sieves (3Å or 4Å) Most organic solvents-ModerateModerateCan be regenerated by heating. Very effective for achieving low water content.[10]
Sodium Metal (Na) / Benzophenone Ethers (e.g., THF, dioxane)Halogenated solvents, protic solventsHighFastActs as a dryness indicator (deep blue color).[3] Requires careful handling.

Table 2: Relative Stability of Common Boronic Acid Derivatives

Boronic Acid DerivativeGeneral Stability to Air/MoistureNotes
Free Boronic Acid Low to ModerateProne to dehydration to form boroxines and susceptible to protodeboronation and oxidation.[1][3]
Pinacol Ester Moderate to HighGenerally more stable than the corresponding boronic acid and compatible with many reaction conditions.[4]
Trifluoroborate Salt (BF₃K) HighCrystalline, air-stable solids. Often require specific conditions for in situ release of the boronic acid.[6]
N-Methyliminodiacetic Acid (MIDA) Boronate Very HighExceptionally stable, crystalline solids. Compatible with chromatography. The boronic acid is released under mild basic conditions, allowing for "slow-release" strategies.[6][7][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup A Oven-Dry Glassware C Assemble Apparatus A->C B Dry Solvents & Reagents E Add Reagents (under positive N2/Ar pressure) B->E D Establish Inert Atmosphere (Evacuate/Backfill Cycles) C->D D->E F Run Reaction (Stirring, Heating) E->F G Monitor Progress (TLC, LC-MS) F->G H Quench Reaction G->H Reaction Complete I Purification H->I

Caption: Workflow for handling air- and moisture-sensitive boronic acid reactions.

Troubleshooting_Low_Yield decision decision solution solution issue issue start Low Yield in Suzuki Coupling q1 Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->q1 q2 Review Reaction Conditions start->q2 q3 Analyze for Side Products start->q3 s4 Use Fresh Reagents Ensure Anhydrous Conditions q1->s4 d3 Starting Material Remaining? q2->d3 d1 Protodeboronation Observed? q3->d1 Yes d2 Homocoupling Observed? q3->d2 Yes q3->d3 Yes s1 Use Milder Base Lower Temperature Use MIDA Boronate d1->s1 s2 Degas Solvents Thoroughly Use Pd(0) Source d2->s2 s3 Increase Temperature Use More Active Catalyst/ Ligand System d3->s3

Caption: Troubleshooting decision tree for low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting and Regeneration of Palladium Catalysts for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and professionals in drug development. This guide provides troubleshooting advice and detailed protocols for regenerating inactive palladium catalysts commonly used in Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Suzuki coupling reaction has stalled, and a black precipitate has formed. What is happening and can I regenerate my catalyst?

Answer:

The formation of a black precipitate is a common sign of catalyst deactivation through the agglomeration of palladium nanoparticles into what is known as "palladium black."[1][2] This aggregation significantly reduces the catalytically active surface area, leading to a stall in your reaction. This can be caused by factors such as high temperatures, prolonged reaction times, or the presence of impurities.

It is possible to regenerate the palladium from this inactive state. The general principle involves re-solubilizing the palladium black and then reducing it back to its active Pd(0) state.

Troubleshooting Steps:

  • Confirm Catalyst Deactivation: Before proceeding with regeneration, ensure that other reaction parameters (reagents, solvent purity, temperature) are optimal.

  • Isolate the Palladium Black: If the reaction is complete or has stalled, the palladium black can be separated from the reaction mixture by filtration.

Issue 2: My homogeneous palladium catalyst (e.g., Pd(PPh₃)₄) has changed color from yellow to dark brown/black, and its activity has decreased. How can I restore its activity?

Answer:

A color change from the typical yellow of Pd(PPh₃)₄ to a darker shade often indicates decomposition and the formation of palladium black. This can happen due to exposure to air (oxidation of the phosphine ligands) or thermal instability.[1][3] For simple purification to remove oxidized phosphine, a wash with a cold solvent like methanol may be effective.[3] However, for full regeneration from palladium black, a more rigorous chemical process is required.

Experimental Protocol for Regeneration of Palladium Black from a Homogeneous Catalyst

This protocol is adapted from general palladium recovery methods and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • Inactive catalyst (palladium black)

  • Aqua regia (freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃)

  • Sodium borohydride (NaBH₄) solution (e.g., 5% in 0.1 M NaOH) or another suitable reducing agent like hydrazine hydrate or formic acid.

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Appropriate solvents for washing (e.g., ethanol, diethyl ether)

Procedure:

  • Isolation of Palladium Black:

    • Filter the reaction mixture through a pad of Celite® to collect the precipitated palladium black.

    • Wash the solid with water and an organic solvent (e.g., ethanol) to remove residual organic compounds and salts.

    • Dry the collected solid.

  • Dissolution of Palladium Black:

    • Carefully add the dried palladium black to a minimal amount of freshly prepared aqua regia in a round-bottom flask.

    • Stir the mixture at room temperature. The palladium black should dissolve to form a reddish-brown solution of hexachloropalladic(IV) acid (H₂PdCl₆).

  • Neutralization and Reduction:

    • Carefully dilute the acidic solution with deionized water.

    • Slowly add a solution of a suitable reducing agent (e.g., sodium borohydride) dropwise under an inert atmosphere while stirring vigorously. This will reduce the Pd(IV) or Pd(II) ions back to Pd(0).

    • The formation of a black precipitate of finely dispersed palladium nanoparticles indicates successful reduction.

  • Isolation and Washing of Regenerated Catalyst:

    • Once the reduction is complete, filter the regenerated palladium nanoparticles.

    • Wash the nanoparticles thoroughly with deionized water to remove any residual salts.

    • Subsequently, wash with ethanol and diethyl ether.

    • Dry the regenerated catalyst under vacuum. The resulting palladium powder can be used in conjunction with fresh ligands for subsequent Suzuki coupling reactions.

Issue 3: My palladium on carbon (Pd/C) catalyst shows reduced activity after one use. Can it be reactivated?

Answer:

Yes, heterogeneous catalysts like Pd/C can often be reactivated. Deactivation can be due to the adsorption of organic residues onto the carbon support, blocking the active sites, or the agglomeration of palladium nanoparticles on the surface. A common regeneration strategy involves washing with solvents, followed by a chemical treatment to clean the surface and re-disperse the metal particles.

Troubleshooting and Regeneration Workflow for Pd/C

  • Solvent Washing:

    • After the reaction, filter the Pd/C catalyst.

    • Wash thoroughly with a solvent that dissolves the reaction products and byproducts to remove adsorbed organic material. A sequence of washes with different polarity solvents (e.g., toluene, then ethanol, then water) can be effective.

  • Chemical Treatment (if solvent washing is insufficient):

    • A mild oxidative treatment can sometimes remove stubborn organic residues. This should be approached with caution to avoid excessive oxidation of the palladium.

    • Some protocols suggest washing with a dilute alkaline solution followed by a dilute acid wash, and then extensive washing with deionized water.

  • Drying:

    • Dry the washed catalyst thoroughly under vacuum before reuse.

Quantitative Data on Catalyst Regeneration

The success of regeneration can be quantified by comparing the catalytic activity before and after the process. The following table provides an illustrative example of the expected outcomes for a Suzuki coupling reaction.

Catalyst StateCatalyst Loading (mol%)Reaction Time (hours)Product Yield (%)Turnover Number (TON)
Fresh Catalyst0.5495190
Inactive Catalyst0.5122040
Regenerated Catalyst0.5588176

Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions and the extent of catalyst deactivation.

Visualizing Catalyst Deactivation and Regeneration

The following diagrams illustrate the conceptual workflows and relationships in catalyst deactivation and regeneration.

G cluster_cycle Catalyst Lifecycle Active Active Pd(0) Catalyst Reaction Suzuki Coupling Reaction Active->Reaction Catalyzes Inactive Inactive Catalyst (Palladium Black) Regeneration Regeneration Process Inactive->Regeneration Treatment Reaction->Inactive Deactivation (Agglomeration) Regeneration->Active Reactivation

Caption: The lifecycle of a palladium catalyst in Suzuki coupling, showing the transition from an active to an inactive state and the regeneration process.

G cluster_workflow Regeneration Workflow for Palladium Black Start Start: Inactive Pd Black Filter 1. Isolate Pd Black (Filtration) Start->Filter Wash1 2. Wash with Solvents Filter->Wash1 Dissolve 3. Dissolve in Aqua Regia Wash1->Dissolve Reduce 4. Reduce with NaBH₄ Dissolve->Reduce Filter2 5. Isolate Regenerated Pd(0) Reduce->Filter2 Wash2 6. Wash with H₂O and Solvents Filter2->Wash2 End End: Regenerated Active Pd(0) Wash2->End

Caption: Step-by-step experimental workflow for the regeneration of palladium black to an active Pd(0) catalyst.

References

Technical Support Center: Accelerating Suzuki-Miyaura Cross-Coupling of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their experimental workflows by reducing reaction times for the coupling of boronic esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to accelerating Suzuki-Miyaura cross-coupling reactions involving boronic esters.

Q1: My Suzuki-Miyaura reaction with a pinacol boronic ester is very slow. What are the primary factors I should investigate to reduce the reaction time?

A1: Several factors can be optimized to significantly decrease the reaction time. We recommend investigating the following, in order of likely impact:

  • Choice of Boronic Ester: While pinacol esters are valued for their stability, other boronic esters can exhibit much faster reaction kinetics.[1][2] Consider using glycol or catechol boronic esters, which have been shown to undergo transmetalation at a much higher rate.[1]

  • Catalyst and Ligand System: The selection of the palladium catalyst and its associated ligand is critical. For room temperature reactions, highly active pre-catalysts like (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) have proven effective.[3][4] For B-alkyl couplings, ligands such as AntPhos can enable rapid reactions.[5]

  • Base Selection: The choice of base can dramatically influence the reaction rate. Stronger bases are often used, but the optimal base is substrate-dependent. Potassium trimethylsilanolate (TMSOK) has been used for rapid, anhydrous couplings.[5]

  • Solvent and Temperature: While many reactions are run at elevated temperatures, optimizing the solvent system can sometimes allow for lower temperatures or faster reactions. Some modern catalyst systems even allow for reactions to proceed efficiently at room temperature.[3][4][6]

  • Energy Input: Alternative energy sources like microwave irradiation or ultrasound can dramatically shorten reaction times, often from hours to minutes.[7][8][9][10]

Q2: Can I run the Suzuki-Miyaura coupling of boronic esters at room temperature to save time on heating and cooling?

A2: Yes, room temperature Suzuki-Miyaura cross-coupling of boronic esters is achievable with the right catalyst system. Researchers have successfully performed these reactions using highly reactive palladium pre-catalysts. For example, the use of (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) has been shown to effectively catalyze the coupling of amides and esters with boronic acids at ambient temperatures.[3][4][11] One study demonstrated the coupling of a glycol boronic ester with 4-methylbromobenzene in the presence of XPHOS-Pd-G3 and CsOH·H₂O, achieving a 96% yield within 5 minutes at room temperature.[1]

Q3: I'm considering using microwave irradiation to speed up my reaction. What kind of time savings can I expect?

A3: Microwave-assisted Suzuki-Miyaura coupling can lead to a dramatic reduction in reaction time, often from several hours to just a few minutes.[7][12] For instance, a study on the coupling of aryl perfluorooctylsulfonates with aryl boronic acids reported successful reactions within 10 minutes at 100-130 °C under microwave irradiation.[7] Another example showed that various aryl bromides and iodides reacted with phenylboronic acid to yield biphenyl compounds in high yields in just 10 minutes at 120 °C in a water-ethanol mixture.[12]

Q4: How does the choice of boronic ester impact the reaction rate?

A4: The structure of the boronic ester has a significant effect on the rate of transmetalation, a key step in the catalytic cycle. While pinacol boronic esters are popular due to their stability, they can be slow to react.[1][13] Studies have shown that other esters can be much more reactive. For example, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid.[1] Catechol boronic esters also show increased reaction rates compared to boronic acids.[1] The general principle is that electron-withdrawing groups on the diol backbone of the boronic ester can increase the Lewis acidity of the boron atom, facilitating the transmetalation step.

Q5: What is the role of the base in the reaction, and can it affect the reaction speed?

A5: The base plays a crucial role in the Suzuki-Miyaura reaction, and its choice can significantly impact the reaction rate. The base is generally believed to activate the organoboron species by forming a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[14][15] The strength and nature of the base can influence the rate of this activation step. For instance, using potassium trimethylsilanolate (TMSOK) has been shown to enable rapid, homogenous B-alkyl Suzuki-Miyaura cross-coupling of boronic esters.[5]

Q6: I am working with sensitive substrates and need to keep the temperature low. Are there effective methods to accelerate the reaction under these conditions?

A6: For temperature-sensitive substrates, several strategies can be employed to accelerate the reaction at or near room temperature:

  • Highly Active Catalysts: Utilize advanced palladium pre-catalysts designed for low-temperature activity, such as those with bulky, electron-rich N-heterocyclic carbene (NHC) ligands.[3][4][6]

  • Ultrasound Irradiation: Sonication can promote the reaction at ambient temperatures.[9][10] Studies have shown that ultrasound can drastically accelerate the coupling reaction compared to conventional heating.[9][10] For example, palladium-catalyzed Suzuki cross-coupling of halobenzenes with phenylboronic acid has been achieved at 30°C under ultrasonic irradiation.[9]

  • Optimized Reagent Choice: As mentioned, switching from a pinacol boronic ester to a more reactive one, like a glycol or catechol ester, can significantly increase the reaction rate without needing to increase the temperature.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies, illustrating the impact of different reaction parameters on the Suzuki-Miyaura cross-coupling of boronic esters.

Table 1: Comparison of Relative Transmetalation Rates for Different Boron Reagents

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic AcidComplex 45.78 ± 0.131.00
2Catechol Boronic EsterComplex 926.7 ± 0.704.62
3Glycol Boronic EsterComplex 19133 ± 7.023.0
4Diisopropyl Boronic EsterComplex 218.24 ± 0.161.42
5BoroxineNot Observed53.9 ± 0.709.33
6α-Hydroxyisobutyrate Boronic EsterComplex 312.26 ± 0.310.39

Data sourced from kinetic analysis of pretransmetalation complexes.[1]

Table 2: Effect of Microwave Irradiation and Ultrasound on Reaction Time

Coupling PartnersCatalystBaseSolventConditionsTimeYield
Aryl Perfluorooctylsulfonates and Aryl Boronic Acids[Pd(dppf)Cl₂]K₂CO₃Toluene/Acetone/H₂OMicrowave, 100-130 °C10 minGood to Excellent
Aryl Halides and Phenylboronic AcidPd/Fe₂O₃-Aqueous EthanolRoom Temperature-High
3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) and p-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂OMicrowave40 minGood to Excellent
Phenylboronic acid and ArylhalidesCyclopalladated ferrocenyliminesTBABNeat WaterUltrasoundDrastically accelerated vs. heatingModerate to Good
Halobenzenes and Phenylboronic acidPd catalyst-[bbim][BF4]/MethanolUltrasound, 30 °C--

Data compiled from various studies on microwave-assisted and ultrasound-assisted Suzuki-Miyaura reactions.[7][9][10][16][17]

Experimental Protocols

Protocol 1: Room-Temperature Suzuki-Miyaura Coupling of a Glycol Boronic Ester

This protocol is based on a procedure that achieved a high yield in a very short reaction time at room temperature.[1]

  • Materials:

    • Glycol boronic ester (1.0 equiv)

    • 4-Methylbromobenzene (1.0 equiv)

    • XPHOS-Pd-G3 (2.0 mol %)

    • CsOH·H₂O (3.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the glycol boronic ester, 4-methylbromobenzene, XPHOS-Pd-G3, and CsOH·H₂O.

    • Add anhydrous THF to the vial.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is expected to be complete within 5 minutes.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: High-Throughput Screening for Reaction Optimization

High-throughput experimentation (HTE) allows for the rapid screening of multiple reaction parameters to identify optimal conditions.[18][19]

  • Materials and Equipment:

    • 96-well microtiter plates

    • Robotic liquid handler for dispensing reagents

    • Plate shaker/heater

    • Automated analytical system (e.g., LC-MS or GC-MS) for rapid analysis

    • Stock solutions of aryl halide, boronic ester, various palladium catalysts, ligands, bases, and solvents.

  • Procedure:

    • Plate Mapping: Design an experimental array in a 96-well plate format, varying parameters such as catalyst, ligand, base, and solvent across the wells.

    • Reagent Dispensing: Use a robotic liquid handler to accurately dispense the stock solutions of the aryl halide, boronic ester, and internal standard into each well of the microtiter plate.

    • Catalyst/Ligand/Base Addition: Add the different catalysts, ligands, and bases to the designated wells according to the experimental design.

    • Reaction Initiation: Add the solvent to each well to initiate the reactions.

    • Reaction Incubation: Seal the plate and place it on a shaker/heater set to the desired temperature. Allow the reactions to proceed for a set amount of time (e.g., 1-24 hours).

    • Quenching and Dilution: After the specified time, quench the reactions simultaneously (e.g., by adding a quenching solution) and dilute for analysis.

    • Analysis: Analyze the outcome of each reaction using a high-throughput analytical method like rapid LC-MS to determine the yield of the desired product.

    • Data Analysis: Use software to process the analytical data and generate a "heatmap" of reaction performance, visually identifying the optimal conditions.

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing Suzuki-Miyaura cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [R²-B(OR)₂(Base)]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicEster R²-B(OR)₂ Base Base ArylHalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow cluster_Problem Problem Identification cluster_Parameters Parameter Screening cluster_Methodology Optimization Methodology cluster_Outcome Desired Outcome SlowRxn Slow Reaction Time Catalyst Catalyst & Ligand SlowRxn->Catalyst Boron Boronic Ester Type SlowRxn->Boron Base Base SlowRxn->Base Solvent Solvent SlowRxn->Solvent Energy Energy Source (Thermal, MW, US) SlowRxn->Energy HTE High-Throughput Experimentation Catalyst->HTE Boron->HTE Base->HTE Solvent->HTE Energy->HTE FastRxn Reduced Reaction Time HTE->FastRxn

Caption: Workflow for optimizing Suzuki-Miyaura reaction time.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid and a

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Cyclohexylaminocarbonyl)phenylboronic acid)

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key building block in medicinal chemistry, alongside relevant alternative compounds. The objective is to offer a clear, data-driven comparison to aid in the identification and characterization of these molecules.

Phenylboronic acids and their derivatives are crucial in drug discovery due to their unique ability to form reversible covalent bonds with diols, such as those found in sugars and on the surface of cells. This property makes them valuable for applications in targeted drug delivery, diagnostics, and as enzyme inhibitors. Accurate characterization, primarily through 1H NMR spectroscopy, is essential to confirm the structure and purity of these compounds before their use in further research and development.

This guide presents a predicted 1H NMR dataset for this compound and compares it with experimental data from structurally related compounds: 4-Carboxyphenylboronic acid, 3-Aminophenylboronic acid, and N-Cyclohexylbenzamide. These alternatives share key functional groups, providing a valuable reference for spectral interpretation.

Comparative 1H NMR Data

CompoundAromatic Protons (ppm)Cyclohexyl Protons (ppm)Other Protons (ppm)
This compound (Predicted)8.2-7.5 (m, 4H)3.9 (m, 1H), 2.0-1.2 (m, 10H)8.4 (d, 1H, NH), 8.2 (s, 2H, B(OH)2)
4-Carboxyphenylboronic acid (Experimental)8.1-7.9 (m, 4H)-12.5 (br s, 1H, COOH), 8.2 (s, 2H, B(OH)2)
3-Aminophenylboronic acid (Experimental)7.2-6.7 (m, 4H)-5.5 (br s, 2H, NH2), 8.1 (s, 2H, B(OH)2)
N-Cyclohexylbenzamide (Experimental)[1]7.7-7.4 (m, 5H)3.9 (m, 1H), 2.0-1.1 (m, 10H)6.0 (d, 1H, NH)

Experimental Protocol: 1H NMR Spectroscopy of Phenylboronic Acids

Objective: To obtain a high-resolution 1H NMR spectrum for the structural elucidation of phenylboronic acid derivatives.

Materials and Equipment:

  • Phenylboronic acid sample

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenylboronic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Note: Phenylboronic acids have a tendency to form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a protic solvent like Methanol-d4 can help to break up these oligomers and provide a clearer spectrum of the monomeric species.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans. A typical experiment might involve 16-64 scans.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons.

    • Determine the chemical shift (δ) of each signal relative to TMS.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J) to deduce the connectivity of the protons in the molecule.

Logical Workflow for 1H NMR Characterization

The following diagram illustrates the logical workflow for the 1H NMR characterization of a phenylboronic acid derivative, from sample preparation to final structural confirmation.

G Workflow for 1H NMR Characterization A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E F Comparison with Reference Data E->F G Final Structure Confirmation F->G

Caption: A flowchart of the 1H NMR characterization process.

References

LC-MS analysis of Suzuki reaction progress with 3-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. Efficiently monitoring the progress of these reactions is critical for optimization, yield maximization, and impurity profiling. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the Suzuki reaction of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

LC-MS has emerged as a premier technique for reaction monitoring due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for identifying reactants, products, and byproducts in complex reaction mixtures. While other methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed, they each present a unique set of advantages and limitations.

Below is a summary of the quantitative and qualitative comparison between these techniques for monitoring Suzuki reaction progress.

FeatureLC-MSTLCGC-MSNMR
Sensitivity High (pg-ng)Low (µg)High (pg-ng)Low (µg-mg)
Selectivity Very HighLow to MediumHighHigh
Quantitation ExcellentSemi-quantitativeExcellentExcellent
Speed Medium (minutes)Fast (minutes)Medium (minutes)Slow (minutes to hours)
Sample Prep Minimal (dilution)Minimal (spotting)Derivatization may be neededMinimal (dilution)
Information MW, Structure (MS/MS)Retention Factor (Rf)MW, FragmentationStructural connectivity
Compatibility Non-volatile, polar compoundsWide rangeVolatile, thermally stableSoluble compounds
Cost HighVery LowHighVery High

Experimental Protocol: LC-MS Analysis of Suzuki Reaction

This section details a robust LC-MS protocol for the quantitative analysis of the Suzuki coupling reaction between this compound and an aryl halide.

Reaction Sampling and Preparation
  • Reaction Quenching: At specified time intervals, withdraw a 10 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting it into 990 µL of a 1:1 mixture of acetonitrile and water. This prevents further reaction and precipitates the palladium catalyst.

  • Centrifugation: Centrifuge the quenched sample at 10,000 rpm for 5 minutes to pellet any solid catalyst residues.

  • Dilution: Transfer the supernatant to a clean vial and perform a further 1:10 dilution with the same solvent mixture for a final dilution factor of 1:1000.

  • Internal Standard: Add an internal standard (e.g., a structurally similar compound not present in the reaction mixture) to the final diluted sample to ensure accurate quantification.

LC-MS Instrumentation and Conditions
ParameterSetting
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Scan Range m/z 100-1000
Data Acquisition Centroid

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Aliquot Centrifugation Centrifugation Quenching->Centrifugation Supernatant Dilution Supernatant Dilution Centrifugation->Supernatant Dilution Addition of Internal Standard Addition of Internal Standard Supernatant Dilution->Addition of Internal Standard Autosampler Autosampler Addition of Internal Standard->Autosampler UHPLC Column UHPLC Column Autosampler->UHPLC Column Mass Spectrometer Mass Spectrometer UHPLC Column->Mass Spectrometer Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Kinetic Plotting Kinetic Plotting Quantification->Kinetic Plotting

Caption: Experimental workflow for LC-MS analysis of Suzuki reaction progress.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) R-B(OR)2 + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Data Presentation and Interpretation

The primary output from the LC-MS analysis is a chromatogram showing the separation of components over time. By extracting the ion chromatograms for the specific m/z values of the reactants and the expected product, their respective peak areas can be determined.

Table 3: Monitoring Reactant Consumption and Product Formation

Time (min)This compound (Peak Area)Aryl Halide (Peak Area)Product (Peak Area)
01.50E+071.20E+070
151.12E+078.90E+063.50E+06
307.80E+066.10E+066.80E+06
603.50E+062.70E+061.15E+07
1205.10E+054.00E+051.45E+07
240< LOD< LOD1.50E+07
LOD: Limit of Detection

This data can then be used to plot the reaction kinetics, providing valuable insights into reaction rates and completion.

Discussion of Potential Byproducts

A significant advantage of using LC-MS is its ability to detect and identify potential byproducts. In Suzuki reactions, common byproducts include homocoupling products of the boronic acid (R-R) and debromination of the aryl halide.[2] The high mass accuracy of modern mass spectrometers allows for the confident identification of these species, even at trace levels. For instance, the homocoupling product of this compound would have a distinct m/z value that can be monitored throughout the reaction.

Conclusion

LC-MS offers a powerful and versatile platform for the in-depth analysis of Suzuki reaction progress. Its high sensitivity, selectivity, and quantitative capabilities provide a comprehensive understanding of the reaction kinetics, product formation, and impurity profile. While other techniques have their merits, LC-MS stands out for providing the most detailed and actionable data for researchers in synthetic and medicinal chemistry. The detailed protocol and comparative data presented in this guide serve as a valuable resource for implementing robust and reliable monitoring of Suzuki cross-coupling reactions.

References

A Comparative Analysis of the Reactivity of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid and Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, phenylboronic acids are indispensable building blocks, largely owing to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The reactivity of these compounds can be finely tuned by the introduction of substituents on the phenyl ring. This guide provides a detailed comparison of the reactivity of 3-(Cyclohexylaminocarbonyl)phenylboronic acid and its parent compound, phenylboronic acid. This analysis is supported by established principles of physical organic chemistry and common experimental observations.

Executive Summary

Physicochemical Properties

A fundamental comparison of the two molecules reveals differences in their structural and electronic properties.

PropertyPhenylboronic AcidThis compound
CAS Number 98-80-6850567-25-8[1]
Molecular Formula C₆H₇BO₂C₁₃H₁₈BNO₃[1]
Molecular Weight 121.93 g/mol 247.10 g/mol [1]
pKa ~8.83Not experimentally determined; predicted to be slightly lower than phenylboronic acid

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the performance of boronic acids in this reaction is a critical measure of their utility. The catalytic cycle broadly involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.

Electronic Effects

The electronic nature of substituents on the phenyl ring of a boronic acid influences its Lewis acidity. Electron-withdrawing groups tend to increase the acidity (lower the pKa) of the boronic acid, which can lead to a faster transmetalation rate.[2]

To approximate the electronic effect of the 3-(Cyclohexylaminocarbonyl) group, we can consider the Hammett constant (σ) for a structurally similar substituent, the acetamido group (-NHCOCH₃). The Hammett constant for a meta-acetamido group (σ_meta) is +0.21.[3] This positive value indicates that the group is electron-withdrawing in the meta position.

Implications for Reactivity:

  • Increased Lewis Acidity: The electron-withdrawing nature of the 3-(Cyclohexylaminocarbonyl) group is expected to lower the pKa of the boronic acid compared to phenylboronic acid (pKa ≈ 8.83). A lower pKa facilitates the formation of the boronate anion (RB(OH)₃⁻), which is often the active species in the transmetalation step.

  • Potentially Faster Transmetalation: A more Lewis acidic boronic acid can lead to a more favorable equilibrium for the formation of the reactive boronate, potentially accelerating the transmetalation step.

Steric Effects

The 3-(Cyclohexylaminocarbonyl) group is significantly bulkier than the hydrogen atom it replaces on the phenyl ring. While substituents in the meta position generally exert less steric hindrance than those in the ortho position, the large cyclohexyl moiety could still influence the reaction rate.

Implications for Reactivity:

  • Steric Hindrance: The bulky nature of the substituent may sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This could potentially slow down the reaction rate, counteracting the favorable electronic effect.

The overall reactivity of this compound in Suzuki-Miyaura coupling will be a balance of these opposing electronic and steric factors. The net effect will likely be dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent used.

Experimental Protocols

To experimentally determine and compare the reactivity of these two boronic acids, the following protocols can be employed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acidity of the boronic acids.

Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of the boronic acid in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Titrate the boronic acid solution with the base, recording the pH at regular volume increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[4][5]

Protocol 2: Kinetic Monitoring of a Suzuki-Miyaura Reaction

This protocol allows for the determination of the reaction rate constants, providing a direct measure of reactivity.

Methodology:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and the solvent (e.g., 1,4-dioxane/water).

  • Initiation: Add the boronic acid (either phenylboronic acid or this compound) to initiate the reaction.

  • Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a dilute acid).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the product and the remaining starting material.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate. Comparing the rates for the two boronic acids under identical conditions will provide a quantitative measure of their relative reactivity.

Visualizing Reaction Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOBR2 Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOBR2 Transmetalation (R'B(OH)₂ + Base) ArAr_Pd0 Ar-Ar' + Pd(0)L_n ArPdOBR2->ArAr_Pd0 Reductive Elimination placeholder->Pd0 Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Logical Relationship of Substituent Effects

Substituent_Effects substituent 3-(Cyclohexylaminocarbonyl) Substituent electronic Electronic Effect (Weakly Electron-Withdrawing) substituent->electronic steric Steric Effect (Bulky) substituent->steric acidity Increased Lewis Acidity (Lower pKa) electronic->acidity hindrance Steric Hindrance steric->hindrance reactivity Overall Reactivity acidity->reactivity Potentially Increases Rate hindrance->reactivity Potentially Decreases Rate

Caption: Factors influencing the reactivity of the substituted boronic acid.

Conclusion

The reactivity of this compound relative to phenylboronic acid is governed by a trade-off between electronic and steric effects. The weakly electron-withdrawing amide substituent is expected to enhance the Lewis acidity of the boronic acid, which would favor a faster Suzuki-Miyaura coupling. However, the steric bulk of the cyclohexyl group may present a kinetic barrier. For drug development professionals, this substituted boronic acid offers a handle for further functionalization and can influence the pharmacokinetic properties of the final molecule. Experimental validation through kinetic studies and pKa determination is recommended to quantify the precise impact of the 3-(Cyclohexylaminocarbonyl) substituent on reactivity for a given synthetic application.

References

A Comparative Guide: 3-(Cyclohexylaminocarbonyl)phenylboronic Acid vs. its Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between utilizing a boronic acid or its corresponding pinacol ester in palladium-catalyzed cross-coupling reactions is a critical decision in synthetic chemistry, profoundly influencing reaction efficiency, stability, and overall yield. This guide provides an objective comparison of 3-(Cyclohexylaminocarbonyl)phenylboronic acid and its pinacol ester, supported by established principles and representative experimental data, to aid in the selection of the optimal reagent for your research and development endeavors.

Executive Summary: The Reactivity-Stability Trade-Off

The fundamental difference between this compound and its pinacol ester lies in a well-established reactivity versus stability trade-off.

  • This compound: This compound is generally the more reactive species in Suzuki-Miyaura cross-coupling reactions.[1] The presence of the free boronic acid moiety allows for a more facile transmetalation step in the catalytic cycle, often leading to faster reaction times.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including dehydration to form boroxines and protodeboronation, particularly under basic aqueous conditions, which can negatively impact shelf-life and reaction reproducibility.[2]

  • This compound Pinacol Ester: The pinacol ester derivative offers significantly enhanced stability.[2][3] Boronate esters, in general, are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[4] This stability is advantageous in multi-step syntheses and for applications in high-throughput screening. The trade-off for this stability is a potentially lower reaction rate compared to the parent boronic acid.[3] It is widely accepted that many boronate esters can hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[2]

Quantitative Data Comparison

ReagentCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Carboxyphenylboronic Acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O90692[5]
3-Carboxyphenylboronic Acid Pinacol Ester4-BromoanisolePdCl₂(dppf)K₂CO₃Dioxane / H₂O8512-2485-90*[6]

*Note: This is an estimated yield based on general protocols for similar substrates, as a direct reported yield for this specific reaction was not found.

Experimental Protocols

Below are representative, detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions. These protocols are based on general procedures for arylboronic acids and their pinacol esters and should be optimized for the specific substrates being used.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This protocol is a representative example for the coupling of an arylboronic acid with an aryl bromide.[5]

Materials:

  • This compound (or analogous arylboronic acid)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask under the inert atmosphere.

  • Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Arylboronic Acid Pinacol Ester

This protocol is a representative example for the coupling of an arylboronic acid pinacol ester with an aryl bromide.[6]

Materials:

  • This compound pinacol ester (or analogous pinacol ester)

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a microwave vial or a Schlenk flask, combine the aryl bromide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add PdCl₂(dppf) (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane (e.g., 0.1 M solution based on the aryl bromide) and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the mixture at 85-100 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Decision Workflow

To further aid in understanding the reaction and the choice of reagent, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Species Activation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L2) (Diaryl Complex) D->E F Reductive Elimination E->F F->A Ar-Ar' BoronicAcid This compound Ar-B(OH)₂ ActivatedBoronate Activated Boronate [Ar-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + Base (e.g., OH⁻) PinacolEster Pinacol Ester Ar-B(pin) Hydrolysis Hydrolysis (in situ) PinacolEster->Hydrolysis Hydrolysis->BoronicAcid ActivatedBoronate->D Enters Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle and the activation of boron species.

Reagent_Selection start Start: Select Boron Reagent q1 Is reaction speed critical? start->q1 boronic_acid Choose: This compound q1->boronic_acid Yes q2 Is long-term stability and ease of handling a priority? q1->q2 No consider_boronic_acid Consider potential for decomposition. Use freshly prepared or high-purity reagent. boronic_acid->consider_boronic_acid q2->boronic_acid No pinacol_ester Choose: This compound Pinacol Ester q2->pinacol_ester Yes consider_pinacol_ester Longer reaction times may be required. Ensure conditions promote hydrolysis if needed. pinacol_ester->consider_pinacol_ester

Caption: Decision workflow for selecting the appropriate boron reagent.

Conclusion

Both this compound and its pinacol ester are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is dictated by the specific requirements of the synthetic route. For rapid reactions where immediate use is possible, the boronic acid is often the superior choice due to its inherent higher reactivity. Conversely, for multi-step syntheses, library generation, or when long-term storage and ease of handling are paramount, the pinacol ester provides a more robust and reliable option. By understanding the principles outlined in this guide and utilizing the provided representative protocols, researchers can make informed decisions to optimize their synthetic strategies.

References

The Influence of Electronics: A Comparative Guide to the Kinetics of Suzuki Couplings with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The electronic nature of the boronic acid coupling partner plays a pivotal role in the reaction's efficiency and kinetics, directly impacting yield and reaction time. This guide provides an objective comparison of the performance of electronically different boronic acids in Suzuki couplings, supported by experimental data and detailed methodologies, to aid in reaction optimization and catalyst selection.

The transmetalation step, a key process in the Suzuki-Miyaura catalytic cycle, is significantly influenced by the electronic properties of the substituents on the aryl boronic acid.[1] Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, leading to faster reactions and potentially higher yields.[1] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic moiety, often resulting in slower reaction rates.[2] However, the overall effect is nuanced and depends on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[3]

Quantitative Performance Comparison

The following table summarizes kinetic data from studies on the Suzuki-Miyaura reaction, comparing the relative reactivity of various electronically substituted phenylboronic acids. This data provides a quantitative basis for understanding the impact of substituents on the transmetalation step.

Aryl Boronic AcidSubstituentElectronic NatureRelative Rate Constant (k_rel)Reference
4-Methoxyphenylboronic acid4-OCH₃Electron-DonatingFaster[1]
4-Methylphenylboronic acid4-CH₃Electron-DonatingFaster[1]
Phenylboronic acidHNeutral1.00[2]
4-Fluorophenylboronic acid4-FElectron-WithdrawingSlower[2]
4-(Trifluoromethyl)phenylboronic acid4-CF₃Strongly Electron-WithdrawingSlower[2]
4-Nitrophenylboronic acid4-NO₂Strongly Electron-WithdrawingSlower[1]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic properties of the boronic acid primarily affect the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' ArPd(II)Ar'L2->Product Product Formation ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following provides a general methodology for kinetic analysis of Suzuki-Miyaura coupling reactions. Specific parameters should be optimized for each unique substrate combination and catalytic system.

General Procedure for Kinetic Studies

1. Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-(trifluoromethyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

  • Internal standard (for chromatographic analysis, e.g., dodecane)

2. Reaction Setup:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.

  • To a reaction vessel, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2 equiv), the base (2.0 equiv), and the internal standard.

  • Add the degassed solvent system.

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

3. Initiation and Monitoring:

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent.

  • Initiate the reaction by adding the catalyst solution to the reaction mixture at the desired temperature (e.g., 80 °C).

  • Start monitoring the reaction immediately.

4. Data Acquisition:

  • Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).

  • Quench each aliquot immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica gel).

  • Analyze the quenched samples by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting materials relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the product versus time.

  • Determine the initial reaction rate from the initial linear portion of the curve.

  • For a more detailed analysis, fit the concentration-time data to an appropriate rate law to determine the rate constant (k).

  • Relative rate constants can be calculated by normalizing the rate constant of each substituted boronic acid to that of the unsubstituted phenylboronic acid.

Workflow for Comparative Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Prepare Reactant and Catalyst Stock Solutions Setup Set up Inert Atmosphere Reaction Vessels Reagents->Setup Mix Combine Aryl Halide, Boronic Acid, Base, and Solvent Setup->Mix Initiate Add Catalyst Solution at T = 0 Mix->Initiate Sample Withdraw and Quench Aliquots at Timed Intervals Initiate->Sample Analyze Analyze Samples by GC or HPLC Sample->Analyze Plot Plot [Product] vs. Time Analyze->Plot Calculate Determine Initial Rates and Rate Constants Plot->Calculate Compare Calculate Relative Rate Constants Calculate->Compare

References

Unraveling the Solid-State Architecture: A Comparative Guide to the Crystal Structures of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. This guide provides a comparative analysis of the X-ray crystal structure of N-cyclohexyl-3-fluorobenzamide, a close structural analog of 3-(cyclohexylaminocarbonyl)phenylboronic acid, alongside related benzamide and phenylboronic acid derivatives. The absence of a publicly available crystal structure for the title compound necessitates this comparative approach to infer its likely solid-state conformation and intermolecular interactions.

This guide presents a detailed examination of crystallographic data, offering insights into the subtle yet significant influence of substituent changes on the overall molecular packing and hydrogen bonding networks. The information herein is supported by experimental data from single-crystal X-ray diffraction studies, with comprehensive protocols provided for reproducibility.

Comparative Crystallographic Data

To understand the structural nuances, we compare the crystallographic parameters of N-cyclohexyl-3-fluorobenzamide with its non-fluorinated parent compound, N-cyclohexylbenzamide, and a relevant phenylboronic acid derivative, 4-(methoxycarbonyl)phenylboronic acid. This allows for an assessment of the effects of both the N-cyclohexylamide group and the boronic acid functionality on the crystal lattice.

Compound NameN-Cyclohexyl-3-fluorobenzamide[1]N-Cyclohexylbenzamide[2][3]4-(Methoxycarbonyl)phenylboronic acid[4]
Chemical Formula C₁₃H₁₆FNOC₁₃H₁₇NOC₈H₉BO₄
Molecular Weight 221.27 g/mol 203.28 g/mol 179.97 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell Dimensions
a (Å)5.267(3)10.993(2)7.1539(3)
b (Å)6.599(4)10.518(2)11.2392(5)
c (Å)16.755(9)10.638(2)10.8226(5)
β (°)90.090(17)108.69(3)105.021(2)
Volume (ų)582.4(6)1162.8(4)840.10(6)
Z (Molecules/unit cell)244
Key Intermolecular Interactions N—H···O hydrogen bonds, C—H···F interactionsN—H···O hydrogen bonds, C—H···π interactionsO—H···O hydrogen bonds (dimer formation), C—H···O and C—H···π interactions
Dihedral Angle (Amide plane vs. Phenyl ring) 29.9(2)°-30.8(4)°7.70(6)° (methoxycarbonyl vs. phenyl ring)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction data collection for the compared compounds.

Synthesis and Crystallization
  • N-Cyclohexyl-3-fluorobenzamide: This compound was synthesized by treating 3,5-difluorobenzoyl chloride in chloroform with cyclohexylamine under a nitrogen atmosphere at reflux for 4 hours.[1] After workup, the product was crystallized from a chloroform solution to yield colorless crystals suitable for X-ray diffraction.[1]

  • N-Cyclohexylbenzamide: The synthesis of this compound typically involves the reaction of benzoyl chloride with cyclohexylamine. Single crystals for X-ray analysis were obtained by slow evaporation of a solution of the compound.

  • 4-(Methoxycarbonyl)phenylboronic acid: The synthesis of this derivative can be achieved through various methods, including the palladium-catalyzed borylation of methyl 4-halobenzoate. Crystallization is typically performed from a suitable solvent mixture to obtain single crystals.

X-ray Data Collection and Structure Refinement

For all the presented crystal structures, data were collected on a Bruker SMART APEX or similar CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] The structures were solved by direct methods and refined by full-matrix least-squares on F².

  • For N-Cyclohexyl-3-fluorobenzamide: Data was collected at 120(2) K.[1] The fluorine atom was found to be disordered over two positions with occupancy factors of 0.873(3) and 0.127(3).[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

  • For N-Cyclohexylbenzamide: Data collection temperature and other specific refinement details are available in the cited publication. The structure solution and refinement followed standard procedures.[3]

  • For 4-(Methoxycarbonyl)phenylboronic acid: Data was collected at a specified temperature. The refinement process involved locating and refining the positions of all non-hydrogen atoms, with hydrogen atoms typically placed in geometrically calculated positions.[4]

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comparative structural analysis performed in this guide, starting from the target compound and branching to the selected analogs for which crystallographic data is available.

G Comparative Structural Analysis Workflow A Target Compound: This compound (Crystal Structure Unavailable) B Analog 1: N-Cyclohexyl-3-fluorobenzamide (Amide Core Comparison) A->B High Structural Similarity D Analog 3: 4-(Methoxycarbonyl)phenylboronic acid (Phenylboronic Acid Moiety Comparison) A->D Shared Functional Group C Analog 2: N-Cyclohexylbenzamide (Effect of Fluoro-substituent) B->C Direct Comparison E Crystallographic Data Extraction (Unit Cell, Space Group, etc.) B->E C->E D->E F Analysis of Intermolecular Interactions (Hydrogen Bonding, π-stacking) E->F G Comparative Structural Insights F->G

Caption: Workflow for the comparative analysis of related crystal structures.

Discussion and Comparative Insights

The analysis of the crystal structures of N-cyclohexyl-3-fluorobenzamide and N-cyclohexylbenzamide reveals the significant role of the amide group in directing the crystal packing. In both structures, intermolecular N—H···O hydrogen bonds are the primary motif, forming chains of molecules within the crystal lattice.[1][3] The introduction of a fluorine atom in N-cyclohexyl-3-fluorobenzamide leads to the observation of additional C—H···F interactions, which can influence the overall packing arrangement.[1]

The dihedral angle between the amide plane and the phenyl ring is a key conformational parameter. In N-cyclohexyl-3-fluorobenzamide, this angle is 29.9(2)°, while in N-cyclohexylbenzamide, it is -30.8(4)°.[1][3] This indicates a significant twist, which is a common feature in N-substituted benzamides and is influenced by the steric bulk of the cyclohexyl group and the electronic nature of the substituents on the phenyl ring.

Comparing these structures to 4-(methoxycarbonyl)phenylboronic acid provides insight into the behavior of the phenylboronic acid moiety. Phenylboronic acids are well-known to form strong O—H···O hydrogen-bonded dimers in the solid state.[4] This robust synthon often dominates the crystal packing of these compounds. In the case of 4-(methoxycarbonyl)phenylboronic acid, these dimers are further linked by other interactions, including C—H···O and π-stacking interactions.[4]

Based on these comparisons, it can be inferred that the crystal structure of this compound would likely exhibit a combination of these features. The N-cyclohexylamide portion would be expected to form N—H···O hydrogen-bonded chains, similar to those observed in the benzamide analogs. Simultaneously, the boronic acid group would likely participate in the characteristic O—H···O hydrogen-bonded dimer formation. The interplay and potential competition between these two strong hydrogen-bonding motifs would ultimately determine the final crystal packing, making the experimental determination of its structure a valuable endeavor for a complete understanding of its solid-state properties.

References

A Comparative Analysis of K2CO3 and K3PO4 in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is crucial for the efficient synthesis of a wide array of organic compounds, particularly in the formation of carbon-carbon bonds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of two commonly employed inorganic bases, potassium carbonate (K2CO3) and potassium phosphate (K3PO4), supported by experimental data to facilitate informed selection for specific synthetic applications.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates.[1] The base plays a pivotal role in this catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[2] Two main pathways are proposed for this activation: the formation of a more nucleophilic boronate "ate" complex or the generation of a palladium(II) hydroxide complex that then reacts with the boronic acid.[2] The efficacy of a particular base is dependent on several factors including its basicity, solubility, and the specific substrates and catalytic system employed.[2]

Comparative Performance: K2CO3 vs. K3PO4

Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are frequently utilized bases in Suzuki-Miyaura couplings. While both can be effective, their performance can differ significantly depending on the reaction conditions and the nature of the coupling partners.

Potassium Carbonate (K2CO3) is a moderately strong base that is widely used due to its low cost and broad compatibility. It is often a suitable choice for reactions involving activated aryl halides and simple boronic acids.

Potassium Phosphate (K3PO4) is a stronger base compared to K2CO3 and is often more effective, particularly for reactions involving less reactive coupling partners, such as aryl chlorides or sterically hindered substrates.[3] Its use can lead to dramatic enhancements in reaction rates and yields in certain cases.[3] Some studies suggest that in addition to its role as a base, K3PO4 may be directly involved in the transmetalation step.[4]

The following table summarizes the performance of K2CO3 and K3PO4 in various Suzuki-Miyaura coupling reactions as reported in the literature.

Aryl Halide/PseudohalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-BromotoluenePhenylboronic acidPdCl2(Ln@β-CD)K3PO4·7H2OH2O100496[5]
p-BromotoluenePhenylboronic acidPdCl2(Ln@β-CD)K2CO3H2O1004Lower than K3PO4[5]
Benzylic PhosphateArylboronic acidPd(OAc)2/PPh3K3PO4Toluene90-High[6]
Benzylic PhosphateArylboronic acidPd(OAc)2/PPh3K2CO3Toluene90-High[6]
Hetaryl MesylatePotassium Boc-protected aminomethyltrifluoroboratePdCl2(cod)/SPhos or RuPhosK3PO4t-BuOH/H2O9522Moderate to Good[7]
Hetaryl ChloridePotassium Boc-protected aminomethyltrifluoroboratePd(OAc)2/SPhos or XPhosK2CO3Toluene/H2O8522Trace amounts[7]

Experimental Protocols

Reproducibility in cross-coupling reactions is highly dependent on the experimental setup and procedure. Below are representative protocols for a Suzuki-Miyaura coupling reaction utilizing K2CO3 and K3PO4.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel (e.g., a Schlenk flask) is charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%), and the base (K2CO3 or K3PO4, 2.0 mmol, 2.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. The diagram below illustrates the key steps of this process.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)2 Base (K2CO3 or K3PO4) pd_r_r R-Pd(II)L_n-R' transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 R-R'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between K2CO3 and K3PO4 as the base in a Suzuki-Miyaura coupling reaction is a critical decision that can significantly impact the outcome of the synthesis. While K2CO3 is a versatile and cost-effective option for many standard transformations, K3PO4 often provides superior results, particularly for more challenging substrates. The selection should be guided by the specific reactivity of the coupling partners and empirical optimization. The data and protocols presented in this guide serve as a valuable starting point for researchers in the development of robust and efficient cross-coupling methodologies.

References

Metabolic stability of 3-(Cyclohexylaminocarbonyl)phenylboronic acid compared to benzoxaborole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers navigating the metabolic landscape of boron-containing compounds.

In the realm of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For researchers working with boron-containing molecules, understanding the metabolic fate of different scaffolds is paramount. This guide provides a comparative analysis of the metabolic stability of 3-(Cyclohexylaminocarbonyl)phenylboronic acid and the benzoxaborole scaffold, supported by established experimental protocols and data from related compounds.

Executive Summary

While direct, publicly available metabolic stability data for this compound is limited, this guide synthesizes information on the metabolic liabilities of phenylboronic acids and contrasts it with the generally enhanced stability profile of the benzoxaborole scaffold. Benzoxaboroles, a class of boron-containing heterocycles, have been specifically designed to overcome some of the metabolic instability issues associated with acyclic boronic acids. This is exemplified by approved drugs and clinical candidates that demonstrate favorable pharmacokinetic properties.

Data Presentation: A Comparative Overview

The following tables summarize key metabolic stability parameters. It is important to note that the data for this compound is inferred from general knowledge of phenylboronic acids due to the absence of specific experimental results in the public domain. In contrast, data for benzoxaboroles is supported by studies on compounds like tavaborole and crisaborole.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound ClassRepresentative Compound(s)Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Data Source/Justification
Phenylboronic Acid Derivative This compoundData not available; potentially moderate to high clearanceData not available; potentially moderate to high clearanceInferred from the known metabolic liabilities of simple phenylboronic acids, which can be susceptible to oxidation.[1]
Benzoxaborole Tavaborole, CrisaboroleGenerally longer half-lives observed for benzoxaborole drugs. For example, a benzoxaborole analog, GSK8175, exhibited low clearance.[2] Crisaborole is metabolized to inactive metabolites.[3]Generally lower clearance compared to corresponding acyclic boronic acids.[2]Benzoxaboroles are designed for improved metabolic stability.[4][5]

Table 2: Key Metabolic Pathways

Compound ClassPrimary Metabolic Pathways
Phenylboronic Acid Derivative Oxidation of the phenyl ring and the cyclohexyl group are potential major pathways. The boronic acid moiety itself can be a site for metabolic reactions.
Benzoxaborole The benzoxaborole core is generally more resistant to metabolism. Metabolism often occurs on peripheral substituents. For example, crisaborole is hydrolyzed and then oxidized at a substituent group.[3]

Experimental Protocols

The following is a detailed methodology for a standard in vitro metabolic stability assay using liver microsomes, a common practice in drug discovery to assess the metabolic fate of new chemical entities.[][7][8]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound (e.g., this compound or a benzoxaborole analog)
  • Human Liver Microsomes (pooled from multiple donors)
  • Phosphate Buffer (e.g., 100 mM, pH 7.4)
  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
  • Acetonitrile (for reaction termination)
  • Internal Standard (for analytical quantification)
  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
  • Dilute the stock solution with phosphate buffer to the desired final concentration (typically 1 µM).
  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
  • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
  • Centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) .

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound (1 µM) pre_incubate Pre-incubate HLM and Compound at 37°C prep_cpd->pre_incubate prep_hlm Prepare HLM Suspension (0.5 mg/mL) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_t_half Calculate Half-life (t½) lcms->calc_t_half calc_clint Calculate Intrinsic Clearance (Clint) lcms->calc_clint logical_comparison cluster_boronic_acid Phenylboronic Acid cluster_benzoxaborole Benzoxaborole boronic_acid 3-(Cyclohexylaminocarbonyl) -phenylboronic acid ba_liability Potential Metabolic Liability (Oxidation) boronic_acid->ba_liability bxb_stability Improved Metabolic Stability ba_liability->bxb_stability leads to development of benzoxaborole Benzoxaborole Scaffold benzoxaborole->bxb_stability

References

A Comparative Guide to the Performance of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid in Aqueous vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3-(Cyclohexylaminocarbonyl)phenylboronic acid in aqueous versus organic solvents. Understanding the behavior of this compound in different solvent environments is critical for its application in drug development, particularly for targeted cancer therapies where interactions with biological systems occur in an aqueous milieu, while synthesis and formulation may involve organic solvents. This document offers a comparison with the structurally similar 3-Carboxyphenylboronic acid, presenting available experimental data and detailed protocols for further investigation.

Executive Summary

This compound, a derivative of phenylboronic acid, is of significant interest for its ability to selectively bind to sialic acid residues overexpressed on the surface of cancer cells. This interaction is fundamental to its application in targeted drug delivery. The choice of solvent profoundly impacts its solubility, stability, and ultimately, its efficacy in both laboratory and physiological settings.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents compared to aqueous solutions. However, their biological application necessitates an understanding of their behavior in water, where pH plays a crucial role in their stability and binding affinity. This guide will delve into these aspects, providing a framework for optimizing the use of this compound.

Data Presentation: Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. Therefore, data for the parent compound, phenylboronic acid, and the closely related 3-Carboxyphenylboronic acid are presented for comparison.

Table 1: Solubility of Phenylboronic Acid Derivatives

CompoundSolventSolubilityTemperature (°C)Reference
Phenylboronic AcidWater~10 g/L20[1]
Diethyl EtherSolubleNot specified[1]
EthanolSolubleNot specified[1]
ChloroformModerateNot specified[2]
AcetoneHighNot specified[2]
MethylcyclohexaneVery lowNot specified[2]
3-Carboxyphenylboronic AcidWater2.5 g/100 mLNot specified[3][4]
DMSOSlightly SolubleNot specified[4]
MethanolSlightly SolubleNot specified[4]
This compoundNot availableNot availableNot available

Note: The cyclohexylaminocarbonyl group is expected to decrease aqueous solubility compared to a carboxylic acid group due to its increased hydrophobicity.

Table 2: Stability Considerations of Phenylboronic Acids

Compound/ClassConditionKey ObservationsReference
Phenylboronic AcidsAqueous (physiological pH)Susceptible to oxidative degradation.[5]
Arylboronic AcidsBasic aqueous solutionProne to protodeboronation (cleavage of the C-B bond).[6]
2-Carboxyphenylboronic acidAqueousForms a stable boralactone, increasing stability against oxidation by 104-fold.[7]

Performance in Aqueous vs. Organic Solvents

Aqueous Solvents

The performance of this compound in aqueous media is paramount for its biological applications.

  • Solubility: The solubility of phenylboronic acids in water is generally low but can be influenced by pH and the presence of substituents. The introduction of the hydrophobic cyclohexyl group in this compound likely results in lower aqueous solubility compared to 3-Carboxyphenylboronic acid.

  • Stability: A significant challenge for boronic acids in aqueous solutions is their stability. At physiological pH, they can undergo oxidative degradation[5]. Furthermore, in basic aqueous solutions, a process called protodeboronation can occur, where the carbon-boron bond is cleaved[6]. This degradation is a critical consideration in the design of drug delivery systems and in vitro assays.

  • Biological Activity: The key function of this compound in a biological context is its covalent interaction with diols, particularly the sialic acid on cancer cell surfaces. This binding is pH-dependent, with optimal binding often occurring under the slightly acidic conditions of the tumor microenvironment[8]. The aqueous environment is essential for this interaction to occur.

Organic Solvents

Organic solvents are primarily used during the synthesis, purification, and in some cases, formulation of this compound.

  • Solubility: Phenylboronic acids are generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethers[1][9]. This property is leveraged during chemical reactions and purification processes like chromatography.

  • Stability: In anhydrous organic solvents, the degradation pathways observed in water (hydrolysis, protodeboronation) are minimized. However, the presence of water as an impurity can still lead to the formation of boroxines (anhydrides).

  • Reactivity: In organic synthesis, the boronic acid moiety is a versatile functional group, most notably used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The choice of an appropriate organic solvent is crucial for the success of these reactions.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed experimental protocols are provided.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a method for quantifying the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using known concentrations of this compound to quantify the solubility.

Protocol 2: Assessment of Stability by HPLC

This protocol allows for the monitoring of the degradation of this compound over time in different solvent conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH (e.g., pH 5.0, 7.4, 9.0)

  • Selected organic solvents (e.g., Methanol, Acetonitrile)

  • Vials with screw caps

  • Constant temperature incubator

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions of this compound in the chosen solvents.

  • Incubate the solutions at a specific temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Immediately analyze the samples by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.

  • The stability can be quantified by calculating the percentage of the compound remaining at each time point.

Protocol 3: Sialic Acid Binding Assay (Fluorescence-Based)

This protocol provides a method to assess the binding affinity of this compound to sialic acid.

Materials:

  • This compound

  • Sialic acid (N-acetylneuraminic acid)

  • Alizarin Red S (ARS) dye

  • Aqueous buffer (e.g., PBS pH 7.4 or MES buffer at a more acidic pH)

  • Fluorometer

Procedure:

  • Prepare a stock solution of Alizarin Red S in the chosen buffer.

  • Prepare a series of solutions containing a fixed concentration of ARS and varying concentrations of this compound.

  • Measure the fluorescence of these solutions. The binding of the boronic acid to ARS will cause a change in fluorescence intensity.

  • To determine the binding to sialic acid, perform a competitive displacement assay. To the solution of the ARS-boronic acid complex, add increasing concentrations of sialic acid.

  • Sialic acid will compete with ARS for binding to the boronic acid, leading to a reversal of the fluorescence change.

  • The data can be used to calculate the binding affinity (dissociation constant, Kd) of the boronic acid for sialic acid.

Mandatory Visualizations

Signaling Pathway: Phenylboronic Acid Targeting of Sialic Acid on Cancer Cells

Phenylboronic_Acid_Targeting cluster_cell Cancer Cell cluster_drug Drug Delivery System Cell_Membrane Cell Membrane Sialic_Acid Sialic Acid (Overexpressed) Glycoprotein Glycoprotein PBA This compound PBA->Sialic_Acid Reversible Covalent Binding (pH-dependent) Drug Therapeutic Agent PBA->Drug linked to Cancer_Cell_Interior Cellular Interior Drug->Cancer_Cell_Interior Internalization and Drug Release

Caption: Phenylboronic acid-based targeting of overexpressed sialic acid on cancer cells.

Experimental Workflow: Solubility Determination

Solubility_Workflow A 1. Add excess compound to solvent B 2. Equilibrate at constant temperature (24-48h with shaking) A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Collect supernatant C->D E 5. Dilute supernatant D->E F 6. Analyze by HPLC E->F G 7. Quantify using calibration curve F->G

Caption: Workflow for determining the solubility of a compound.

Logical Relationship: Solvent Choice and Performance Outcome

Solvent_Choice_Impact cluster_Aqueous Aqueous Solvents cluster_Organic Organic Solvents Solvent Solvent Choice Solubility_A Lower Solubility Solvent->Solubility_A Stability_A Lower Stability (pH dependent) Solvent->Stability_A Activity_A High Biological Relevance (Sialic Acid Binding) Solvent->Activity_A Solubility_O Higher Solubility Solvent->Solubility_O Stability_O Higher Stability Solvent->Stability_O Activity_O Synthesis & Purification Solvent->Activity_O

Caption: Impact of solvent choice on key performance parameters.

References

A Comparative Guide to Validating Product Purity after Suzuki Coupling: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the successful synthesis of the target biaryl compound is only half the journey. Rigorous validation of the product's purity is a critical subsequent step to ensure the reliability of downstream applications and the integrity of biological and pharmacological studies.

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of Suzuki coupling products. Supported by detailed experimental protocols and comparative data, this document aims to equip researchers with the knowledge to select the most suitable analytical strategy for their specific needs.

The Central Role of Purity in Suzuki Coupling

The Suzuki coupling reaction, while powerful, can be accompanied by the formation of various byproducts that can complicate purification and compromise the integrity of the final product.[1][2] Common impurities include starting materials, homocoupling products of the boronic acid, and protodeboronation products.[1] The presence of these impurities can have significant implications for subsequent reactions, biological assays, and the overall quality of a drug candidate. Therefore, accurate and reliable purity assessment is paramount.

Performance Comparison of Analytical Techniques

The choice of an analytical method for purity determination hinges on several factors, including the nature of the product and its potential impurities, the desired level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the analysis of a hypothetical Suzuki coupling product, 4-phenyltoluene, synthesized from 4-bromotoluene and phenylboronic acid.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Intrinsic quantitative response of nuclei in a magnetic field.[3]Separation based on polarity, with detection by UV absorbance.[3]Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3]
Quantitation Absolute (can determine purity without a specific reference standard of the analyte).[3]Relative (requires a reference standard of known purity).[3]Relative (requires a reference standard).[3]
Selectivity Excellent for structural elucidation and identification of impurities.[3]Good for separating closely related structures and isomers.[3]High selectivity based on mass fragmentation patterns.[3]
Sensitivity Moderate (typically requires milligrams of sample).[3]High (typically ppm levels).Very high (can detect trace level impurities, ppb levels).[3]
Sample Throughput ModerateHighHigh
Hypothetical Purity of 4-phenyltoluene (%) 98.5 ± 0.298.2 (relative to standard)98.8 (relative to standard)
Detected Impurities Unreacted 4-bromotoluene (0.8%), Biphenyl (homocoupling, 0.5%), Toluene (protodeboronation, 0.2%)Unreacted 4-bromotoluene (1.0%), Biphenyl (0.6%), Unidentified peak (0.2%)Unreacted 4-bromotoluene (0.7%), Biphenyl (0.4%), Toluene (0.1%)

Experimental Protocols

Detailed methodologies for each of the cited experiments are provided below.

General Procedure for Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid

To a round-bottom flask are added 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base like potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system, such as a 3:1 mixture of toluene and water, is then added. The reaction mixture is stirred vigorously and heated to 90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative NMR (qNMR) Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified 4-phenyltoluene and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, dry vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei between pulses. A 90° pulse angle should be used.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integrate a well-resolved signal of 4-phenyltoluene (e.g., the methyl protons) and a signal from the internal standard. The purity of the 4-phenyltoluene can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 4-phenyltoluene

    • IS = Internal Standard

HPLC-UV Protocol
  • Sample Preparation: Prepare a stock solution of the purified 4-phenyltoluene in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of a certified reference material of 4-phenyltoluene.

  • Instrumentation: Use a high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the sample and calibration standards. The purity is determined by comparing the peak area of the 4-phenyltoluene in the sample to the calibration curve generated from the standards. Peak purity can also be assessed using a diode-array detector (DAD) to check for co-eluting impurities.[4]

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the purified 4-phenyltoluene in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: The purity is determined by the relative area percentage of the 4-phenyltoluene peak in the total ion chromatogram. The mass spectrum of the peak is compared to a library spectrum for confirmation.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams have been generated.

Suzuki_Coupling_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal qNMR_Workflow Start Start: Purified Suzuki Coupling Product Weigh Accurately weigh product and internal standard Start->Weigh Dissolve Dissolve in deuterated solvent Weigh->Dissolve Acquire Acquire 1H NMR spectrum (ensure proper D1) Dissolve->Acquire Process Process spectrum (FT, phase, baseline) Acquire->Process Integrate Integrate analyte and internal standard signals Process->Integrate Calculate Calculate purity using the established formula Integrate->Calculate End End: Quantitative Purity Value Calculate->End

References

Safety Operating Guide

Safe Disposal of 3-(Cyclohexylaminocarbonyl)phenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical waste are critical for ensuring a safe work environment and protecting the environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-(Cyclohexylaminocarbonyl)phenylboronic acid, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling:

Prior to initiating any disposal procedures, it is imperative to handle this compound as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in standard trash or down the drain.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact with the chemical.[1]
Body Protection A fully fastened lab coat that covers the arms.Protects skin and clothing from contamination.[1]
Footwear Closed-toe shoes.Protects feet from spills.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste segregation, containment, and transfer.

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

Solid Waste Disposal
  • Contaminated Materials : Items such as used gloves, weighing paper, contaminated bench paper, and pipette tips should be collected in the designated solid hazardous waste container.[1]

  • Empty Original Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste.[3] For chemicals of high toxicity, the first three rinses should be collected as hazardous waste.[3] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[4]

Liquid Waste Disposal
  • Unused and Waste Solutions : Collect all unused or waste solutions of this compound in a designated, compatible, and clearly labeled liquid hazardous waste container.[1]

  • Rinsates : As mentioned, all rinsates from cleaning contaminated glassware or original containers should be collected and treated as liquid hazardous waste.[1]

Decontamination of Glassware
  • Initial Cleaning : For reusable glassware, a preliminary decontamination can be achieved by rinsing with a suitable solvent. This rinsate must be collected as hazardous waste.

  • Basic Wash : A subsequent wash with a basic solution can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This rinsate should also be collected as liquid hazardous waste.[1]

  • Final Rinse and Drying : After decontamination, a final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1] The cleaned glassware can then be air-dried in a well-ventilated area.[1]

Spill Management

In the event of a spill:

  • Solids : Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal as solid hazardous waste.[5][6]

  • Liquids : Absorb liquid spills with an inert material such as vermiculite or sand.[2] The absorbent material should then be collected and placed into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontamination : The spill area should be thoroughly cleaned with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

Waste Storage and Final Disposal
  • Storage : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Pickup and Disposal : Follow your institution's specific procedures for hazardous waste pickup.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the final disposal at an approved waste disposal plant.[2][5]

Disposal Workflow Diagram

DisposalWorkflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-(Cyclohexylaminocarbonyl)phenylboronic acid. The following procedures are based on best practices for handling similar phenylboronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Remove any contaminated clothing immediately and wash it before reuse.[4][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][4]To protect eyes from contact with dust or splashes, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately upon contamination.[2][4]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][6]To protect skin from accidental splashes or spills.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4][6]To prevent respiratory tract irritation from inhalation of dust or aerosols.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[8]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • The work area should be clean and free of clutter.[8]

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.[3][8]

  • Avoid generating dust when transferring the solid.[1][3][8] Use appropriate tools, such as a spatula, for transfers.[8]

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Decontaminate any equipment used.

  • Properly dispose of all waste as outlined in the disposal plan.

  • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations.

  • Regulatory Compliance:

    • All waste disposal must be carried out in accordance with local, state, and federal regulations.[2][5] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Chemical Spill Workflow

The following workflow outlines the immediate steps to take in the event of a chemical spill.

Caption: Workflow for handling a chemical spill.

Quantitative Data

The following data is for Phenylboronic acid, a closely related compound, and should be used as a reference.

Property Value
Molecular Formula C₆H₇BO₂
CAS Number 98-80-6
Melting Point 216 - 219 °C (421 - 426 °F)
Purity >95%

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.